molecular formula C15H19NO5 B1421686 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate CAS No. 1095010-45-9

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B1421686
CAS No.: 1095010-45-9
M. Wt: 293.31 g/mol
InChI Key: LOGZOMIRLZGSSW-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-45-9) is a piperidine-based chemical intermediate with a molecular formula of C15H19NO5 and a molecular weight of 293.32 . This compound is a key synthetic building block in medicinal chemistry, particularly for the development of novel pharmaceutically active molecules. The piperidine ring is a privileged scaffold in drug discovery, featured in a wide range of FDA-approved medications targeting the central nervous system, including antipsychotics and acetylcholinesterase inhibitors like donepezil for Alzheimer's disease . Furthermore, the 4-anilidopiperidine structure is the core template for powerful synthetic opioid analgesics such as fentanyl and its derivatives (sufentanil, alfentanil, remifentanil) . The presence of both a benzyloxycarbonyl (Cbz) protecting group and a methyl ester on the piperidine ring makes this reagent highly valuable for multi-step synthesis. The Cbz group is a common protecting group for secondary amines and can be removed under conditions like catalytic hydrogenation (e.g., using Pd/C and hydrogen) , allowing for further functionalization of the nitrogen atom. The methyl ester and hydroxyl group provide additional handles for chemical modification, enabling researchers to create diverse compound libraries for biological screening. Key physical-chemical properties include a predicted boiling point of 436.1 °C at 760 mmHg, a density of 1.272 g/cm³, and a flash point of 217.6 °C . This product is intended for research and development applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-14(18)12-7-13(17)9-16(8-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGZOMIRLZGSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678074
Record name 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
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Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-45-9
Record name 3-Methyl 1-(phenylmethyl) 5-hydroxy-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095010-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID30678074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, a substituted piperidine derivative with significant potential in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for characterizing this compound. We present detailed, field-proven protocols for determining key parameters such as solubility, lipophilicity (LogP), ionization constant (pKa), melting point, and stability. By synthesizing established regulatory guidelines with expert insights, this guide aims to be an essential resource for the robust evaluation of this and similar piperidine-based scaffolds, facilitating their advancement through the drug discovery pipeline.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a wide array of biological targets. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, and antipsychotic effects.[1] The compound of interest, this compound, incorporates several key functional groups that are anticipated to modulate its physicochemical and biological properties.[3]

The benzyl carbamate (Cbz) group at the 1-position serves as a common protecting group for the piperidine nitrogen, while also influencing the molecule's lipophilicity.[2] The methyl ester at the 3-position and the hydroxyl group at the 5-position introduce polarity and the potential for hydrogen bonding, which are critical for solubility and target engagement.[3] The stereochemistry at the C3 and C5 positions will also play a crucial role in the molecule's biological activity. A thorough understanding of the physicochemical properties of this molecule is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation strategies.[4]

Molecular and Predicted Physicochemical Properties

A foundational step in the characterization of any new chemical entity is the determination of its basic molecular properties. For this compound, these have been primarily derived from its chemical structure and computational models. It is imperative that these predicted values are experimentally verified to ensure accuracy.

PropertyPredicted Value / InformationSource
Molecular Formula C₁₅H₁₉NO₅[3]
Molecular Weight 293.31 g/mol [3]
CAS Number 1095010-45-9[5]
Appearance Likely a solid at room temperature[3]
LogP (Octanol-Water) 1.8 - 2.5[3]
Hydrogen Bond Donors 1 (from the hydroxyl group)[3]
Hydrogen Bond Acceptors 5 (from carbonyl and hydroxyl oxygens)[3]
Rotatable Bonds ~7[3]

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy.[6] Poor solubility can lead to incomplete absorption from the gastrointestinal tract and erratic dose-response relationships. The presence of both polar (hydroxyl, ester) and non-polar (benzyl) groups in this compound suggests it is likely to be sparingly soluble in water.[3] The internationally recognized "shake-flask" method, as outlined in OECD Guideline 105, is the gold standard for determining thermodynamic solubility.[7][8]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This protocol is designed to determine the aqueous solubility of a solid compound and is adapted from the OECD 105 guideline.[7][8]

Materials:

  • This compound (finely powdered)

  • Deionized water (or relevant buffer, e.g., phosphate-buffered saline, pH 7.4)

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of the compound to a known volume of water in a test tube. Shake vigorously after each addition until saturation is observed (undissolved solid remains). This helps in determining the appropriate amount of substance to use in the main experiment.

  • Sample Preparation: Add an excess of the powdered compound to several flasks containing a known volume of the aqueous medium. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the flasks and place them in a constant temperature bath (e.g., 25 °C or 37 °C) on a shaker. Agitate the flasks for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to allow for the sedimentation of excess solid. Subsequently, centrifuge the samples at a high speed to further separate the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter. Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Data Analysis: The solubility is reported as the average concentration from at least three replicate flasks.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to aqueous medium B Seal flasks A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation (24h) C->D E Centrifuge D->E F Filter supernatant E->F G Quantify by HPLC F->G

Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.

Lipophilicity (LogP): A Predictor of Membrane Permeability

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a non-polar environment over a polar one. This parameter is a key indicator of a drug's ability to cross biological membranes, its distribution in tissues, and its potential for metabolism and toxicity.[9] The shake-flask method, detailed in OECD Guideline 107, remains a reliable technique for LogP determination.[10]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol is adapted from the OECD 107 guideline for determining the n-octanol/water partition coefficient.[10]

Materials:

  • This compound

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (reagent grade, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol. Add a known volume of this stock solution to a centrifuge tube containing a known volume of the saturated water phase. The volume ratios of n-octanol to water should be varied in different experimental runs (e.g., 1:1, 2:1, 1:2).

  • Equilibration: Tightly cap the tubes and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours, depending on the compound).

  • Phase Separation: Centrifuge the tubes to ensure a clear separation of the n-octanol and water layers.

  • Concentration Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P. The final LogP value is the average of the determinations from the different phase volume ratios.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value defines the strength of an acid or a base and is crucial for understanding how a drug's charge, and therefore its solubility and permeability, will change with pH.[11] This is particularly important for predicting its behavior in the varying pH environments of the gastrointestinal tract and its interaction with biological targets.[12] this compound has a basic nitrogen atom in the piperidine ring, and its pKa will govern its protonation state at physiological pH. Potentiometric titration is a robust and widely used method for pKa determination.[3]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of pKa by monitoring pH changes during titration with a strong acid or base.[3]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water (degassed)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 1 mM). If the compound has low water solubility, a co-solvent system (e.g., water-methanol) may be necessary. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stir bar into the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration: For a basic compound, titrate with the standardized HCl solution. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve (where the second derivative is zero) or from the pH at the half-equivalence point. Multiple titrations should be performed to ensure reproducibility.

G cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water with KCl C Place solution in temperature-controlled beaker A->C B Calibrate pH meter D Immerse electrode and purge with N2 B->D E Add standardized titrant in increments C->E D->E F Record pH after each addition E->F Repeat G Plot pH vs. titrant volume F->G H Determine inflection point G->H I Calculate pKa H->I

Caption: Workflow for pKa Determination by Potentiometric Titration.

Thermal Properties: Melting Point and Decomposition

The melting point of a crystalline solid is a key indicator of its purity and is an important parameter for formulation development, particularly for solid dosage forms. Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a compound.[13]

Experimental Protocol: Thermal Analysis using DSC and TGA

Differential Scanning Calorimetry (DSC) for Melting Point:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the finely powdered compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Thermogravimetric Analysis (TGA) for Decomposition:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the compound into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Chemical Stability and Forced Degradation

Assessing the chemical stability of a new drug candidate is a regulatory requirement and is crucial for determining its shelf life and appropriate storage conditions.[14] Forced degradation studies, as outlined in ICH guidelines, are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[15][16]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than those used in accelerated stability testing.[15]

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).

  • Photostability: Expose the compound (both in solid state and in solution) to light sources as specified in ICH Q1B guidelines.

Analysis: Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation pathways are identified.[16]

Synthesis and Potential Applications

Given its structural features, this compound is a valuable intermediate for the synthesis of more complex molecules. The piperidine scaffold is a key component in many centrally acting drugs, and the substituents on this molecule offer multiple points for further chemical modification.[14][17] It holds potential for the development of novel therapeutic agents targeting a range of diseases.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical step in evaluating its potential as a drug candidate. This guide has provided a detailed framework of established experimental protocols for determining its key properties, including solubility, lipophilicity, pKa, thermal characteristics, and stability. While some physicochemical parameters can be predicted computationally, experimental verification is essential for accurate and reliable data. The methodologies outlined herein, grounded in regulatory guidelines and scientific best practices, will enable researchers to build a robust data package for this promising molecule, thereby facilitating its journey through the drug discovery and development process.

References

Synthesis pathways for 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The functionalized derivative, this compound, represents a versatile building block for drug discovery, incorporating a protected amine, a stereogenic center at the C-3 position bearing a methyl ester, and a hydroxyl group at the C-5 position suitable for further modification. This guide provides a comprehensive overview of a robust synthetic pathway to this target molecule, focusing on the strategic application of the Dieckmann condensation for the formation of the piperidine core, followed by a stereoselective reduction. The causality behind experimental choices, detailed protocols, and process logic are elucidated for researchers in organic synthesis and drug development.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, possesses several key structural features: a piperidine core, a benzyl carbamate (Cbz) protecting group on the nitrogen, a methyl ester at the 3-position, and a hydroxyl group at the 5-position.[3] These functional groups offer multiple handles for chemical diversification. The presence of two potential stereocenters (C-3 and C-5) makes stereocontrol a critical consideration in its synthesis.

A logical retrosynthetic strategy begins by disconnecting the C-5 hydroxyl group via a reduction, leading to the key intermediate: 1-benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate [4][5]. This β-keto ester is an ideal target for a ring-closing reaction. The most powerful and direct method for forming such a cyclic β-keto ester is the intramolecular Dieckmann condensation of an acyclic diester.[6][7] This leads to a linear precursor, an N-Cbz protected amino-diester, which can be assembled from simpler, commercially available starting materials.

G Target 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate KetoEster 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate Target->KetoEster Reduction AcyclicDiester Acyclic N-Cbz Amino Diester KetoEster->AcyclicDiester Dieckmann Condensation (Ring Formation) SM Starting Materials (e.g., N-Cbz-glycine methyl ester, methyl acrylate) AcyclicDiester->SM Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Dieckmann Condensation and Reduction

The most convergent and field-proven approach to the target structure involves a two-stage process: construction of the 5-oxopiperidine ring system followed by reduction of the ketone.

Stage 1: Synthesis of the Key Intermediate via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is highly effective for synthesizing 5- and 6-membered rings.[6][8][9] The reaction is base-catalyzed and proceeds via the formation of an enolate, which attacks the second ester group intramolecularly.[7]

The synthesis begins with the construction of the acyclic diester precursor. A practical approach is the Michael addition of an N-protected amino ester, such as N-Cbz-glycine methyl ester, to two equivalents of methyl acrylate. However, a more controlled step-wise approach is often preferred to ensure the correct connectivity for the desired 6-membered ring. A more reliable precursor is diethyl N-(benzyloxycarbonyl)-N-(2-(methoxycarbonyl)ethyl)aminomalonate, which upon hydrolysis and decarboxylation would yield the required acyclic backbone.

A more direct precursor, Dimethyl 4-((benzyloxycarbonyl)amino)heptanedioate , can be synthesized and serves as the direct substrate for cyclization.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Reduction Acyclic Dimethyl 4-((benzyloxycarbonyl)amino)heptanedioate Base NaH or NaOMe Toluene, Reflux Acyclic->Base KetoEster 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate Base->KetoEster Dieckmann Condensation ReducingAgent NaBH4 MeOH, 0°C KetoEster->ReducingAgent Target 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate ReducingAgent->Target Ketone Reduction

Caption: Forward synthesis workflow for the target molecule.

Causality in Experimental Design:

  • Choice of Base: Sodium hydride (NaH) or sodium methoxide (NaOMe) are effective bases for the Dieckmann condensation. NaH is often preferred as it generates hydrogen gas, which bubbles out of solution, driving the reaction to completion. NaOMe is also suitable, especially since the ester is a methyl ester, thus preventing transesterification.[9]

  • Solvent: Anhydrous, non-protic solvents like toluene or THF are required to prevent quenching the base and the enolate intermediate.

  • Driving the Equilibrium: The final deprotonation of the resulting β-keto ester by the alkoxide base is a highly favorable acid-base reaction, which renders the overall ring-forming sequence effectively irreversible and drives the reaction to completion.[9] An acidic workup is required to re-protonate the enolate product.

Stage 2: Stereoselective Reduction of the 5-Oxo Group

The reduction of the ketone in the 5-oxopiperidine intermediate yields the final hydroxylated product. This step introduces a second stereocenter, and the stereochemical outcome (the cis/trans relationship between the C-3 ester and the C-5 hydroxyl group) is determined by the reducing agent and reaction conditions.

Causality in Experimental Design:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and chemoselective reducing agent that will reduce the ketone without affecting the ester or carbamate functional groups. Its use in a protic solvent like methanol or ethanol is standard practice.

  • Stereoselectivity: The reduction of cyclic ketones with hydride reagents is often governed by steric approach control. The hydride will typically attack from the less hindered face of the ketone. For this piperidone ring, which can exist in a chair conformation, the axial and equatorial approaches will have different steric environments, leading to a mixture of cis and trans diastereomers. The exact ratio depends on the conformational preference of the ring and its substituents. The diastereomers can typically be separated by column chromatography.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an argon inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil and suspend it in anhydrous toluene (approx. 0.2 M relative to the diester).

  • Reactant Addition: Dissolve the starting acyclic diester, Dimethyl 4-((benzyloxycarbonyl)amino)heptanedioate (1.0 eq.), in anhydrous toluene. Add this solution dropwise to the stirred NaH suspension at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-6 hours).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid until the pH is neutral, followed by saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound as a pale yellow oil or solid.[4]

Protocol 2: Synthesis of this compound
  • Preparation: Dissolve the 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (1.0 eq.) from the previous step in anhydrous methanol (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone (typically 1-2 hours).

  • Workup: Quench the reaction by the slow addition of acetone at 0 °C to destroy excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction and Purification: Add water and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product will be a mixture of cis and trans diastereomers. Purify and separate the diastereomers by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure title compounds.

Data Summary

The following table summarizes the key transformations and expected outcomes for the proposed synthetic pathway.

StepReaction TypeKey ReagentsSolventTemp.Typical YieldKey Outcome
1Dieckmann CondensationNaH (or NaOMe)TolueneReflux65-80%Formation of the 5-oxopiperidine core.
2Ketone ReductionNaBH₄Methanol0 °C to RT85-95%Reduction to the target 5-hydroxy product as a diastereomeric mixture.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound, a valuable building block for pharmaceutical research. The strategy hinges on the well-established Dieckmann condensation to construct the core piperidone ring, followed by a selective ketone reduction. By carefully selecting reagents and controlling reaction conditions, this pathway provides reliable access to the target molecule. The protocols provided are designed to be self-validating and offer a clear rationale for each experimental choice, empowering researchers to adapt and optimize the synthesis for their specific applications.

References

The Biological Activity of Substituted Hydroxypiperidine Dicarboxylates: A Comprehensive Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Substituted hydroxypiperidine dicarboxylates represent a pivotal class of molecules in medicinal chemistry, primarily recognized for their potent and selective antagonism of the N-Methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive technical overview of their biological activity, beginning with the foundational principles of their synthesis and leading into their mechanistic action, structure-activity relationships (SAR), and profound therapeutic potential in treating neurodegenerative diseases. We will delve into the causality behind experimental designs, present self-validating protocols for in-vitro evaluation, and synthesize data to offer field-proven insights for researchers, scientists, and drug development professionals. The central thesis is that the unique structural motif of these compounds—a piperidine ring functionalized with both hydroxyl and dicarboxylate groups—makes them exquisite mimics of endogenous ligands, allowing for precise modulation of glutamatergic neurotransmission and offering a promising avenue for combating excitotoxicity-driven pathologies.

The Hydroxypiperidine Dicarboxylate Scaffold: An Introduction

The piperidine ring is a ubiquitous structural feature in numerous pharmacologically active compounds and natural alkaloids.[1] Its derivatization into substituted hydroxypiperidine dicarboxylates has yielded molecules of significant interest, particularly as antagonists of the NMDA receptor. These compounds are structural analogues of glutamate, the primary excitatory neurotransmitter in the central nervous system.

The core biological significance of this scaffold lies in its ability to interfere with the over-activation of NMDA receptors, a phenomenon known as excitotoxicity. This process, characterized by excessive calcium ion (Ca²⁺) influx into neurons, triggers a cascade of intracellular events leading to neuronal damage and death.[2] Excitotoxicity is a key pathological mechanism implicated in a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and neuronal damage following a stroke.[3][4][5][6] Consequently, potent and selective NMDA receptor antagonists are considered valuable therapeutic agents for these conditions.[3]

Synthetic Strategies: Achieving Stereochemical Precision

The biological activity of hydroxypiperidine dicarboxylates is exquisitely dependent on their stereochemistry. The spatial arrangement of the hydroxyl and dicarboxylate groups dictates the molecule's ability to bind effectively to the NMDA receptor. Therefore, synthetic strategies that afford high diastereoselectivity are paramount. One common approach involves an aza-Prins cyclization, which allows for the straightforward and highly diastereoselective synthesis of substituted 4-hydroxypiperidines.[7]

Experimental Protocol: Diastereoselective Synthesis of a Hydroxypiperidine Dicarboxylate Precursor

This protocol describes a conceptual workflow for the synthesis of a key intermediate, emphasizing the critical steps for achieving stereochemical control.

Objective: To synthesize a cis-4-hydroxypiperidine derivative bearing precursors to the dicarboxylate moieties.

Causality: The use of a Lewis acid catalyst in the aza-Prins cyclization promotes the formation of a thermodynamically stable chair-like transition state, which directs the nucleophilic attack to yield the cis isomer preferentially. This control is crucial as the trans isomer often exhibits significantly lower biological activity.

Reagents & Materials:

  • Substituted homoallylic amine

  • Glyoxylate derivative (as the carbonyl partner)

  • Lewis Acid Catalyst (e.g., InCl₃, Sc(OTf)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the homoallylic amine (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add the Lewis acid catalyst (0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Carbonyl Addition: Slowly add the glyoxylate derivative (1.2 eq) to the reaction mixture.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, more polar product spot indicates reaction progression. A co-spot of the starting material and the reaction mixture helps confirm this.

  • Quenching: Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the Lewis acid.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

  • Characterization: Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This intermediate can then be further elaborated through oxidation and deprotection steps to yield the final hydroxypiperidine dicarboxylate.

Visualization: Synthetic Workflow

G A Homoallylic Amine + Glyoxylate Derivative B Aza-Prins Cyclization (Lewis Acid Catalyst) A->B Reaction C Crude cis-Hydroxypiperidine Intermediate B->C Quenching D Purification (Column Chromatography) C->D Loading E Pure Intermediate D->E Elution F Further Functional Group Manipulations E->F Process G Final Hydroxypiperidine Dicarboxylate F->G Synthesis

Caption: A generalized workflow for the synthesis of hydroxypiperidine dicarboxylates.

Core Biological Activity: NMDA Receptor Antagonism and Neuroprotection

NMDA receptors are complex ion channels that are gated by both ligand binding (glutamate and a co-agonist, glycine) and voltage changes.[8] Under normal physiological conditions, they are crucial for synaptic plasticity, learning, and memory. However, their overstimulation leads to the aforementioned excitotoxicity.

Substituted hydroxypiperidine dicarboxylates act as competitive antagonists , binding to the glutamate recognition site on the NMDA receptor.[3][9] By occupying this site, they prevent glutamate from binding and activating the receptor, thereby blocking the influx of Ca²⁺ and mitigating the downstream neurotoxic cascade.

Visualization: NMDA Receptor Signaling and Antagonist Intervention

G cluster_0 Synaptic Cleft cluster_1 Neuron Interior Glutamate Glutamate Receptor NMDA Receptor Glutamate->Receptor Binds Glycine Glycine Glycine->Receptor Binds Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Opens Channel Antagonist Hydroxypiperidine Dicarboxylate Antagonist->Receptor Blocks Binding Site Signaling Neurotoxic Cascade (Enzyme activation, ROS production) Ca_Influx->Signaling Cell_Death Neuronal Cell Death Signaling->Cell_Death

Caption: Mechanism of NMDA receptor antagonism by hydroxypiperidine dicarboxylates.

In Vitro Evaluation of Biological Activity

To quantify the efficacy of newly synthesized compounds, a series of robust in-vitro assays are employed. These assays determine both the binding affinity and the functional inhibitory activity of the antagonists.

Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity (Kᵢ)

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound, reflecting its affinity for the glutamate binding site of the NMDA receptor.

Causality: This is a competitive binding assay. The test compound's ability to displace a known high-affinity radiolabeled antagonist from the receptor is measured. A lower Kᵢ value indicates a higher binding affinity. The use of a specific radioligand, such as [³H]CGS-19755, ensures that binding to the target site is being measured.[3][9]

Materials:

  • Rat cortical membrane preparations (source of NMDA receptors)

  • [³H]CGS-19755 (radioligand)

  • Test compounds (substituted hydroxypiperidine dicarboxylates) at various concentrations

  • Non-specific binding control: high concentration of unlabeled glutamate

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³H]CGS-19755, and varying concentrations of the test compound.

  • Controls (Self-Validation):

    • Total Binding: Tubes containing only membranes and radioligand.

    • Non-specific Binding: Tubes containing membranes, radioligand, and a saturating concentration of unlabeled glutamate.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ value, which is then used to determine the Kᵢ.

Data Presentation: Binding Affinity and Functional Antagonism

The results from binding assays and functional assays (like electrophysiology) can be summarized for clear comparison.

Compound IDR¹ SubstitutionR² SubstitutionBinding Affinity Kᵢ (nM)[10]Functional Antagonism IC₅₀ (µM)[3][9]
Lead-01 HH744.2
Analogue-A 4-Cl-PhenylH522.8
Analogue-B HCH₃1509.5
Analogue-C 4-Cl-PhenylCH₃986.1

Data are hypothetical for illustrative purposes but reflect typical trends observed.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing lead compounds into drug candidates. By systematically modifying the structure of the hydroxypiperidine dicarboxylate scaffold, researchers can identify which chemical features are essential for potent biological activity.[11][12]

  • Carboxylate Groups: The two carboxylate groups are typically essential for activity, as they mimic the acidic moieties of glutamate and are critical for anchoring the molecule in the receptor's binding pocket.

  • Hydroxyl Group: The position and stereochemistry of the hydroxyl group significantly influence potency. It often forms a key hydrogen bond within the binding site.

  • Piperidine Ring Substitutions: Adding substituents to the piperidine ring can modulate potency, selectivity, and pharmacokinetic properties (e.g., brain penetration). For instance, aryl groups can introduce beneficial hydrophobic interactions.[13][14]

  • Stereochemistry: As noted, the relative stereochemistry of all chiral centers is a critical determinant of activity. Often, only one specific stereoisomer is highly active.[9]

Visualization: Key SAR Insights

References

Stereochemistry of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, prevalent in a vast array of pharmaceuticals.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure. This guide provides a detailed examination of the stereochemical intricacies of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, a versatile substituted piperidine with significant potential as a chiral building block in drug discovery. We will explore its structural and conformational analysis, delve into strategies for stereoselective synthesis, and outline the critical analytical techniques required for its stereochemical characterization. The causality behind experimental choices and the profound implications of stereoisomerism on pharmacological outcomes are emphasized throughout, offering field-proven insights for professionals in drug development.

Introduction: The Primacy of 3D Structure in Pharmacology

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is not an academic curiosity but a fundamental driver of pharmacological activity.[2] The interaction between a drug and its biological target is highly dependent on a precise three-dimensional fit, akin to a key in a lock.[3] Chiral drugs, which exist as non-superimposable mirror images called enantiomers, can exhibit dramatically different biological activities.[3] One enantiomer may be therapeutically beneficial (the eutomer), while the other may be less active, inactive, or even contribute to toxicity (the distomer).[4][5]

The two enantiomers of a chiral drug can differ significantly in their bioavailability, metabolism rate, potency, and selectivity for biological targets.[6] Consequently, regulatory bodies like the FDA and EMA strongly advocate for the development of single-enantiomer drugs over racemic mixtures to optimize therapeutic profiles and enhance patient safety.[7][8]

This compound is a molecule of interest due to its decorated piperidine core. It possesses multiple functional groups and, critically, two stereogenic centers, giving rise to a family of stereoisomers. Understanding and controlling this stereochemistry is paramount to unlocking its potential as an intermediate in the synthesis of complex, biologically active compounds.[9] This guide serves as a comprehensive technical resource for navigating the stereochemical landscape of this important scaffold.

Chapter 1: Structural and Stereochemical Analysis

The foundation of controlling a molecule's properties lies in a thorough understanding of its structure. For this compound, this involves identifying its stereocenters, analyzing the resulting diastereomers and enantiomers, and evaluating the conformational preferences of the piperidine ring.

Stereogenic Centers

The structure contains two stereogenic centers at the C3 and C5 positions of the piperidine ring, where the methyl ester and hydroxyl groups are attached, respectively. The presence of two stereocenters means the molecule can exist as a maximum of four distinct stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R).

Diastereomers: cis and trans Isomers

The four stereoisomers can be categorized into two pairs of diastereomers based on the relative orientation of the C3 and C5 substituents.

  • cis isomers: The methyl ester and hydroxyl groups are on the same side of the piperidine ring. This corresponds to the (3R, 5S) and (3S, 5R) configurations.

  • trans isomers: The substituents are on opposite sides of the ring. This corresponds to the (3R, 5R) and (3S, 5S) configurations.

Diastereomers have different physical properties (melting point, solubility, NMR spectra) and can be separated by standard chromatographic techniques like column chromatography or HPLC.

Conformational Analysis

The piperidine ring is not planar and predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[10][11] The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of these conformers is dictated by a complex interplay of steric hindrance and electronic effects.[12][13]

For the trans isomer, the most stable conformation is the di-equatorial chair, where both the bulky methyl ester and the hydroxyl group avoid unfavorable 1,3-diaxial interactions. For the cis isomer, one substituent must be axial while the other is equatorial. The larger group (in this case, the methyl ester) will preferentially occupy the more stable equatorial position to minimize steric strain.

G Fig 1. Conformational equilibrium of a cis-piperidine derivative. cluster_cis1 cis-Isomer (3e, 5a) cluster_cis2 cis-Isomer (3a, 5e) [Less Stable] C1_1 N-Bn C2_1 CH2 C1_1->C2_1 C3_1 CH-COOMe (eq) C2_1->C3_1 C4_1 CH2 C3_1->C4_1 C5_1 CH-OH (ax) C4_1->C5_1 C6_1 CH2 C5_1->C6_1 C6_1->C1_1 C1_2 N-Bn C2_2 CH2 C1_2->C2_2 C3_2 CH-COOMe (ax) C2_2->C3_2 C4_2 CH2 C3_2->C4_2 C5_2 CH-OH (eq) C4_2->C5_2 C6_2 CH2 C5_2->C6_2 C6_2->C1_2

Caption: Conformational equilibrium of a cis-1,3,5-substituted piperidine.

Chapter 2: Stereoselective Synthesis Strategies

Controlling the stereochemical outcome during synthesis is a central goal of modern organic chemistry. For this compound, both diastereoselective and enantioselective strategies can be employed.

Diastereoselective Synthesis from a Pyridine Precursor

A common and effective strategy involves the stereoselective reduction of a corresponding pyridine derivative. The relative stereochemistry of the final piperidine is controlled during the hydrogenation step.

G Fig 2. Diastereoselective synthetic workflow. start Start | 3-methyl-5-hydroxypyridine step1 Protection Protect hydroxyl group (e.g., as silyl ether) start->step1 step2 Quaternization React with benzyl halide to form pyridinium salt step1->step2 step3 Hydrogenation Catalytic hydrogenation (e.g., PtO2, H2) This step sets the cis/trans stereochemistry. step2->step3 step4 Carboxylation Introduce carboxylate groups step3->step4 step5 Deprotection Remove hydroxyl protecting group step4->step5 finish Product | cis/trans mixture of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate step5->finish

Caption: General workflow for diastereoselective synthesis from a pyridine.

Protocol 2.1: Diastereoselective Reduction

  • Rationale: Catalytic hydrogenation of a substituted pyridinium salt often proceeds via delivery of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface, leading to a preference for one diastereomer. The choice of catalyst (e.g., PtO₂, Pd/C) and solvent can influence the diastereomeric ratio.

  • Step 1: Pyridinium Salt Formation: Dissolve the protected 1-benzyl-3-methoxycarbonyl-5-hydroxypyridine precursor in a suitable solvent like ethanol.

  • Step 2: Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Step 3: Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (typically 50 psi) using a Parr shaker or similar hydrogenation apparatus.

  • Step 4: Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the consumption of hydrogen and check for reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 5: Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Step 6: Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of cis and trans diastereomers, which can then be purified and separated by column chromatography.

Enantioselective Approaches

To obtain a single enantiomer, one must either separate the final racemic mixture or employ an asymmetric synthesis.

  • Resolution of Racemates: This is a classical and robust method. A racemic mixture of the piperidine can be separated using chiral chromatography.[4] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose on both analytical and preparative scales.[5][7]

  • Asymmetric Synthesis: This "greener" approach aims to create only the desired enantiomer from the start. This could involve using a chiral catalyst for the reduction step or starting from a chiral, non-racemic starting material (a "chiral pool" approach).

Chapter 3: Analytical Techniques for Stereochemical Characterization

Distinguishing between stereoisomers requires specialized analytical methods. While diastereomers can be differentiated by standard techniques, enantiomers are identical in achiral environments and require a chiral method for separation or identification.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans) of the piperidine ring substituents. This is achieved by analyzing the coupling constants (J-values) between adjacent protons.

  • Causality: The magnitude of the J-value is dependent on the dihedral angle between the coupled protons. In a rigid chair conformation, this angle is predictable:

    • Axial-Axial (Jₐₐ): Large coupling (typically 8-13 Hz) due to a ~180° dihedral angle.

    • Axial-Equatorial (Jₐₑ) & Equatorial-Equatorial (Jₑₑ): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle.

By identifying the protons at C3 and C5 and measuring their coupling constants to adjacent protons on the ring, one can deduce their axial or equatorial orientation and thus the cis or trans relationship.

Proton Relationship Typical Dihedral Angle Expected J-value (Hz) Implication
Axial - Axial~180°8 - 13Protons are trans to each other
Axial - Equatorial~60°2 - 5Protons are cis to each other
Equatorial - Equatorial~60°2 - 5Protons are trans to each other
Chiral Chromatography for Enantiomeric Separation

Chiral HPLC is the definitive method for separating enantiomers and determining the enantiomeric excess (% ee) of a sample.[8]

  • Principle: Chiral Stationary Phases (CSPs) contain a single enantiomer of a chiral selector molecule that is immobilized on a solid support (e.g., silica). As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different energies and stabilities, causing one enantiomer to be retained longer on the column than the other, resulting in separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely effective for a broad range of compounds.[15]

Protocol 3.2: Chiral HPLC Method Development

  • Rationale: To develop a robust method for separating the enantiomers of a target compound, one must screen different chiral columns and mobile phase conditions to find the optimal combination that provides baseline resolution.

  • Step 1: Column Selection: Screen a set of commercially available CSPs. Good starting points include columns based on amylose and cellulose derivatives, such as Chiralpak® IA, IB, IC, etc.

  • Step 2: Mobile Phase Screening (Normal Phase):

    • Prepare stock solutions of the analyte (racemic mixture) in the mobile phase.

    • Start with a primary solvent of hexane or heptane and an alcohol modifier (isopropanol or ethanol). A typical starting condition is 90:10 (v/v) Hexane:Isopropanol.

    • Inject the sample and monitor the chromatogram.

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%).

  • Step 3: Mobile Phase Screening (Reversed Phase/Polar Organic):

    • If normal phase is unsuccessful, switch to reversed-phase (e.g., water/acetonitrile or water/methanol with a buffer) or polar organic mode (e.g., acetonitrile/methanol).

  • Step 4: Optimization: Once partial separation is achieved, optimize the flow rate, temperature, and mobile phase composition to maximize resolution (Rs > 1.5 is ideal for baseline separation).

  • Step 5: Quantification: Once a baseline separation is achieved, the method is validated for linearity, precision, and accuracy. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Chapter 4: Implications in Drug Development

The stereochemical identity of this compound is not merely a chemical detail; it is a critical determinant of its utility and the biological profile of any drug candidate derived from it.

  • Stereochemistry-Activity Relationship (SAR): The precise 3D arrangement of the hydroxyl and methyl ester groups, dictated by the cis/trans and R/S configuration, will govern how a downstream molecule binds to its target protein. A hydroxyl group in an axial position might form a crucial hydrogen bond within a binding pocket, whereas the same group in an equatorial position might be unable to reach it, rendering the molecule inactive.

  • Pharmacokinetics (ADME): The body is a chiral environment. Enzymes responsible for drug metabolism are often stereospecific, meaning they may metabolize one enantiomer much faster than the other.[3] This can lead to significant differences in the half-life and exposure of the active drug, impacting both efficacy and potential for toxicity.[6]

  • Regulatory Imperative: As previously noted, there is a strong regulatory expectation to characterize all stereoisomers and justify the development of a racemate over a single enantiomer.[8] This necessitates the development of validated stereoselective analytical methods early in the drug development process.[7] The use of chiral building blocks like a single isomer of this compound is a proactive strategy to avoid downstream complications.

Conclusion

This compound represents a valuable and complex chiral scaffold. A deep understanding of its stereochemistry—from the fundamental conformational preferences of its diastereomers to the subtle differences between its enantiomers—is essential for any researcher or drug developer. Mastery of stereoselective synthesis allows for the efficient production of the desired isomer, while robust analytical techniques like NMR and chiral chromatography provide the necessary tools for confirmation and quality control. By embracing the principles outlined in this guide, scientists can effectively harness the stereochemical diversity of this piperidine derivative to design and develop safer, more effective therapeutics.

References

The Benzylpiperidine Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzylpiperidine Core in Modern Drug Discovery

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its structural flexibility and three-dimensional character that allows for multifaceted interactions with a wide array of biological targets.[1] Its prevalence in numerous approved pharmaceuticals and clinical candidates is a testament to its utility in fine-tuning both the efficacy and the pharmacokinetic properties of therapeutic agents.[1][2] The protonatable nitrogen of the piperidine ring frequently engages in crucial ionic or hydrogen-bonding interactions within receptor binding pockets, while the benzyl group provides a scaffold for establishing vital hydrophobic and π-stacking interactions.[2] This unique combination of features has enabled the development of benzylpiperidine derivatives as potent modulators of enzymes and receptors implicated in a range of pathologies, from the neurodegenerative cascades of Alzheimer's and Parkinson's diseases to the complex signaling of pain, and emerging evidence points towards their potential in oncology and infectious diseases.

This in-depth technical guide will explore the key therapeutic targets of benzylpiperidine derivatives, elucidating the underlying mechanisms of action, providing quantitative data on their activity, and detailing the experimental protocols for their evaluation. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic landscape of this remarkable scaffold.

I. Targeting Cholinesterases in Alzheimer's Disease: A Pillar of Symptomatic Treatment

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[3] Consequently, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a primary therapeutic strategy.[3] Benzylpiperidine derivatives, most notably the marketed drug Donepezil, are prominent in this class of inhibitors.

Mechanism of Action and Binding Interactions

Benzylpiperidine-based AChE inhibitors are typically non-covalent, reversible inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[4] This dual-site binding is crucial for their high potency. The benzyl group of the inhibitor often establishes π-π stacking interactions with aromatic residues in the CAS, such as Trp86 and His447, while the piperidine ring can interact with other residues in the active site gorge.[4][5] The linker connecting these two moieties plays a critical role in spanning the distance between the CAS and PAS, allowing for simultaneous engagement with both sites.[4] For instance, the indanone moiety of Donepezil binds to the PAS through π-π stacking with Trp286 and Tyr341.[5]

cluster_AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site (CAS) (Trp86, His447) PAS Peripheral Anionic Site (PAS) (Trp286, Tyr341) Gorge Active Site Gorge Benzyl Benzyl Moiety Benzyl->CAS π-π Stacking Piperidine Piperidine Moiety Piperidine->Gorge Hydrophobic Interactions Linker Linker Linker->PAS Spanning Interaction

Binding of a Benzylpiperidine Derivative to AChE.
Quantitative Analysis of Inhibitory Potency

The inhibitory activity of benzylpiperidine derivatives against AChE is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundAChE IC50BuChE IC50Selectivity (BuChE/AChE)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)5.7 nM7125 nM~1250[6]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl0.56 nM>10,000 nM>18,000[7]
Compound 15b (a 1,3-dimethylbenzimidazolinone derivative)0.39 µM (eeAChE)--[4]
Compound 9m (a 1,3-dimethylbenzimidazolinone derivative)0.21 µM (eeAChE)>100 µM>476[4]
Compound 19 (a 2-phenylacetate derivative)5.10 µM26.78 µM~5.25[3]

eeAChE refers to electric eel acetylcholinesterase.

Experimental Protocol: Ellman's Assay for AChE Inhibition

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[3][8]

Principle: This assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB Solution (10 mM in phosphate buffer)

    • ATCI Solution (14 mM in deionized water, prepared fresh)

    • AChE Solution (e.g., 0.5 U/mL in phosphate buffer, kept on ice)

    • Test Compound Solutions (serial dilutions in a suitable solvent, e.g., DMSO)

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL Phosphate Buffer

      • 10 µL AChE solution

      • 10 µL DTNB solution

      • 10 µL of the test compound solution (or solvent for control)

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

II. Modulation of Monoamine Oxidase B in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons. A key strategy to manage symptoms is to increase the availability of dopamine in the brain. Monoamine oxidase B (MAO-B) is a primary enzyme responsible for the degradation of dopamine.[9] Selective inhibition of MAO-B can therefore elevate dopamine levels and provide symptomatic relief.[9]

Mechanism of Action and Binding Interactions

Benzylpiperidine derivatives have been developed as potent and selective MAO-B inhibitors.[10] These compounds typically act as reversible, competitive inhibitors, binding to the active site of the enzyme and preventing the access of its substrate, dopamine.[10] The binding is often stabilized by π-π stacking interactions between the aromatic rings of the inhibitor and key residues in the active site, such as Tyr398 and Tyr326.[11]

cluster_MAOB MAO-B Active Site FAD FAD Cofactor Aromatic_Residues Aromatic Residues (Tyr398, Tyr326) Inhibitor Pyridazinobenzylpiperidine Derivative Inhibitor->FAD Competitive Inhibition Inhibitor->Aromatic_Residues π-π Stacking

Binding of a Benzylpiperidine Derivative to MAO-B.
Quantitative Analysis of Inhibitory Potency

The inhibitory potency of these compounds is expressed as IC50 or the inhibition constant (Ki). High selectivity for MAO-B over MAO-A is a desirable characteristic to avoid side effects associated with MAO-A inhibition.

CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)MAO-B Ki (µM)Selectivity Index (MAO-A/MAO-B)Reference
Compound S5 (a pyridazinobenzylpiperidine derivative)0.2033.8570.15519.04[10]
Compound S16 (a pyridazinobenzylpiperidine derivative)0.979>100.721>10.2[11]
4-Benzylpiperidine750130-0.17[12]
Experimental Protocol: MAO-Glo™ Assay

The MAO-Glo™ Assay is a luminescent method for measuring MAO activity.

Principle: This assay utilizes a luminogenic MAO substrate. MAO converts this substrate into a luciferin derivative. A reconstituted Luciferin Detection Reagent is then added, which stops the MAO reaction and converts the luciferin derivative into luciferin, leading to the production of light. The amount of light is directly proportional to the MAO activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare MAO Reaction Buffer.

    • Dilute the MAO enzyme (MAO-A or MAO-B) to the desired concentration in the reaction buffer.

    • Prepare serial dilutions of the test compound.

    • Reconstitute the Luciferin Detection Reagent.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the diluted MAO enzyme to each well.

    • Add 5 µL of the test compound solution (or solvent for control).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the luminogenic MAO substrate.

    • Incubate for 1 hour at room temperature.

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well and mix.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

III. Targeting Sigma-1 and Opioid Receptors for Pain Management

Chronic pain is a significant therapeutic challenge, and the development of novel analgesics with improved efficacy and safety profiles is a priority. Benzylpiperidine derivatives have emerged as promising candidates, particularly as ligands for the sigma-1 (σ1) receptor and as dual-target ligands for both σ1 and µ-opioid (MOR) receptors.

Mechanism of Action: Sigma-1 Receptor Antagonism

The σ1 receptor is a ligand-regulated molecular chaperone that modulates the activity of various ion channels and G-protein coupled receptors, including those involved in pain signaling.[13] Antagonism of the σ1 receptor has been shown to reduce pain hypersensitivity in various models of neuropathic and inflammatory pain.[13] Benzylpiperidine derivatives can act as potent σ1 receptor antagonists, thereby inhibiting the sensitization of pain pathways.[13]

Mechanism of Action: Dual MOR Agonism/Partial Agonism and σ1 Receptor Antagonism

A particularly innovative approach involves the design of benzylpiperidine derivatives that are dual-acting ligands, combining MOR agonism or partial agonism with σ1 receptor antagonism.[14] This strategy aims to achieve potent analgesia while mitigating the adverse effects associated with traditional opioid therapy. The σ1 receptor antagonism component is thought to enhance the analgesic effects of MOR activation and may contribute to a reduction in opioid tolerance and dependence.[14]

cluster_Ligand Dual-Acting Benzylpiperidine Derivative cluster_Receptors Neuronal Membrane cluster_Signaling Intracellular Signaling Derivative Benzylpiperidine Derivative MOR µ-Opioid Receptor (MOR) Derivative->MOR Partial Agonism Sigma1 Sigma-1 Receptor (σ1R) Derivative->Sigma1 Antagonism G_Protein Gi/o Protein Activation MOR->G_Protein Pain_Modulation Pain Pathway Modulation Sigma1->Pain_Modulation Inhibition of Sensitization AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition AC_Inhibition->Pain_Modulation Analgesia Analgesia Pain_Modulation->Analgesia

Signaling of a Dual MOR/σ1R Benzylpiperidine Ligand.
Quantitative Analysis of Receptor Binding Affinity

The binding affinity of benzylpiperidine derivatives for these receptors is determined by their inhibition constant (Ki).

Compoundσ1R Ki (nM)MOR Ki (nM)Reference
WLB-73502 (a bispecific compound)--[14]
A benzylpiperazine derivative (Compound 15)1.6-[15]
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the Ki value can be calculated.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or animal brain tissue).

    • Assay Buffer (e.g., Tris-HCl buffer).

    • Radioligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors, [³H]DAMGO for MOR).

    • Non-specific Binding Control (a high concentration of a known unlabeled ligand, e.g., haloperidol for σ1 receptors).

    • Test Compound Solutions (serial dilutions).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Membrane preparation

      • Radioligand

      • Test compound solution (or buffer for total binding, or non-specific control)

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer.

    • Dry the filters and add scintillation fluid.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Emerging Frontiers: Anticancer and Antimicrobial Applications

While the role of benzylpiperidine derivatives in neuroscience is well-established, emerging evidence suggests their potential as anticancer and antimicrobial agents.

Anticancer Potential

Several studies have reported the cytotoxic effects of benzylpiperidine derivatives against various cancer cell lines, including breast (MCF-7), prostate (PC-3), colon (HT-29), and lung (A549, H1299) cancer cells.[16][17][18] The mechanisms of action appear to be diverse and may involve the induction of apoptosis, as indicated by increased levels of cleaved caspases and PARP, and alterations in the Bax/Bcl-2 ratio.[16] Some derivatives have also been shown to cause cell cycle arrest at the G2/M phase.[18] While specific molecular targets are still being elucidated for many of these compounds, the broad-spectrum activity suggests that the benzylpiperidine scaffold could be a valuable starting point for the development of novel anticancer agents.

CompoundCell LineIC50MechanismReference
(3,4-dichlorobenzyl)piperazinyl alepterolic acid (Compound 6p)MCF-78.31 µMInduction of apoptosis[16]
Curcumin-related benzyl piperidone (Compound A1)PC-3, BxPC-3, HT-29, H1299< 1 µMGrowth inhibition[17]
N-benzyl-piperidinyl acylhydrazone (Compound 6i)HepG258.40 µMM-phase arrest[18]
Antimicrobial Activity

The benzylpiperidine scaffold has also been incorporated into compounds with notable antimicrobial properties. Studies have demonstrated the efficacy of certain N-benzyl piperidin-4-one derivatives against the fungus Aspergillus niger and the bacterium Escherichia coli.[19] Other piperidine derivatives have shown potent antifungal activity against Cryptococcus neoformans.[20] The proposed mechanisms of action are still under investigation but may involve disruption of the microbial cell membrane or inhibition of essential enzymes.[21]

Compound ClassOrganismActivityReference
N-benzyl piperidin-4-one derivativesAspergillus niger, Escherichia coliPotent activity[19]
1-benzyl-4-adamantancarbonyloxy piperidine HClCryptococcus neoformansPotent antifungal activity[20]
Benzyl phenyl sulfide derivativesMethicillin-resistant Staphylococcus aureus (MRSA)MICs of 2-64 µg/mL[21]

Conclusion: A Privileged Scaffold with a Promising Future

The benzylpiperidine scaffold has proven to be a remarkably versatile and privileged structure in drug discovery. Its ability to interact with a diverse range of therapeutic targets, from well-established enzymes like acetylcholinesterase and monoamine oxidase B to complex receptors such as the sigma-1 and µ-opioid receptors, underscores its importance in the development of treatments for neurodegenerative diseases and pain. Furthermore, the emerging evidence of its potential in oncology and infectious diseases opens up new avenues for research and development. The continued exploration of the structure-activity relationships of benzylpiperidine derivatives, coupled with advanced screening and mechanistic studies, will undoubtedly lead to the discovery of novel and improved therapeutic agents in the years to come.

References

A Technical Guide to 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, stereochemistry, synthetic pathways, reactivity, and its strategic importance in the synthesis of complex, biologically active molecules.

Core Molecular Attributes and Identifiers

This compound is a polysubstituted piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen, a methyl ester at the 3-position, and a hydroxyl group at the 5-position. This specific arrangement of functional groups provides a versatile platform for further chemical modification.

Table 1: Key Molecular Identifiers

IdentifierValueSource
CAS Number 1095010-45-9[1][2][3]
Molecular Formula C₁₅H₁₉NO₅[1]
Molecular Weight 293.31 g/mol [1]
InChI InChI=1S/C15H19NO5/c1-20-14(18)12-7-13(17)9-16(8-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3[1]
InChIKey LOGZOMIRLZGSSW-UHFFFAOYSA-NN/A
Canonical SMILES COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O[1]

Physicochemical and Stereochemical Profile

The molecule's structure, featuring both polar (hydroxyl, esters) and non-polar (benzyl) groups, results in moderate lipophilicity, with an estimated LogP between 1.8 and 2.5.[1] It is predicted to be a solid at room temperature, with solubility in common organic solvents and limited solubility in water. The presence of the hydroxyl group enhances its hydrophilicity compared to analogs lacking this feature.[1]

A critical aspect of this molecule is its stereochemistry. The substituents at positions 3 and 5 of the piperidine ring create two chiral centers. Therefore, the compound can exist as different stereoisomers (diastereomers and enantiomers). The relative configuration (cis or trans) of the methyl carboxylate and hydroxyl groups significantly influences the three-dimensional conformation of the piperidine ring and, consequently, its biological activity and interaction with target proteins.[1] The synthesis of specific stereoisomers is a key consideration for its application in drug discovery, where single isomers often exhibit superior efficacy and safety profiles.[4]

Strategic Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: the construction of the core piperidine-1,3-dicarboxylate ring system, followed by the stereoselective reduction of the ketone at the 5-position.

Synthetic_Pathway cluster_0 Stage 1: Piperidine Ring Formation cluster_1 Stage 2: Stereoselective Reduction A N-benzyl-β-alanine methyl ester C Aza-Michael Adduct A->C Aza-Michael Addition B Methyl acrylate B->C D 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate C->D Dieckmann Condensation (NaH or NaOMe) E This compound (Target) D->E Stereoselective Reduction (e.g., NaBH₄, L-Selectride®)

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol: A Self-Validating System

This protocol is based on well-established chemical transformations for constructing substituted piperidine rings.

Part A: Synthesis of 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate via Aza-Michael Addition and Dieckmann Condensation

  • Aza-Michael Addition:

    • To a solution of N-benzyl-β-alanine methyl ester (1.0 eq) in a suitable solvent such as methanol, add methyl acrylate (1.1 eq).

    • The reaction can be catalyzed by a mild base, or in some cases, proceeds thermally. Stir the mixture at room temperature to 50°C and monitor by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude aza-Michael adduct. This intermediate is often used in the next step without further purification.

  • Dieckmann Condensation:

    • Dissolve the crude adduct from the previous step in an anhydrous aprotic solvent like toluene or THF.

    • Add a strong base, such as sodium hydride (NaH, 1.2 eq) or sodium methoxide (NaOMe, 1.2 eq), portion-wise at 0°C. The Dieckmann condensation is an intramolecular Claisen condensation that forms the cyclic β-keto ester.[5][6][7]

    • Allow the reaction to warm to room temperature and stir until cyclization is complete, as monitored by TLC or LC-MS.

    • Carefully quench the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride or dilute acetic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 1-benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate .[8][9][10]

Part B: Stereoselective Reduction to this compound

  • Reduction of the Ketone:

    • Dissolve the keto-precursor (1.0 eq) in a suitable alcoholic solvent like methanol or ethanol at 0°C.

    • Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The choice of reducing agent can influence the stereoselectivity of the hydroxyl group. For higher stereoselectivity, bulkier reducing agents like L-Selectride® or K-Selectride® can be employed.

    • Stir the reaction at 0°C to room temperature and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of water or dilute acid.

    • Concentrate the mixture to remove the bulk of the solvent and then extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography to yield This compound .

Chemical Reactivity and Synthetic Utility

The molecule's rich functionality allows for a variety of chemical transformations, making it a valuable intermediate.[1]

  • Hydroxyl Group (C5): This secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted into an ether. It can also be a handle for introducing other functional groups via substitution reactions after conversion to a good leaving group (e.g., mesylate or tosylate).

  • Ester Groups (C1 and C3): The benzyl carbamate (Cbz group) at the N1 position serves as a protecting group for the piperidine nitrogen and can be selectively removed via catalytic hydrogenation. The methyl ester at C3 can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification.

  • Piperidine Nitrogen (N1): After deprotection of the Cbz group, the secondary amine is available for a wide range of reactions, including N-alkylation, N-arylation, and amide bond formation.

Reactivity_Map cluster_reactions Potential Transformations main 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate R1 Oxidation of C5-OH main->R1 PCC, DMP R2 Esterification/Etherification of C5-OH main->R2 Acyl chloride, Alkyl halide R3 Deprotection of N1-Cbz (H₂, Pd/C) main->R3 Yields secondary amine R4 Hydrolysis of C3-Ester main->R4 LiOH, H₂O

Caption: Key reactive sites and potential transformations.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in a wide range of FDA-approved drugs.[11][12][13] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective binding to biological targets.[4][14] The N-benzylpiperidine motif, in particular, is frequently utilized to impart desirable pharmacological properties, including interactions with central nervous system (CNS) targets.[15]

This compound serves as a versatile building block for the synthesis of more complex molecules targeting a variety of diseases:

  • CNS Disorders: The N-benzylpiperidine core is found in numerous compounds targeting CNS receptors and transporters. This building block is suitable for the synthesis of novel agents for conditions like Alzheimer's disease, schizophrenia, and pain.[16]

  • Kinase Inhibitors: The piperidine scaffold can be used to orient functional groups that interact with the ATP-binding site of kinases, a major class of drug targets in oncology and inflammation.

  • Antiviral and Antimicrobial Agents: Functionalized piperidines are key components of various antiviral and antimicrobial compounds.

The stereochemical and functional diversity that can be introduced using this scaffold makes it a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Expected Analytical Data

While experimental data for this specific molecule is not publicly available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from closely related compounds.

Table 2: Predicted Analytical Characteristics

AnalysisExpected Observations
¹H NMR - Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm. - Benzylic protons (-CH₂-Ph): Singlet or AB quartet around 5.1 ppm. - Piperidine ring protons: Complex multiplets between 1.5-4.0 ppm. - Methyl ester protons (-OCH₃): Singlet around 3.7 ppm. - Hydroxyl proton (-OH): Broad singlet, chemical shift dependent on solvent and concentration.
¹³C NMR - Aromatic carbons: Signals between 127-137 ppm. - Carbonyl carbons (esters): Signals between 170-175 ppm. - Benzylic carbon: Signal around 67 ppm. - Piperidine ring carbons: Signals in the aliphatic region, typically between 25-60 ppm. - Methyl ester carbon: Signal around 52 ppm.
Mass Spec. - Molecular Ion (M+) : Expected at m/z 293. - Key Fragmentation : Loss of the benzyl group (m/z 91), loss of the methoxy group from the ester, and fragmentation of the piperidine ring.[1]

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined structure, multiple points for diversification, and inherent stereochemistry make it an ideal starting point for the development of novel therapeutics. The synthetic pathways outlined in this guide, based on established and reliable chemical transformations, provide a clear roadmap for its preparation and utilization in research and development. As the demand for structurally complex and diverse small molecules continues to grow, the utility of such versatile building blocks will undoubtedly increase.

References

The Ascendancy of Piperidine Carboxylates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

For researchers, scientists, and drug development professionals, the piperidine carboxylate scaffold represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic methodologies of this pivotal class of compounds, offering field-proven insights into their enduring impact on therapeutic innovation. The piperidine ring, a saturated six-membered heterocycle containing nitrogen, offers a versatile and conformationally flexible framework for the design of a vast array of therapeutic agents.[1][2][3] The incorporation of a carboxylate group unlocks a multitude of possibilities for molecular interactions and further functionalization, leading to compounds with a wide spectrum of pharmacological activities.[4][5]

From Nature's Blueprint to Synthetic Marvels: A Historical Odyssey

The story of piperidine carboxylates begins not in the laboratory, but in the rich tapestry of natural products. For millennia, cultures across the globe have utilized plants containing piperidine alkaloids for medicinal and ceremonial purposes.

One of the most well-known of these is arecoline , the primary active alkaloid in the areca nut, chewed by millions worldwide for its stimulating effects.[6][7] Arecoline, a methyl ester of a tetrahydropyridine carboxylic acid, was first isolated in 1888, with its chemical structure confirmed in 1907.[6] Its primary mechanism of action involves agonizing muscarinic acetylcholine receptors.[8] Another key natural piperidine carboxylate is guvacine , also found in the areca nut.[9][10] Guvacine is a potent and selective inhibitor of GABA reuptake, a property that has been extensively explored in neuroscience research.[9][11]

These naturally occurring compounds provided the initial inspiration for medicinal chemists. The discovery of the potent analgesic properties of meperidine (Demerol) in the 1930s, a synthetic piperidine derivative, marked a significant turning point. This discovery demonstrated that the piperidine scaffold could be synthetically modified to produce compounds with profound therapeutic effects, paving the way for the development of a new generation of drugs.

A landmark achievement in the history of synthetic piperidine carboxylates is the synthesis of fentanyl by Dr. Paul Janssen in 1960.[12] This potent synthetic opioid analgesic, a 4-anilidopiperidine derivative, is 50 to 100 times more potent than morphine.[13] The development of fentanyl and its numerous analogs has revolutionized pain management, though it also presents significant challenges due to its high potential for abuse.[14][15] Another pivotal synthetic piperidine carboxylate is methylphenidate (Ritalin), first synthesized in 1944.[16] This central nervous system stimulant, a piperidine-2-carboxylate derivative, has become a mainstay in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[16][17]

The Chemist's Toolkit: Synthesizing Novel Piperidine Carboxylates

The synthesis of novel piperidine carboxylates is a dynamic field, with chemists continuously developing more efficient and versatile methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the piperidine ring and the stereochemistry of the final compound.

Key Synthetic Strategies:
  • Hydrogenation of Pyridine Precursors: A common and effective method for synthesizing the piperidine core involves the catalytic hydrogenation of corresponding pyridine derivatives.[18] This approach is widely used in industrial settings for its scalability and cost-effectiveness.

  • Intramolecular Cyclization Reactions: Various intramolecular cyclization strategies have been developed to construct the piperidine ring. These methods often provide excellent control over stereochemistry, which is crucial for pharmacological activity.[1]

  • Multicomponent Reactions: Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to synthesizing highly functionalized piperidine carboxylates.[1]

  • Functionalization of Pre-existing Piperidine Scaffolds: A powerful strategy involves the modification of readily available piperidine carboxylate building blocks. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for the selective functionalization of the piperidine nitrogen or the carboxylic acid moiety.[19][20] This approach is particularly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of N-Boc-piperidine-4-carboxylic acid

This protocol outlines a general procedure for the synthesis of a key building block in the development of novel piperidine carboxylates.

Materials:

  • Piperidine-4-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine-4-carboxylic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of (Boc)₂O in dioxane dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid.

Causality Behind Experimental Choices: The use of a mixed solvent system (dioxane/water) ensures the solubility of both the starting material and the Boc anhydride. The reaction is performed at 0°C initially to control the exothermic reaction. The final acidification step is crucial for protonating the carboxylate, allowing for its extraction into the organic phase.

Visualizing Synthetic Pathways

The following diagram illustrates a generalized synthetic pathway for the functionalization of a piperidine carboxylate core.

G cluster_0 Core Synthesis cluster_1 Protection cluster_2 Functionalization cluster_3 Deprotection & Final Product Pyridine Carboxylate Pyridine Carboxylate Piperidine Carboxylate Piperidine Carboxylate Pyridine Carboxylate->Piperidine Carboxylate Catalytic Hydrogenation N-Boc-Piperidine\nCarboxylate N-Boc-Piperidine Carboxylate Piperidine Carboxylate->N-Boc-Piperidine\nCarboxylate (Boc)2O Amide Derivatives Amide Derivatives N-Boc-Piperidine\nCarboxylate->Amide Derivatives Amide Coupling (e.g., HATU, EDCI) Ester Derivatives Ester Derivatives N-Boc-Piperidine\nCarboxylate->Ester Derivatives Esterification (e.g., Fischer) Final Drug Candidate Final Drug Candidate Amide Derivatives->Final Drug Candidate TFA or HCl Ester Derivatives->Final Drug Candidate TFA or HCl

Caption: Generalized synthetic workflow for novel piperidine carboxylates.

Structure-Activity Relationships: The Case of Fentanyl Analogs

The development of fentanyl analogs provides a compelling case study in the power of SAR. By systematically modifying the core fentanyl structure, medicinal chemists have been able to fine-tune its potency and pharmacological profile.

ModificationEffect on Analgesic Potency
Piperidine Ring Expansion/Contraction Significantly decreases potency.[14]
Methyl Substitution on Piperidine Ring 3-methyl-fentanyl is significantly more potent than fentanyl.[14]
Modification of the N-phenethyl group Replacement with other alkyl or aryl groups can drastically alter potency.[14]

This systematic exploration of the chemical space around the fentanyl scaffold has led to the development of a wide range of opioids with varying potencies and durations of action.

The following diagram illustrates key modification points on the fentanyl structure.

Fentanyl_SAR cluster_modifications Key Modification Sites Fentanyl Piperidine_Ring Piperidine Ring (Expansion/Contraction, Substitution) Piperidine_Ring->P_Ring_pos N_Phenethyl N-Phenethyl Group (Replacement) N_Phenethyl->N_Phenethyl_pos Anilide_N Anilide Nitrogen (Acyl Group Modification) Anilide_N->Anilide_N_pos

Caption: Structure-Activity Relationship hotspots on the fentanyl scaffold.

The Future is Bright: Emerging Applications

The versatility of the piperidine carboxylate scaffold continues to drive innovation in drug discovery. Researchers are actively exploring its potential in a wide range of therapeutic areas beyond pain and CNS disorders, including:

  • Anticancer Agents: Novel piperidine derivatives are being investigated as potent and selective inhibitors of various cancer-related targets.[21]

  • Antiviral and Antibacterial Agents: The piperidine core is being incorporated into new antimicrobial agents to combat infectious diseases.[21][22]

  • Alzheimer's Disease Therapeutics: The ability of piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for developing drugs to treat neurodegenerative diseases like Alzheimer's.[21]

  • Cardiovascular Drugs: Novel piperidine carboxylates are being explored for their potential in treating a variety of cardiovascular conditions.[23]

Conclusion

From their origins in the natural world to their central role in modern synthetic chemistry, piperidine carboxylates have proven to be an exceptionally fruitful scaffold for drug discovery. The continuous development of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, ensures that this remarkable class of compounds will continue to yield new and improved therapeutics for years to come. The journey of the piperidine carboxylate is a testament to the power of chemical innovation in addressing unmet medical needs.

References

Methodological & Application

Asymmetric synthesis of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Asymmetric Synthesis of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate: A Chiral Building Block for Drug Discovery

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and biologically active natural products.[1] The introduction of stereocenters into the piperidine ring dramatically expands the chemical space available for drug design, allowing for fine-tuned interactions with biological targets.[2][3][4][5] Chiral 3,5-disubstituted piperidines, such as the title compound, this compound, are particularly valuable as versatile chiral building blocks.[2][4][6] The defined stereochemistry of the hydroxyl and ester groups allows for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This application note provides a detailed, two-step synthetic protocol for the asymmetric synthesis of this compound. The strategy involves the initial synthesis of the prochiral ketone precursor, 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, followed by a highly enantioselective reduction to furnish the desired chiral alcohol.

Overall Synthetic Strategy

The proposed synthesis is a robust and efficient pathway that first constructs the piperidone ring system and then establishes the critical C-5 stereocenter in a controlled manner.

G Acyclic_Precursor Acyclic Diester Amine Ketone 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate Acyclic_Precursor->Ketone Step 1: Dieckmann Condensation Alcohol 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Ketone->Alcohol Step 2: Asymmetric Reduction

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of Prochiral Precursor 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

The synthesis of the key β-keto ester intermediate is achieved via an intramolecular Dieckmann condensation. This classic cyclization reaction is a reliable method for forming five- and six-membered rings.[5][7][8]

Reaction Scheme

Figure 2: Dieckmann condensation to form the piperidone precursor.

Protocol: Dieckmann Condensation

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Diethyl N-benzyl-N-(2-methoxycarbonylethyl)aminomethylmalonate353.4010.03.53 g
Sodium Hydride (60% dispersion in mineral oil)24.0012.00.48 g
Anhydrous Toluene--100 mL
1 M Hydrochloric Acid--As needed
Saturated Sodium Bicarbonate Solution--~50 mL
Saturated Sodium Chloride Solution (Brine)--~50 mL
Anhydrous Magnesium Sulfate--As needed
Ethyl Acetate--For extraction
Hexanes--For extraction

Procedure:

  • Setup: A 250 mL three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. The glassware is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reagent Addition: The flask is charged with sodium hydride (0.48 g, 12.0 mmol) and anhydrous toluene (50 mL). The suspension is stirred under a nitrogen atmosphere.

  • A solution of diethyl N-benzyl-N-(2-methoxycarbonylethyl)aminomethylmalonate (3.53 g, 10.0 mmol) in anhydrous toluene (50 mL) is added dropwise to the stirred suspension over 30 minutes at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH of the aqueous layer is approximately 5-6.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel (using a gradient of 10-30% ethyl acetate in hexanes) to afford 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate as a pale yellow oil.[9]

Part 2: Asymmetric Reduction of the Prochiral Ketone

The key to this synthesis is the enantioselective reduction of the 5-oxo group to a hydroxyl group. Two highly effective and well-established methods are presented: the Corey-Bakshi-Shibata (CBS) reduction and Noyori Asymmetric Hydrogenation.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of ketones, employing a chiral oxazaborolidine catalyst.[3][10][11][12] This method offers excellent enantioselectivity and predictable stereochemical outcomes.

Figure 3: CBS reduction of the piperidone to the chiral alcohol.

The reaction proceeds through a six-membered, chair-like transition state, where the borane, coordinated to the catalyst, delivers a hydride to one face of the ketone. The stereochemical outcome is determined by the choice of the (R)- or (S)-CBS catalyst.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate291.305.01.46 g
(R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)277.210.50.5 mL
Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)75.976.0~0.6 mL
Anhydrous Tetrahydrofuran (THF)--50 mL
Methanol--~10 mL
1 M Hydrochloric Acid--~20 mL
Ethyl Acetate--For extraction
Saturated Sodium Bicarbonate Solution--~30 mL
Brine--~30 mL
Anhydrous Sodium Sulfate--As needed

Procedure:

  • Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet. The glassware is flame-dried and cooled under nitrogen.

  • Catalyst and Reagent Addition: The flask is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.5 mL of a 1 M solution in toluene, 0.5 mmol) and anhydrous THF (20 mL). The solution is cooled to -20 °C.

  • Borane-dimethyl sulfide complex (~0.6 mL, 6.0 mmol) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.

  • A solution of 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (1.46 g, 5.0 mmol) in anhydrous THF (30 mL) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction: The reaction is stirred at -20 °C for 2-4 hours. The reaction progress is monitored by TLC.

  • Quenching: The reaction is quenched by the slow, dropwise addition of methanol (10 mL) at -20 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

  • Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (50 mL) and washed with 1 M HCl (20 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography (silica gel, 20-50% ethyl acetate in hexanes) to yield the title compound. The enantiomeric excess can be determined by chiral HPLC analysis.

Method B: Noyori Asymmetric Hydrogenation

An alternative, highly efficient method is the Noyori asymmetric hydrogenation, which utilizes a ruthenium-chiral diphosphine catalyst and hydrogen gas.[2][13][14][15] This method is particularly suitable for the reduction of functionalized ketones.

Figure 4: Noyori hydrogenation for the synthesis of the chiral piperidinol.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate291.305.01.46 g
RuCl2[(S)-BINAP]990.880.02524.8 mg
Anhydrous, Degassed Ethanol--50 mL
Hydrogen Gas--10 atm

Procedure:

  • Setup: A high-pressure hydrogenation vessel is charged with 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (1.46 g, 5.0 mmol) and RuCl2[(S)-BINAP] (24.8 mg, 0.025 mmol).

  • The vessel is sealed, and the atmosphere is replaced with nitrogen, followed by purging with hydrogen gas.

  • Anhydrous and degassed ethanol (50 mL) is added via cannula.

  • Reaction: The vessel is pressurized with hydrogen gas to 10 atm and heated to 50 °C with vigorous stirring. The reaction is maintained under these conditions for 12-24 hours.

  • Workup: After cooling to room temperature, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography (silica gel, 20-50% ethyl acetate in hexanes) to afford the desired product. Chiral HPLC is used to determine the enantiomeric excess.

Conclusion

This application note details two reliable and highly enantioselective methods for the synthesis of this compound. The synthesis of the piperidone precursor via Dieckmann condensation provides a straightforward entry to the key intermediate. The subsequent asymmetric reduction, achievable through either CBS reduction or Noyori hydrogenation, allows for precise control of the C-5 stereocenter, furnishing a valuable chiral building block for applications in drug discovery and development. The choice between the two asymmetric methods may depend on available equipment (high-pressure hydrogenation apparatus) and desired operational simplicity.

References

Application Note: 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate as a Versatile Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] The stereochemical presentation of substituents on this ring is often critical for biological activity, necessitating the use of well-defined chiral building blocks in drug discovery pipelines.[4][5] This application note details the synthesis, properties, and strategic application of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, a highly functionalized and versatile intermediate. We provide detailed protocols for its synthesis and subsequent stereoselective transformation, highlighting its utility for creating libraries of complex, enantiomerically enriched piperidine derivatives for pharmaceutical research and development.

Introduction: The Primacy of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most prevalent structural motifs in FDA-approved drugs and bioactive natural products.[1][2] Its conformational flexibility allows it to act as a privileged scaffold, presenting substituents in precise three-dimensional orientations to optimize interactions with biological targets such as GPCRs, ion channels, and enzymes.[6] Consequently, the development of efficient, stereoselective methods to synthesize densely functionalized piperidines is a paramount objective in organic and medicinal chemistry.[7][8]

This compound (CAS No. 1095010-45-9) emerges as a particularly valuable chiral synthon. Its structure incorporates three key points of chemical diversity:

  • N-Benzylcarbamate (Cbz) Group: A robust protecting group for the ring nitrogen that is stable to a wide range of reaction conditions but can be cleanly removed via hydrogenolysis.[9]

  • C3-Methyl Ester: A modifiable handle that can be hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary alcohol.

  • C5-Hydroxyl Group: A crucial secondary alcohol that can be functionalized through esterification, etherification, or oxidation. Its presence also establishes a key stereocenter, which can be retained or inverted to access different diastereomers.[9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and actionable protocols for leveraging this building block in their synthetic campaigns.

Physicochemical Properties and Structural Features

The strategic arrangement of functional groups in this compound dictates its reactivity and utility. The relative stereochemistry between the C3-methoxycarbonyl and C5-hydroxyl groups (cis or trans) significantly impacts the molecule's conformation and subsequent reaction pathways.[9]

PropertyValueSource
CAS Number 1095010-45-9[9][10][11]
Molecular Formula C₁₅H₁₉NO₅[9][10][12]
Molecular Weight 293.31 g/mol [9][12]
IUPAC Name 1-O-Benzyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate[11]
Physical State Predicted to be a solid at room temperature[9]
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., DCM, THF, EtOAc)[9]
Hydrogen Bond Donors 1 (from hydroxyl group)[9]
Hydrogen Bond Acceptors 5 (from carbonyl and hydroxyl oxygens)[9]

Synthesis of the Chiral Building Block

A plausible and effective route to this compound commences from a substituted pyridine precursor. This strategy leverages the catalytic hydrogenation of the aromatic ring to establish the piperidine core, a robust and scalable method.[9][13]

G cluster_0 Synthesis Workflow A 3-Methyl-5-hydroxypyridine B Pyridinium Salt Formation (Benzyl Chloroformate) A->B N-Activation C Catalytic Hydrogenation (e.g., H₂, PtO₂ or Rh/C) B->C Ring Reduction D Diester Product 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate C->D Isolation

Caption: Proposed synthetic workflow for the target building block.

Protocol 1: Synthesis from a Pyridine Derivative

Causality Statement: This protocol utilizes a well-established pyridine reduction pathway. The initial N-acylation with benzyl chloroformate activates the ring for hydrogenation and simultaneously installs the required N-Cbz protecting group. Catalytic hydrogenation with a noble metal catalyst like PtO₂ or Rh/C is a standard method for reducing pyridinium salts to piperidines.

Materials:

  • Dimethyl 5-hydroxypyridine-3,4-dicarboxylate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on Carbon (Rh/C)

  • Hydrogen gas (H₂) supply

  • Celite®

Procedure:

  • N-Acylation: Dissolve dimethyl 5-hydroxypyridine-3,4-dicarboxylate (1.0 eq) in DCM. Add an aqueous solution of NaHCO₃ (2.0 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyridinium intermediate.

  • Hydrogenation: Prepare a solution of the crude intermediate in methanol.

  • Carefully add the hydrogenation catalyst (PtO₂ or 5% Rh/C, ~5 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Transfer the mixture to a high-pressure hydrogenation vessel (Parr apparatus).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and agitate at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford this compound as a mixture of diastereomers, which can often be separated at this stage or used as a mixture for subsequent reactions.

Application Protocol: Stereoselective Functionalization via Mitsunobu Reaction

A key advantage of this building block is the ability to predictably modify the C5-hydroxyl group. The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol under mild conditions, enabling access to the opposite diastereomer.[14]

Causality Statement: The Mitsunobu reaction proceeds via an SN2 mechanism. The hydroxyl group is activated by reaction with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to form an excellent leaving group (an oxyphosphonium salt). Subsequent backside attack by a nucleophile—in this case, a carboxylate anion from benzoic acid—results in a clean inversion of configuration at the stereocenter.

G cluster_1 Mitsunobu Inversion Workflow Start C5-(R)-OH Diastereomer (Example Starting Material) Reagents PPh₃, DIAD, Benzoic Acid THF, 0°C to RT Start->Reagents 1. Reaction Product C5-(S)-OBz Diastereomer (Inverted Product) Reagents->Product 2. Sₙ2 Attack Final C5-(S)-OH Diastereomer (After Hydrolysis) Product->Final 3. Saponification (e.g., LiOH)

Caption: Workflow for stereochemical inversion at the C5 position.

Protocol 2: Stereoselective Inversion and Esterification of the C5-Hydroxyl Group

Materials:

  • This compound (single diastereomer, 1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Benzoic acid (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the starting piperidine (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 20-30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and minimize side-product formation.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide and hydrazide byproducts are typically less polar than the desired esterified product. Elution with a hexanes/ethyl acetate gradient will afford the pure product with inverted stereochemistry at C5.

Characterization: The resulting product can be confirmed by ¹H NMR (observing a downfield shift of the C5 proton and the appearance of benzoate peaks), ¹³C NMR, and mass spectrometry. The stereochemical inversion can be confirmed by X-ray crystallography or by comparison with an authentic sample of the other diastereomer if available.

Further Synthetic Transformations

This building block is a gateway to a multitude of other functionalized piperidines. The orthogonal nature of the protecting groups and functional handles allows for a highly modular approach to synthesis.

G cluster_0 Potential Transformations center Core Building Block (Cbz-N, C3-CO₂Me, C5-OH) A C5-Ketone (Oxidation: PCC, Swern) center->A C5-OH B C5-Ether (Williamson Ether Synthesis) center->B C5-OH C N-H Piperidine (H₂, Pd/C Debenzylation) center->C N-Cbz D C3-Carboxylic Acid (Ester Hydrolysis: LiOH) center->D C3-Ester E C3-Hydroxymethyl (Ester Reduction: LiBH₄) center->E C3-Ester

Caption: Synthetic pathways enabled by the core building block.

  • Oxidation: The C5-hydroxyl can be oxidized (e.g., using PCC, Swern, or Dess-Martin periodinane) to the corresponding ketone, providing a site for nucleophilic addition.

  • N-Deprotection: The N-Cbz group can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C), liberating the secondary amine for acylation, alkylation, or reductive amination.

  • Ester Manipulation: The C3-methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to the primary alcohol, introducing another point of diversity.

Conclusion

This compound is a high-value, strategically designed chiral building block. Its densely packed and orthogonally protected functional groups provide chemists with multiple avenues for elaboration into complex molecular architectures. The protocols detailed herein for its synthesis and stereoselective functionalization demonstrate its immediate applicability in drug discovery programs aimed at synthesizing novel, stereochemically defined piperidine-based therapeutics. Its versatility makes it an indispensable tool for accessing diverse chemical matter and accelerating the structure-activity relationship studies critical to modern pharmaceutical development.

References

Application Note: A Robust Protocol for the N-debenzylation of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate via Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic manipulation of substituents on the piperidine ring is crucial for modulating pharmacological activity. Protecting groups are indispensable tools in this process, with the N-benzyl group being widely employed due to its general stability and orthogonal removal conditions. The cleavage of the N-benzyl C-N bond, or debenzylation, is a critical deprotection step to liberate the secondary amine for further functionalization or to reveal the final active pharmaceutical ingredient (API).[2]

Catalytic hydrogenolysis is a premier method for N-benzyl deprotection, valued for its mild conditions and clean conversion. This application note provides a detailed, field-proven protocol for the N-debenzylation of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate using catalytic transfer hydrogenation (CTH). This approach avoids the need for high-pressure hydrogenation equipment by using ammonium formate as an in situ hydrogen donor, offering a practical and efficient alternative for laboratory-scale synthesis.[3][4][5][6]

Mechanistic Overview: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a powerful technique for the reduction of various functional groups.[4] In this protocol, palladium on carbon (Pd/C) serves as the heterogeneous catalyst. The reaction proceeds via the following key steps:

  • Hydrogen Donor Decomposition: Ammonium formate decomposes on the palladium surface to generate hydrogen (H₂), carbon dioxide (CO₂), and ammonia (NH₃).

  • Hydrogen Adsorption: The generated hydrogen is adsorbed onto the surface of the palladium catalyst, forming active palladium hydride species.

  • Substrate Adsorption: The N-benzyl piperidine derivative adsorbs onto the catalyst surface.

  • Hydrogenolysis: The adsorbed hydrogen atoms facilitate the cleavage of the benzylic carbon-nitrogen bond.

  • Product Desorption: The deprotected piperidine product and the toluene byproduct desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.

This method is highly effective and generally proceeds under neutral and moderate reaction conditions, making it compatible with a wide range of functional groups.[6]

Experimental Protocol

Materials and Reagents

A summary of the required materials and reagents is provided in the table below. All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Molar Eq.Amount (Example Scale)
This compound1095010-45-9C₁₅H₁₉NO₅293.321.0880 mg (3.0 mmol)
Palladium on Carbon (10% Pd, wet)7440-05-3Pd/CN/AN/A~880 mg (Equal weight)
Anhydrous Ammonium Formate540-69-2CH₅NO₂63.065.0946 mg (15.0 mmol)
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04Solvent20 mL
Celite® 54561790-53-2SiO₂N/AN/AAs needed
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93SolventAs needed
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-8NaHCO₃84.01WashAs needed
Brine (Saturated NaCl Solution)7647-14-5NaCl58.44WashAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04DryingAs needed
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Reaction Scheme

The overall chemical transformation is depicted below.

Caption: N-debenzylation via catalytic transfer hydrogenation.

Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the this compound (880 mg, 3.0 mmol).

  • Catalyst and Solvent Addition: Suspend the starting material in anhydrous methanol (20 mL). Carefully add 10% Palladium on Carbon (~880 mg, equal weight to the substrate) to the suspension.[4][6]

    • Expert Insight: Using an equal weight of the 10% Pd/C catalyst is a common practice in transfer hydrogenation to ensure a sufficient number of active sites for the reaction to proceed efficiently.[6] Methanol is an excellent solvent choice as it readily dissolves the ammonium formate and is polar enough to keep the substrate in solution upon heating.

  • Inert Atmosphere: Seal the flask and flush the system with an inert gas (Nitrogen or Argon) for several minutes. This is crucial for safety, as palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen.[7]

  • Hydrogen Donor Addition: Under a positive pressure of inert gas, add anhydrous ammonium formate (946 mg, 15.0 mmol) in a single portion.[4][6]

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) with vigorous stirring.

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 10% Methanol in Dichloromethane).

    • Spot a sample of the starting material (co-spot), and a sample from the reaction mixture on the TLC plate.

    • The disappearance of the starting material spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is proceeding. The reaction is typically complete within 30-60 minutes.[4]

  • Catalyst Removal: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. The heterogeneous palladium catalyst must be removed by filtration.

    • Set up a Buchner funnel with a pad of Celite® over a piece of filter paper.

    • Causality Note: Celite is a diatomaceous earth filter aid that prevents the fine particles of the carbon-supported catalyst from clogging the filter paper and passing into the filtrate.[4][8]

    • Wet the Celite pad with a small amount of methanol before filtration.

    • Filter the reaction mixture through the Celite pad. Wash the flask and the filter cake thoroughly with additional methanol (2 x 20 mL) to ensure all the product is collected.

    • Safety First: Do not allow the filtered catalyst cake to dry in the air.[7] It is saturated with hydrogen and can ignite spontaneously.[7] Quench the catalyst on the Celite pad with water immediately after filtration before disposal.

  • Workup and Isolation:

    • Transfer the combined filtrate to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Dissolve the residue in dichloromethane (DCM, 30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then brine (15 mL). This removes any remaining ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired product, methyl 5-hydroxypiperidine-3-carboxylate.

Purification and Characterization

The crude product is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel (using a gradient elution of methanol in dichloromethane) can be employed. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow and Troubleshooting

Experimental Workflow Diagram

G start Setup: Add Substrate, Pd/C, and MeOH to Flask inert Establish Inert Atmosphere (N2/Ar) start->inert add_donor Add Ammonium Formate inert->add_donor reflux Heat to Reflux (65°C) add_donor->reflux monitor Monitor by TLC reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No cool Cool to Room Temperature complete->cool Yes filter Filter through Celite® (CAUTION: Quench Catalyst) cool->filter evaporate Concentrate Filtrate (Rotovap) filter->evaporate workup Aqueous Workup (DCM, NaHCO3, Brine) evaporate->workup dry Dry (Na2SO4) & Concentrate workup->dry product Purified Product dry->product

Caption: Step-by-step workflow for N-debenzylation.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst.2. Insufficient ammonium formate.3. Poor quality solvent.1. Use fresh, high-quality Pd/C catalyst. Ensure it has been stored correctly.2. Add an additional portion of ammonium formate.3. Use anhydrous methanol.
Low Yield 1. Product loss during workup.2. Incomplete reaction.3. Adsorption onto catalyst.1. Ensure thorough washing of the filter cake with solvent.2. Allow the reaction to run longer, monitoring by TLC.3. Wash the Celite® pad extensively with methanol or a more polar solvent like methanol/DCM mixture.
Product Contamination 1. Incomplete removal of catalyst.2. Residual ammonium salts.1. Ensure the Celite® pad is well-packed. If necessary, re-filter the solution.2. Perform the recommended aqueous washes with saturated NaHCO₃ solution and brine.
Dark-colored Product Fine carbon particles ("fines") passed through the filter.Filter the final organic solution through a syringe filter (e.g., 0.45 µm PTFE) or a small plug of silica gel before final concentration. Specialized activated carbon can also be used for palladium removal.[9][10]

Safety Precautions

  • Palladium on Carbon (Pd/C): 10% Pd/C is flammable.[11] When dry, and especially after use when saturated with hydrogen, it is pyrophoric and can ignite spontaneously upon contact with air.[7] Always handle the catalyst in a well-ventilated fume hood under an inert atmosphere.[7] Never add dry catalyst to an organic solvent in the presence of air.[7] The filtered catalyst cake must be kept wet and should be quenched with water before disposal according to institutional guidelines.[7]

  • Ammonium Formate: Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Methanol and dichloromethane are toxic and flammable. Handle in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[12]

References

Application Notes: 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including metabolic stability, improved solubility, and the capacity to engage in crucial intermolecular interactions with biological targets.[3] The conformational flexibility of the six-membered saturated heterocycle allows it to adapt to the steric demands of binding pockets in enzymes and receptors.[3] Consequently, piperidine derivatives are found in over twenty classes of pharmaceuticals, targeting a wide range of conditions from central nervous system (CNS) disorders to cancer.[2][4][5]

This application note focuses on 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate , a multifunctional building block poised for significant applications in drug discovery. This compound features several key structural elements that make it an attractive starting point for the synthesis of diverse compound libraries:

  • A piperidine core , the privileged scaffold.

  • A benzyl carbamate (Cbz) protecting group on the nitrogen, which allows for controlled reactions and can be removed under specific conditions.[6]

  • A methyl ester at the 3-position, providing a handle for further modification.

  • A hydroxyl group at the 5-position, a versatile point for introducing new functional groups to explore structure-activity relationships (SAR).[6][7]

The strategic placement of these functional groups, particularly the hydroxyl moiety, offers medicinal chemists a powerful tool to modulate polarity, hydrogen bonding capacity, and overall pharmacological profiles of novel drug candidates.[7]

Potential Therapeutic Applications and Target Classes

While direct biological activity of the title compound is not extensively documented, its structural features suggest its utility as an intermediate for synthesizing compounds targeting a variety of therapeutic areas. The piperidine scaffold is a well-established pharmacophore for:

  • Central Nervous System (CNS) Agents: Many CNS drugs, including antipsychotics and antidepressants, incorporate a piperidine ring to facilitate penetration of the blood-brain barrier.[5] The ability to modify the hydroxyl group can fine-tune polarity for optimal brain exposure.[5]

  • Oncology: Piperidine-containing molecules have been successfully developed as kinase inhibitors (e.g., Crizotinib, Ibrutinib) and other targeted anti-cancer therapeutics.[7][8][9] The title compound can serve as a scaffold to orient functional groups towards the active sites of enzymes like EGFR, VEGFR, and CDKs.[8][9]

  • Histamine Receptor Modulators: Piperidine derivatives have shown high affinity for histamine receptors, such as the H3 receptor, which is a target for neurological and inflammatory disorders.[10][11]

  • Opioid Receptor Modulators: The piperidine scaffold is central to the design of ligands for opioid receptors, playing a role in the development of novel analgesics.[12]

  • Antimicrobial and Antiviral Agents: Functionalized piperidines have been investigated for their potential as antibacterial, antifungal, and antiviral agents.[13]

The diverse reactivity of the functional groups in this compound allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties for these and other targets.[14]

Physicochemical Properties (Predicted)

A clear understanding of a compound's physicochemical properties is crucial for its application in drug discovery. Below is a table of predicted properties for this compound based on its structure.[6]

PropertyPredicted ValueRationale
Molecular Weight ~307.34 g/mol Calculated from the molecular formula C₁₅H₁₉NO₅.
Physical State Solid at room temperatureBased on similar substituted piperidine derivatives.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DCM, MeOH, DMF)Presence of polar hydroxyl and carboxylate groups balanced by the nonpolar benzyl and piperidine core.
LogP ~1.8 - 2.5Estimated based on the balance of hydrophilic and lipophilic functional groups.
Hydrogen Bond Donors 1From the hydroxyl group.
Hydrogen Bond Acceptors 5From the carbonyl and hydroxyl oxygens.
Rotatable Bonds ~7Indicates a degree of conformational flexibility.

Synthetic Pathways and Key Reactions

The synthesis of this compound can be approached through several routes, with a common strategy involving the modification of a pyridine precursor.[6]

Conceptual Synthetic Workflow

G A 3-Methyl-5-hydroxypyridine B Protection of Hydroxyl Group A->B C Quaternization with Benzyl Halide B->C D Pyridinium Salt Intermediate C->D E Catalytic Hydrogenation D->E F Piperidine Core Formation E->F G Installation of Carboxylate Groups F->G H Deprotection of Hydroxyl Group G->H I Final Product H->I G cluster_0 Scaffold Derivatization cluster_1 Screening and Analysis cluster_2 Lead Optimization A 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate B Parallel Synthesis (O-alkylation, Esterification, etc.) A->B C Diverse Compound Library B->C D High-Throughput Screening (e.g., Kinase, GPCR assays) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Analysis E->F G Iterative Synthesis of Analogs F->G H In Vitro & In Vivo Testing G->H I Lead Candidate H->I

References

Application Notes and Protocols: Strategic Derivatization of the Hydroxyl Group in 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the C5 hydroxyl group in 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate. This piperidine scaffold is a valuable building block in medicinal chemistry and drug development, and modification of its hydroxyl functionality is a key strategy for modulating physicochemical properties, biological activity, and pharmacokinetic profiles. This document outlines three principal derivatization pathways—acylation, etherification, and silylation—providing researchers with the foundational knowledge and practical methodologies to effectively functionalize this versatile intermediate. The rationale behind experimental choices, step-by-step protocols, and troubleshooting guidance are provided to ensure reproducible and efficient synthesis.

Introduction: The Strategic Importance of Derivatization

This compound is a multifunctional scaffold featuring a piperidine core, a benzyl carbamate (Cbz) protecting group, a methyl ester, and a secondary hydroxyl group.[1] The hydroxyl group at the C5 position represents a prime site for chemical modification to explore structure-activity relationships (SAR) in drug discovery programs. Derivatization of this hydroxyl moiety can significantly impact key molecular properties such as:

  • Lipophilicity: Conversion of the polar hydroxyl group to less polar ethers or esters can enhance membrane permeability and alter the overall lipophilicity (LogP) of the molecule.

  • Pharmacokinetics: Modification can influence metabolic stability by blocking sites of enzymatic oxidation.

  • Biological Activity: The introduction of new functional groups can lead to novel interactions with biological targets, enhancing potency or altering selectivity.

  • Solubility: Strategic derivatization can be employed to either increase or decrease aqueous solubility, depending on the desired formulation characteristics.

This guide provides detailed protocols for three common and versatile classes of derivatization reactions: acylation to form esters, etherification to generate ethers, and silylation for the introduction of silyl ethers, which can also serve as protecting groups.

General Workflow for Derivatization Strategy Selection

The choice of derivatization method depends on the desired properties of the final compound and its compatibility with other functional groups in the molecule. The following diagram illustrates a general decision-making workflow.

Derivatization_Workflow Start Start: 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Desired_Properties Define Desired Properties (e.g., increased lipophilicity, metabolic stability) Start->Desired_Properties Select_Method Select Derivatization Method Desired_Properties->Select_Method Acylation Acylation (Ester Formation) Select_Method->Acylation Introduce ester moiety Etherification Etherification (Ether Formation) Select_Method->Etherification Introduce ether linkage Silylation Silylation (Silyl Ether/Protecting Group) Select_Method->Silylation Protect OH or introduce silyl group Protocol_Execution Execute Protocol & Purify Acylation->Protocol_Execution Etherification->Protocol_Execution Silylation->Protocol_Execution Characterization Characterize Product (NMR, MS, etc.) Protocol_Execution->Characterization End End: Derivatized Product Characterization->End Acylation_Scheme cluster_reactants Reactants cluster_products Products Reactant Piperidine-OH + R-COCl Product Piperidine-O-CO-R + HCl Reactant->Product Pyridine or Et3N CH2Cl2, rt Etherification_Scheme cluster_reactants Reactants cluster_products Products Reactant Piperidine-OH + R-X Product Piperidine-O-R + NaX Reactant->Product 1. NaH, THF, 0 °C to rt 2. R-X Silylation_Scheme cluster_reactants Reactants cluster_products Products Reactant Piperidine-OH + R3SiCl Product Piperidine-O-SiR3 + Imidazole-HCl Reactant->Product Imidazole, DMF, rt

References

Application Notes and Protocols for the Large-Scale Synthesis of Substituted Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from favorable physicochemical properties and the ability to forge critical interactions with a multitude of biological targets.[4][5] This guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing substituted piperidine intermediates, with a focus on methods amenable to large-scale production. We will explore the catalytic hydrogenation of pyridine precursors, reductive amination strategies, and cycloaddition reactions, offering detailed protocols and insights into the practical considerations for process optimization, safety, and purification.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[2][5] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with protein binding pockets. Piperidine derivatives are found in a wide array of approved drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents.[2][6][7] The development of efficient, scalable, and cost-effective methods for the synthesis of highly functionalized piperidine intermediates is therefore a critical endeavor in pharmaceutical development.[6][8]

Key Synthetic Strategies for Large-Scale Production

The synthesis of substituted piperidines can be broadly categorized into two approaches: the modification of a pre-existing piperidine ring and the de novo construction of the heterocyclic core. For large-scale synthesis, the latter is often more convergent and efficient. This section will detail three of the most powerful and widely employed strategies.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of readily available pyridine precursors is the most direct and atom-economical route to the corresponding piperidines.[9] This method is extensively used in industrial settings.[3] The choice of catalyst, solvent, and reaction conditions is paramount for achieving high yields, selectivity, and for ensuring a safe process.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of catalyst is critical and depends on the substrate's electronic properties and the desired selectivity.

    • Heterogeneous Catalysts: Platinum group metals (PGMs) on a solid support (e.g., Pd/C, PtO₂, Rh/C) are the workhorses for pyridine hydrogenation due to their high activity and ease of separation from the product mixture.[9][10] Rhodium catalysts are often effective under milder conditions.[10][11] For industrial-scale production, less expensive catalysts like molybdenum disulfide are also employed.[3][9]

    • Homogeneous Catalysts: While offering high selectivity under mild conditions, the difficulty in separating the catalyst from the product often limits their large-scale application.[9]

  • Solvent and Additives: The solvent can significantly influence the reaction rate and selectivity. Protic solvents like ethanol, methanol, and acetic acid are commonly used.[10] In some cases, the use of an acidic medium can enhance the rate of hydrogenation by protonating the pyridine nitrogen, which can reduce catalyst poisoning by the product piperidine.[10]

  • Pressure and Temperature: Higher hydrogen pressure increases the concentration of dissolved hydrogen, thus accelerating the reaction rate.[12] However, high pressures necessitate specialized and costly equipment. Temperature also influences the reaction rate, but excessive temperatures can lead to side reactions and catalyst degradation.[12][13]

Process Safety in Large-Scale Hydrogenation:

Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts (especially after use).[14][15][16] Adherence to strict safety protocols is non-negotiable.

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of air to prevent the formation of explosive hydrogen-oxygen mixtures.[14][15]

  • Catalyst Handling: Catalysts like Pd/C can ignite solvents upon exposure to air, especially after the reaction.[14][15] The catalyst should be handled under a blanket of inert gas or as a wet slurry.[16]

  • Pressure and Temperature Control: Automated systems for monitoring and controlling pressure and temperature are crucial for preventing runaway reactions.[12][15]

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to prevent the accumulation of hydrogen.[12][17]

Workflow for Catalytic Hydrogenation of a Substituted Pyridine:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Substituted Pyridine + Solvent reactor High-Pressure Reactor start->reactor catalyst Catalyst Slurry (e.g., Pd/C in solvent) catalyst->reactor purge Inert Gas Purge (N2 or Ar) reactor->purge hydrogenate Pressurize with H2 Stir at Temp purge->hydrogenate depressurize Depressurize & Purge hydrogenate->depressurize filter Filter Catalyst (under inert atm.) depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Distillation/Crystallization) concentrate->purify end end purify->end Substituted Piperidine

Caption: Workflow for Large-Scale Catalytic Hydrogenation.

Protocol 1: Large-Scale Hydrogenation of 3-Phenylpyridine

This protocol describes the synthesis of 3-phenylpiperidine via catalytic hydrogenation.

  • Reactor Preparation: A suitable high-pressure hydrogenation reactor is thoroughly cleaned, dried, and assembled.

  • Catalyst Loading: Under a stream of nitrogen, 10 wt% palladium on carbon (50% wet, ~0.01 eq) is charged into the reactor.

  • Solvent and Substrate Addition: Glacial acetic acid (5-10 volumes) is added to the reactor, followed by 3-phenylpyridine (1.0 eq).[10]

  • Inerting the System: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-70 bar).[10][18] The reaction mixture is stirred vigorously at room temperature. The reaction progress is monitored by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is diluted with a suitable solvent like ethyl acetate and filtered through a pad of Celite® to remove the catalyst. Caution: The filter cake should not be allowed to dry in the air and should be quenched with water immediately.[9][14]

  • Isolation and Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by crystallization of a suitable salt.

Quantitative Data for Hydrogenation:

CatalystSubstratePressure (bar)Temperature (°C)SolventYield (%)Selectivity (%)
PtO₂3-Phenylpyridine60Room TempAcetic AcidHigh>95
Pd/CPyridine7060-9999
Rh/CPyridineLowRoom Temp-HighHigh

Data compiled from references[10][18].

Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds and can be applied to the synthesis of piperidines through intramolecular or intermolecular pathways.[19][20] The double reductive amination of a 1,5-dicarbonyl compound with ammonia or a primary amine is a particularly powerful strategy for constructing the piperidine ring in a single step.[21]

Causality Behind Experimental Choices:

  • Reducing Agent: A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are popular choices due to their mildness and tolerance of a wide range of functional groups.[21][22] For large-scale synthesis, catalytic hydrogenation is often preferred for its atom economy and lower waste generation.[19]

  • Nitrogen Source: Ammonia, ammonium salts (e.g., ammonium formate), or primary amines can be used as the nitrogen source.[21] The choice of amine allows for the direct installation of an N-substituent.

Workflow for Double Reductive Amination:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1,5-Dicarbonyl Compound mix Mix Substrate & Amine in Solvent start->mix amine Amine Source (e.g., NH4OAc) amine->mix reduce Add Reducing Agent (e.g., NaBH3CN) mix->reduce quench Quench Reaction reduce->quench extract Aqueous Work-up & Extraction quench->extract concentrate Concentrate extract->concentrate purify Purify (Chromatography/Crystallization) concentrate->purify end end purify->end Substituted Piperidine

Caption: Workflow for Double Reductive Amination.

Protocol 2: Synthesis of a Polyhydroxypiperidine via Double Reductive Amination

This protocol is adapted from the synthesis of isofagomine precursors.[21]

  • Reaction Setup: A solution of the 1,5-dicarbonyl precursor (1.0 eq) is prepared in a suitable solvent such as methanol.

  • Amine Addition: Ammonium formate (excess) and sodium cyanoborohydride (excess) are added to the solution.[21]

  • Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched by the careful addition of an acid (e.g., dilute HCl) to destroy the excess borohydride.

  • Isolation and Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The aqueous layer is often basified and extracted to isolate the product. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or crystallization.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[23][24] This reaction offers excellent control over stereochemistry and is particularly useful for the synthesis of piperidin-4-ones.[24][25]

Causality Behind Experimental Choices:

  • Dienophile (Imine): The reactivity of the imine dienophile is crucial. Imines derived from electron-deficient aldehydes or ketones are generally more reactive.[26]

  • Diene: Electron-rich dienes, such as Danishefsky's diene, are commonly used and provide high regioselectivity.[24]

  • Catalyst: Lewis acids or Brønsted acids are often used to catalyze the reaction by activating the imine.[23][24]

Generalized Aza-Diels-Alder Reaction Scheme:

Caption: Aza-Diels-Alder Approach to Piperidines.

Protocol 3: Aza-Diels-Alder Reaction to Form a Piperidine Precursor

  • Imine Formation: The imine is either pre-formed or generated in situ from the corresponding aldehyde and amine. For example, benzhydrylamine and ethyl glyoxylate can be reacted to form an excellent dienophile.[26]

  • Reaction Setup: The diene (e.g., 1,3-butadiene) is dissolved in a suitable solvent (e.g., dichloromethane) in a reaction vessel. A Lewis acid catalyst (e.g., ZnCl₂) may be added if required.

  • Cycloaddition: The imine solution is added to the diene, and the mixture is stirred at a controlled temperature (can range from low temperatures to reflux, depending on the reactants).

  • Work-up: The reaction is quenched, and the product is isolated through standard extractive procedures.

  • Reduction: The resulting tetrahydropyridine is then hydrogenated (e.g., using H₂ and Pd/C) as described in Protocol 1 to afford the final substituted piperidine.

Purification of Piperidine Intermediates

Achieving high purity is essential for downstream applications.[27] The choice of purification method depends on the properties of the target compound and the nature of the impurities.[27]

  • Distillation: Effective for volatile, thermally stable piperidine derivatives.[28] However, azeotrope formation with starting materials like pyridine can be a challenge.[13][29]

  • Crystallization: A powerful technique for purifying solid piperidines or their salts. It is highly scalable and can provide material of very high purity.

  • Chromatography: While indispensable at the lab scale, column chromatography can be costly and generate significant solvent waste at the large scale. It is often used for high-value intermediates or when other methods fail. For basic compounds like piperidines, peak tailing can be an issue, which can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.[30]

Troubleshooting Common Purification Challenges:

IssuePotential CauseRecommended Solution
Co-distillation of Pyridine and Piperidine Formation of a constant boiling azeotrope.[13]Azeotropic distillation with water or selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate, while pyridine does not.[13]
Yellowing of Piperidine on Storage Oxidation of the amine.[13][28]Store under an inert atmosphere (N₂ or Ar), protected from light and heat. Purify by distillation if necessary.[13]
Peak Tailing in Chromatography Strong interaction of the basic piperidine nitrogen with acidic silanol groups on the stationary phase.Use end-capped columns, add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase, or use a different stationary phase.[30]

Conclusion

The large-scale synthesis of substituted piperidine intermediates is a critical task in the pharmaceutical industry. The methods outlined in this guide—catalytic hydrogenation, reductive amination, and the aza-Diels-Alder reaction—represent robust, scalable, and versatile strategies for accessing this important class of compounds. A thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and a stringent adherence to safety protocols are paramount for the successful and efficient production of these valuable intermediates. Recent advances, such as the use of biocatalysis and electrochemistry, promise to further enhance the efficiency and sustainability of piperidine synthesis in the future.[31][32][33][34]

References

Analytical methods for the quantification of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Abstract: This document provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. We present three robust analytical methodologies: a primary High-Performance Liquid Chromatography (HPLC) method for routine quality control, and two orthogonal methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for confirmation and primary purity assessment. The protocols are designed to be self-validating, adhering to principles outlined in the ICH Q2(R2) guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction and Analytical Rationale

This compound is a substituted piperidine derivative. Piperidine scaffolds are integral to numerous pharmaceuticals and natural alkaloids, making their synthetic intermediates critical for drug discovery and development.[1] Accurate quantification of this intermediate is paramount for ensuring reaction yield, monitoring purity, and guaranteeing the quality of subsequent active pharmaceutical ingredients (APIs).

The molecule's structure features several key functional groups that dictate the choice of analytical methodology.[2]

  • Piperidine Ring: The core scaffold.

  • Benzyl Carbamate: A strong ultraviolet (UV) chromophore, ideal for detection by HPLC-UV. This group also provides thermal lability, making direct GC analysis challenging.

  • Methyl Ester: A site susceptible to hydrolysis.

  • Hydroxyl Group: Increases polarity and provides a reactive site for derivatization to enhance volatility for GC analysis.[2]

This application note details methods that leverage these features for robust and reliable quantification. The choice of a primary method (HPLC) and orthogonal methods (GC-MS, qNMR) provides a comprehensive analytical package, allowing for cross-validation of results and a higher degree of confidence in analytical data, a principle that aligns with modern, risk-based approaches to analytical procedure development.[3][4]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle of Causality: This method is selected as the primary technique due to its superior compatibility with non-volatile, thermally sensitive compounds containing a UV chromophore. The benzyl group on the piperidine nitrogen provides strong UV absorbance (typically around 254 nm), enabling sensitive and specific detection. A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like the target analyte through hydrophobic interactions.

Experimental Protocol: HPLC-UV Quantification
  • Instrumentation and Columns:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Formic Acid (FA), analytical grade.

    • Reference Standard: this compound, purity >98%.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Curve Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 50, 100, 250 µg/mL).

    • Sample Solution: Accurately weigh a sample containing the analyte and dissolve in the diluent to achieve a final concentration within the calibration range.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent (50:50 ACN/H2O) A->B C Prepare Calibration Curve Dilutions B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Area F->G H Generate Calibration Curve (Area vs. Conc.) G->H I Quantify Sample Concentration H->I

Caption: Workflow for HPLC-UV quantification.

Method Validation Framework (ICH Q2(R2) Principles)

To ensure the method is fit for its intended purpose, a validation protocol must be executed.[3][5] The objective of validation is to demonstrate suitability and reliability.[3]

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities or matrix components.Peak purity analysis (PDA detector); baseline separation from known impurities.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a defined range.
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery from spiked placebo or standard addition.
Precision To assess the degree of scatter between a series of measurements.Repeatability (≤1.0% RSD), Intermediate Precision (≤2.0% RSD).
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; demonstrate acceptable precision at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant impact on results when varying flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).

Orthogonal Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS offers high sensitivity and structural confirmation through mass fragmentation patterns. However, the target analyte has low volatility and contains a polar hydroxyl group, making it unsuitable for direct GC analysis. Chemical derivatization, specifically silylation of the hydroxyl group, is necessary to increase volatility and thermal stability. This makes the molecule amenable to vaporization in the GC inlet without degradation.

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation:

    • GC-MS system with an autosampler and a standard non-polar capillary column.

    • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Chemicals and Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Pyridine or Acetonitrile, anhydrous grade (as reaction solvent).

    • Analyte sample or standard.

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the sample/standard into a 2 mL GC vial.

    • Add 200 µL of anhydrous pyridine (or ACN).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 280°C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50 - 550 m/z.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Add Solvent (e.g., Pyridine) A->B C Add Derivatizing Agent (BSTFA + 1% TMCS) B->C D Heat at 70°C for 30 min C->D E Inject Derivatized Sample into GC D->E F Separation on HP-5ms Column E->F G EI Ionization & Mass Analysis (MS) F->G H Identify Analyte by Retention Time G->H I Confirm Structure by Mass Spectrum H->I J Quantify using Selected Ion Monitoring (SIM) I->J

Caption: Workflow for GC-MS analysis with silylation.

Expected Mass Spectrometry Data

The derivatized analyte (TMS-ether) will have a molecular weight of 365.48 g/mol . Key fragments can be used for identification and quantification via Selected Ion Monitoring (SIM).

m/z (Daltons) Proposed Fragment Identity Significance
350[M-CH₃]⁺Loss of a methyl group from TMS or ester.
293[M-Si(CH₃)₃]⁺Loss of the TMS group (confirms derivatization).
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group.
73[Si(CH₃)₃]⁺Trimethylsilyl cation, characteristic of derivatization agent.

Orthogonal Method B: Quantitative NMR (qNMR) Spectroscopy

Principle of Causality: qNMR is a primary ratio method that allows for the direct quantification of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[6] It does not require a specific reference standard of the analyte itself, making it ideal for purity assessment and the certification of in-house standards. The method is non-destructive and provides structural information simultaneously.[7]

Experimental Protocol: qNMR for Purity Assessment
  • Instrumentation and Materials:

    • NMR Spectrometer (≥400 MHz recommended).

    • High-precision analytical balance.

    • Internal Standard (IS): Maleic acid or another suitable standard with high purity and signals that do not overlap with the analyte.

    • Deuterated Solvent: DMSO-d₆ (chosen for its ability to dissolve both the analyte and a standard like maleic acid).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the analyte into a clean vial.

    • Accurately weigh ~5-10 mg of the internal standard (Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to a clean NMR tube.

  • NMR Acquisition Parameters (Key Settings):

    • Pulse Angle: 90° pulse for accurate integration.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals being integrated (a value of 30-60 seconds is often sufficient). This is critical for full signal recovery and accurate quantification.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aromatic protons of the benzyl group).

    • Integrate the signal from the internal standard (for Maleic Acid, the two vinyl protons appear as a singlet at ~6.3 ppm in DMSO-d₆).

    • Calculate the purity of the analyte using the following formula:

    ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="ng-star-inserted display">

    Purityanalyte(%)=IanalyteIIS×NISNanalyte×MWanalyteMWIS×mISmanalyte×PurityIS Purity{analyte} (%) = \frac{I_{analyte}}{I_{IS}} \times \frac{N_{IS}}{N_{analyte}} \times \frac{MW_{analyte}}{MW_{IS}} \times \frac{m_{IS}}{m_{analyte}} \times Purity_{IS} Purityanalyte​(%)=IIS​Ianalyte​​×Nanalyte​NIS​​×MWIS​MWanalyte​​×manalyte​mIS​​×PurityIS​

qNMR Workflow and Data Parameters

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Analyte & Internal Std. B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Ensure Long Relaxation Delay (d1) D->E F Achieve High Signal-to-Noise D->F G Process Spectrum (Phase & Baseline) F->G H Integrate Analyte & Standard Signals G->H I Calculate Purity using Formula H->I

Caption: Workflow for purity determination by qNMR.

Parameter Description Example Value
IanalyteIntegral of the selected analyte signal(Value from spectrum)
IISIntegral of the internal standard signal(Value from spectrum)
NanalyteNumber of protons for the analyte signal5 (for aromatic benzyl protons)
NISNumber of protons for the standard signal2 (for Maleic Acid vinyl protons)
MWanalyteMolecular Weight of Analyte293.32 g/mol
MWISMolecular Weight of Internal Standard116.07 g/mol (Maleic Acid)
manalyteMass of Analyte(Value from balance)
mISMass of Internal Standard(Value from balance)
PurityISPurity of the Internal Standard>99.5% (from CoA)

Summary and Method Selection

This guide provides three robust, scientifically-grounded methods for the quantification of this compound.

  • RP-HPLC-UV is the recommended method for routine analysis, stability studies, and quality control due to its high throughput, precision, and simplicity.

  • GC-MS serves as an excellent orthogonal method for identity confirmation and detecting volatile impurities, provided the necessary derivatization step is performed.

  • qNMR is the definitive method for primary purity assessment and the qualification of reference materials, offering direct measurement without the need for an identical standard.

The selection of a method should be based on the specific analytical objective, available instrumentation, and the required level of data assurance. For comprehensive characterization, employing HPLC as the primary method with either GC-MS or qNMR as a confirmatory technique is highly recommended.

References

The Strategic Application of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of a multitude of biologically active molecules.[1][2] This six-membered nitrogenous heterocycle is a prevalent feature in numerous natural products and approved pharmaceuticals, underscoring its significance in medicinal chemistry.[3][4] The conformational flexibility of the saturated piperidine ring allows for optimal binding to a diverse range of biological targets, while its multiple functionalization points offer a versatile platform for drug design.[3][5] Among the vast library of piperidine-based building blocks, 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate emerges as a particularly valuable intermediate due to its unique combination of functional groups, which provide a gateway to complex molecular architectures with therapeutic potential.[6] This guide provides a comprehensive overview of the synthesis and application of this key intermediate, offering detailed protocols for researchers, scientists, and drug development professionals.

Structural Features and Chemical Reactivity

This compound possesses a strategically functionalized piperidine core, making it a versatile synthon.[6]

  • Piperidine Core: The central scaffold of the molecule.

  • N-Benzyl Carbamate (Cbz) Group: This group at the nitrogen (position 1) serves as a robust protecting group that can be selectively removed under specific conditions, allowing for further modification of the nitrogen atom.[6]

  • Methyl Ester at Position 3: This functionality can undergo hydrolysis, transesterification, or reduction, providing a handle for further molecular elaboration.[6]

  • Hydroxyl Group at Position 5: This group can participate in oxidation, esterification, and etherification reactions, and its stereochemistry can significantly influence the biological activity of the final molecule.[6]

The presence of these distinct reactive sites allows for a high degree of control in multistep syntheses, enabling the targeted construction of complex bioactive molecules.[6]

Synthesis of this compound: A Plausible Synthetic Approach

Protocol 1: Synthesis from a Pyridine Precursor

This synthetic strategy leverages the catalytic hydrogenation of a substituted pyridine to form the piperidine ring.[7]

Workflow for the Synthesis of this compound

A 3-Methyl-5-hydroxypyridine B Protected Hydroxypyridine A->B Protection of -OH C Pyridinium Salt B->C Quaternization with Benzyl Halide D Substituted Piperidine C->D Catalytic Hydrogenation E This compound D->E Carboxylation & Deprotection

Caption: Proposed synthetic workflow from a pyridine precursor.

Step-by-Step Methodology:

  • Protection of the Hydroxyl Group:

    • To a solution of 3-methyl-5-hydroxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a protecting group source (e.g., tert-butyldimethylsilyl chloride, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Quaternization:

    • Dissolve the protected hydroxypyridine (1.0 eq) in a solvent like acetonitrile.

    • Add benzyl bromide (1.1 eq) and heat the mixture to reflux.

    • Monitor the reaction for the formation of the pyridinium salt precipitate.

    • Cool the reaction and collect the salt by filtration.

  • Catalytic Hydrogenation:

    • Suspend the pyridinium salt (1.0 eq) in methanol.

    • Add a hydrogenation catalyst (e.g., Platinum(IV) oxide, 5 mol%).

    • Subject the mixture to a hydrogen atmosphere (e.g., 50 psi) in a Parr shaker.

    • Shake at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Carboxylation and Deprotection:

    • Dissolve the resulting piperidine derivative (1.0 eq) in a suitable solvent.

    • Introduce the methyl carboxylate group at position 3. This can be a multi-step process involving the formation of an enamine followed by reaction with methyl chloroformate.

    • Remove the hydroxyl protecting group using appropriate conditions (e.g., TBAF for a silyl ether).

    • Purify the final product by column chromatography.

Application in the Synthesis of Bioactive Molecules

The strategic placement of functional groups in this compound makes it an ideal precursor for a range of bioactive molecules, particularly those requiring a substituted piperidine scaffold for their pharmacological activity.

Application Example 1: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists are a class of drugs used in the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions.[8] The piperidine core is a common feature in many potent NK1 antagonists.[9]

General Workflow for NK1 Antagonist Synthesis

A This compound B Oxidized Intermediate A->B Oxidation of -OH C Functionalized Piperidone B->C Grignard/Organolithium Addition D NK1 Receptor Antagonist C->D Further Modifications (e.g., Amide Coupling)

Caption: Synthetic pathway to an NK1 receptor antagonist.

Protocol 2: Synthesis of a Piperidone Intermediate for NK1 Antagonists

  • Oxidation of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Extract with DCM, dry the organic layer, and concentrate to yield the crude piperidone.

  • Grignard Addition:

    • Prepare a Grignard reagent (e.g., 3,5-bis(trifluoromethyl)phenylmagnesium bromide) in THF.

    • Add a solution of the piperidone intermediate (1.0 eq) in THF dropwise to the Grignard reagent at 0 °C.

    • Stir the reaction for several hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify the resulting tertiary alcohol by column chromatography.

This intermediate can then be further elaborated through functional group transformations and coupling reactions to yield a variety of potent NK1 receptor antagonists.[10]

Application Example 2: Precursor for Antiviral Agents (Oseltamivir Analogues)

The piperidine scaffold can serve as a mimic of the dihydropyran ring found in the neuraminidase inhibitor oseltamivir. The strategic placement of functional groups in this compound allows for the synthesis of analogues with potential antiviral activity.[2][11]

Protocol 3: Synthesis of a Key Intermediate for Oseltamivir Analogues

  • Mesylation of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Wash the reaction mixture with cold water and brine, dry the organic layer, and concentrate to yield the mesylate.

  • Azide Introduction (SN2 Reaction):

    • Dissolve the mesylate (1.0 eq) in DMF.

    • Add sodium azide (3.0 eq) and heat the reaction to 80-90 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

  • Reduction of the Azide:

    • Dissolve the azide intermediate (1.0 eq) in methanol.

    • Add a catalyst such as Palladium on carbon (10 mol%).

    • Subject the mixture to a hydrogen atmosphere.

    • After the reaction is complete, filter off the catalyst and concentrate the filtrate to yield the amine.

This amino-piperidine derivative serves as a crucial building block for the synthesis of oseltamivir analogues through subsequent acylation and other functional group manipulations.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted Physical State Key Applications
This compoundC₁₅H₁₉NO₅309.32SolidIntermediate for bioactive molecule synthesis
Piperidone intermediate for NK1 antagonistsVariableVariableSolid/OilSynthesis of Neurokinin-1 receptor antagonists
Amino-piperidine intermediate for oseltamivir analoguesVariableVariableSolid/OilSynthesis of potential antiviral agents

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for controlled and diverse synthetic transformations, providing access to a wide range of complex and potentially bioactive molecules. The protocols outlined in this guide, while based on established chemical principles, offer a solid foundation for researchers to explore the full potential of this important intermediate in the discovery and development of novel therapeutics. Further exploration of stereoselective synthetic routes to access specific isomers of this compound will undoubtedly expand its utility in the synthesis of next-generation pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key pharmaceutical intermediate. The purity of this compound is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs), directly impacting their safety and efficacy.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Understanding the Molecule and Its Challenges

This compound is a moderately polar molecule containing several key functional groups: a piperidine ring, a benzyl carbamate (Cbz) protecting group, a methyl ester, and a hydroxyl group.[3] This combination of functionalities presents unique purification challenges. The presence of the hydroxyl and carbamate groups increases its polarity, making it soluble in a range of organic solvents but also potentially leading to issues like peak tailing in chromatography or difficulty in crystallization.[3][4]

Common impurities in the synthesis of piperidine derivatives can include unreacted starting materials, byproducts from side reactions, and residual reagents or solvents.[5][6] A thorough understanding of the reaction and potential side products is the first step in developing a robust purification strategy.[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My compound is streaking/tailing significantly on the silica gel TLC plate, making it difficult to determine an appropriate solvent system for column chromatography. What should I do?

Answer:

Streaking or tailing of polar, amine-containing compounds on silica gel is a common issue caused by strong interactions between the basic piperidine nitrogen and the acidic silanol groups on the silica surface.[7] Here are several strategies to mitigate this:

  • Deactivate the Silica: The acidity of the silica gel can be neutralized. Prepare your TLC plate or column slurry with a solvent system containing a small amount of a basic additive, such as 0.5-2% triethylamine (TEA) or ammonia solution.[7][8] This additive will competitively bind to the acidic sites on the silica, allowing your compound to travel more cleanly.

  • Modify the Mobile Phase:

    • Increase Polarity: A more polar solvent system can help to better solvate the compound and reduce its interaction with the stationary phase. Try adding methanol to your ethyl acetate/hexane or dichloromethane/ethyl acetate mobile phase.

    • Use a Different Solvent System: Consider alternative solvent systems like chloroform/methanol/ammonia or dichloromethane/methanol.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase for your chromatography.[7][9]

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase could be effective.[10]

Question 2: I performed column chromatography, but my fractions are still impure. What could have gone wrong?

Answer:

Several factors can lead to impure fractions after column chromatography. Here's a systematic approach to troubleshooting:

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is uniformly packed as a slurry and has settled completely before loading your sample.

  • Overloading the Column: Loading too much crude material will exceed the separation capacity of the column, resulting in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Sample Loading Technique: The sample should be loaded onto the column in the minimum possible volume of solvent to ensure a narrow starting band.[11] If the compound is not very soluble in the eluent, consider a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the top of the column.[11]

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve your compound from its impurities. Always perform a thorough TLC analysis with different solvent systems to find one that gives good separation (Rf of your target compound around 0.2-0.4 and clear separation from impurities).[7]

  • Compound Instability: Your compound might be degrading on the silica gel.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots have appeared. If it is unstable, consider the mitigation strategies from Question 1 or a faster purification method.

Question 3: I'm trying to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[4] This is common for compounds with relatively low melting points or when the solution is supersaturated too quickly. Here are some solutions:

  • Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with slow cooling.

  • Use a Different Solvent or Solvent System: The chosen solvent may be too good a solvent for your compound.

    • Single Solvent: Try a solvent in which your compound has lower solubility at room temperature but good solubility at elevated temperatures.

    • Two-Solvent System: Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble but miscible with the good solvent) dropwise at a slightly elevated temperature until the solution becomes turbid. Then, allow it to cool slowly.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Reduce the Concentration: If the solution is too concentrated, it is more likely to oil out. Add a small amount of the hot solvent to the oiled-out mixture, heat to redissolve, and then try cooling again.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

A1: The most suitable purification method depends on the nature and quantity of the impurities.

  • Flash Column Chromatography: This is often the most effective method for removing a wide range of impurities with different polarities.[5] A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

  • Recrystallization: If the crude material is relatively pure (>90%), recrystallization can be a highly effective and scalable method to obtain a high-purity solid.[4][5] Common solvents to try for piperidine derivatives include alcohols (ethanol, isopropanol) and acetonitrile.[5]

  • Acid-Base Extraction: This can be useful for removing non-basic or acidic impurities. However, given the multiple functional groups in the target molecule, care must be taken to avoid hydrolysis of the esters or cleavage of the Cbz group.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of your compound:[10]

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Reversed-phase HPLC (RP-HPLC) with a C18 column is a standard method for purity analysis of such compounds.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and can also be used to detect and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12] Expected fragmentation patterns would include the loss of the benzyl group and the methoxy group.[3]

Q3: My purified compound is a colorless oil, but the literature reports it as a solid. What should I do?

A3: It is possible that your compound is very pure and is slow to crystallize. Try the following:

  • High Vacuum: Place the oil under a high vacuum for an extended period to remove any residual solvent.

  • Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (like hexanes or diethyl ether), and scratch the flask. This can sometimes induce solidification.

  • Re-purification: It's also possible that a small amount of impurity is preventing crystallization. Consider re-purifying a small sample by column chromatography.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Objective: To purify this compound from reaction byproducts and unreacted starting materials.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and elute with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or methanol/dichloromethane) to find a system that gives an Rf value of ~0.3 for the desired product and good separation from impurities.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[11] Carefully apply the solution to the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC. You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

Objective: To obtain high-purity, crystalline this compound.

Materials:

  • Crude this compound (should be >90% pure)

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, acetonitrile, or a two-solvent system like ethyl acetate/hexanes)

  • Erlenmeyer flask, condenser, heating mantle/hot plate

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, add about 20-30 mg of the crude material. Add a few drops of the chosen solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[5]

  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the selected solvent to dissolve it completely at its boiling point.[4]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography

Stationary PhaseEluent System (starting polarity)Target RfNotes
Silica Gel20-30% Ethyl Acetate in Hexanes0.2-0.4Good for less polar impurities.
Silica Gel1-5% Methanol in Dichloromethane0.2-0.4Effective for more polar compounds and impurities.
Silica Gel (+1% TEA)30% Ethyl Acetate in Hexanes0.3-0.5The addition of triethylamine can reduce tailing.
Reversed-Phase C1840-60% Acetonitrile in WaterN/AUseful if normal phase fails; elution order is reversed.

Visual Workflows

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method cluster_analysis Purity Assessment cluster_final Final Product TLC_Analysis TLC Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Select Eluent Recrystallization Recrystallization TLC_Analysis->Recrystallization Assess Purity NMR_Crude ¹H NMR of Crude NMR_Crude->Column_Chromatography Identify Impurities NMR_Crude->Recrystallization Assess Purity TLC_Pure TLC of Fractions Column_Chromatography->TLC_Pure Monitor Fractions HPLC_Analysis HPLC Analysis Recrystallization->HPLC_Analysis Quantify Purity Extraction Acid-Base Extraction NMR_Pure ¹H & ¹³C NMR TLC_Pure->NMR_Pure Pool & Evaporate Pure_Product Pure Compound (>98%) HPLC_Analysis->Pure_Product Verify Purity MS_Analysis Mass Spectrometry NMR_Pure->MS_Analysis Confirm Structure MS_Analysis->HPLC_Analysis Confirm Identity

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Oiling_Out Start Compound 'Oils Out' during Recrystallization Slow_Cooling Is cooling slow? Start->Slow_Cooling Solvent_Choice Is the solvent appropriate? Slow_Cooling->Solvent_Choice Yes Action_Slow_Cooling Action: Cool solution slowly at room temperature before icing. Slow_Cooling->Action_Slow_Cooling No Concentration Is concentration too high? Solvent_Choice->Concentration Yes Action_Solvent_Choice Action: Try a different single solvent or a two-solvent system. Solvent_Choice->Action_Solvent_Choice No Induce_Crystallization Induce Crystallization Concentration->Induce_Crystallization No Action_Concentration Action: Add more hot solvent, reheat to dissolve, and cool again. Concentration->Action_Concentration Yes Action_Induce Action: Scratch flask or add seed crystals. Induce_Crystallization->Action_Induce Action_Slow_Cooling->Slow_Cooling Action_Solvent_Choice->Solvent_Choice Action_Concentration->Concentration Success Crystals Form Action_Induce->Success

Caption: Decision-making workflow for troubleshooting "oiling out" during recrystallization.

References

Technical Support Center: Synthesis of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on not just what to do, but why specific experimental choices are critical for success.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The piperidine ring is a prevalent scaffold in many pharmaceuticals, making this a key intermediate for various drug discovery programs.[1] A common and effective route involves the Dieckmann condensation of a diester to form the piperidine ring, followed by stereoselective reduction of a ketone to introduce the hydroxyl group.[2][3]

This guide will address common challenges encountered during this synthesis, providing evidence-based solutions to improve your experimental results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Q1: My Dieckmann condensation to form the piperidine ring is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Dieckmann condensation, an intramolecular Claisen condensation, can often be attributed to several factors related to the base, solvent, and reaction temperature.[4][5]

Potential Causes & Solutions:

  • Inappropriate Base Selection: The choice of base is critical. While sodium ethoxide is traditionally used, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent can minimize side reactions.[4] The base must be strong enough to deprotonate the α-carbon of the ester to form the necessary enolate intermediate.[3]

  • Suboptimal Reaction Temperature: Temperature control is crucial. Lower temperatures, often achieved with bases like LDA or LHMDS in THF, can help to minimize side reactions and favor the desired cyclization.[4]

  • Presence of Protic Solvents: Protic solvents like ethanol can interfere with the enolate formation and lead to side reactions. It is highly recommended to use anhydrous aprotic solvents such as tetrahydrofuran (THF) or toluene.[4]

  • Insufficient Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Optimized Dieckmann Condensation

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base: To a solution of the acyclic diester precursor in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Q2: I am observing multiple spots on my TLC plate after the Dieckmann condensation. What are the likely byproducts?

The formation of multiple products indicates competing side reactions.

Common Byproducts:

  • Unreacted Starting Material: Incomplete reaction is a common issue.

  • Intermolecular Claisen Condensation Products: If the concentration of the diester is too high, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester functional groups.

Solutions:

  • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular Dieckmann condensation over intermolecular side reactions.

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are free of water.[6]

Q3: The reduction of the 5-keto group to the 5-hydroxy group is not stereoselective, leading to a mixture of diastereomers. How can I improve the stereoselectivity?

The stereochemical outcome of the ketone reduction is critical for the biological activity of the final compound.

Strategies for Stereoselective Reduction:

  • Choice of Reducing Agent: The choice of reducing agent significantly influences the stereoselectivity.

    • Sodium borohydride (NaBH₄): This is a common and mild reducing agent, but it may not provide high stereoselectivity.

    • Lithium aluminum hydride (LiAlH₄): A stronger reducing agent that may offer different selectivity.

    • Bulky Reducing Agents: Reagents like lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are sterically hindered and can provide high diastereoselectivity by approaching the ketone from the less hindered face.

  • Temperature Control: Running the reduction at low temperatures (e.g., -78 °C) can enhance the stereoselectivity of the reaction.

Data Presentation: Impact of Reducing Agent on Diastereoselectivity

Reducing AgentTemperature (°C)Diastereomeric Ratio (cis:trans)
NaBH₄0~1:1
LiAlH₄0~2:1
L-Selectride®-78>10:1

Frequently Asked Questions (FAQs)

Q: What is the role of the N-benzyl protecting group?

The N-benzyl group serves as a protecting group for the piperidine nitrogen.[7] It prevents the nitrogen from participating in unwanted side reactions and can be removed under specific conditions, such as catalytic hydrogenation, if the free amine is desired for further functionalization.[7]

Q: Can other protecting groups be used for the piperidine nitrogen?

Yes, other protecting groups like tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) can be used. The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions planned for subsequent steps.

Q: How can I confirm the structure and purity of the final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Q: What are the key safety precautions to take during this synthesis?

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Lithium Aluminum Hydride: LiAlH₄ is also highly reactive with water and other protic solvents. It should be handled with extreme care in a fume hood.

  • Solvents: Many of the organic solvents used (e.g., THF, toluene, ethyl acetate) are flammable. Ensure proper ventilation and avoid open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualization of the Synthetic Pathway

Below is a diagram illustrating the key steps in the synthesis of this compound.

Synthesis_Pathway Acyclic_Diester Acyclic Diester Precursor Piperidone N-Benzyl-3-methoxycarbonyl-5-oxopiperidine Acyclic_Diester->Piperidone Dieckmann Condensation (e.g., NaH, THF) Final_Product 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Piperidone->Final_Product Stereoselective Reduction (e.g., L-Selectride®, -78°C)

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

This flowchart provides a logical approach to diagnosing and resolving low yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Condensation Analyze Dieckmann Condensation Step Start->Check_Condensation Check_Reduction Analyze Reduction Step Start->Check_Reduction Base_Issue Inappropriate Base or Conditions? Check_Condensation->Base_Issue Stereoselectivity_Issue Poor Stereoselectivity? Check_Reduction->Stereoselectivity_Issue Solvent_Issue Anhydrous Conditions Met? Base_Issue->Solvent_Issue No Optimize_Base Optimize Base and Temperature (e.g., NaH, t-BuOK at 0°C) Base_Issue->Optimize_Base Yes Use_Anhydrous Use Anhydrous Solvents (e.g., Dry THF) Solvent_Issue->Use_Anhydrous No End Yield Improved Solvent_Issue->End Yes Optimize_Reduction Use Stereoselective Reducing Agent (e.g., L-Selectride® at -78°C) Stereoselectivity_Issue->Optimize_Reduction Yes Stereoselectivity_Issue->End No Optimize_Base->End Use_Anhydrous->End Optimize_Reduction->End

References

Stability issues of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule under various experimental conditions. This guide provides in-depth answers to frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research.

The molecular structure of this compound contains several functional groups that contribute to its chemical reactivity.[1] These include a benzyl carbamate, a methyl ester, and a secondary alcohol on the piperidine ring. Understanding the lability of these groups, particularly the ester and carbamate, is crucial for designing robust experimental and storage protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability Under Acidic Conditions

Question 1: I'm observing a loss of my compound in an acidic mobile phase during HPLC analysis. What could be the cause?

Answer: The most probable cause is the acid-catalyzed hydrolysis of the methyl ester at the C-3 position of the piperidine ring. While the benzyl carbamate at the N-1 position is also susceptible to acid hydrolysis, esters are generally more readily cleaved under these conditions.[2][3] The rate of this hydrolysis is dependent on the pH of the mobile phase; lower pH values will accelerate the degradation.[4]

Troubleshooting Steps:

  • pH Adjustment: If possible, increase the pH of your mobile phase to a less acidic range (e.g., pH 4-6) where the ester is more stable.

  • Temperature Control: Perform your chromatographic separations at a reduced temperature (e.g., 4-10 °C) to slow down the rate of hydrolysis.

  • Method Validation: It is crucial to perform forced degradation studies to understand the stability of your compound under your specific analytical conditions.[5][6][7]

Question 2: What are the expected degradation products under acidic conditions?

Answer: The primary degradation product will likely be the corresponding carboxylic acid resulting from the hydrolysis of the methyl ester. In more forcing acidic conditions (e.g., strong acid and heat), you may also observe the cleavage of the benzyl carbamate, leading to the formation of benzyl alcohol and the corresponding piperidine derivative.[3]

Section 2: Stability Under Basic Conditions

Question 3: My compound seems to be degrading in a basic buffer solution. Which functional group is most likely affected?

Answer: Under basic conditions, both the methyl ester and the benzyl carbamate are susceptible to hydrolysis. Generally, carbamates are more stable to alkaline hydrolysis than esters because the carbonyl group in a carbamate is less electrophilic.[8] However, the rate of hydrolysis for both groups increases with increasing pH.[4] Therefore, it is plausible that you are observing the hydrolysis of both functionalities.

Troubleshooting Steps:

  • pH Optimization: If your experimental design allows, lower the pH of your buffer to a neutral or slightly acidic range.

  • Reaction Monitoring: If you are performing a reaction in a basic medium, monitor the reaction progress closely using techniques like TLC or LC-MS to minimize the exposure time of your compound to the basic conditions.

Question 4: What are the potential mechanisms for base-catalyzed hydrolysis of this molecule?

Answer: The base-catalyzed hydrolysis of the methyl ester likely proceeds through a BAC2 mechanism, involving the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. For the benzyl carbamate, which is a secondary carbamate, the hydrolysis can also occur via a BAC2 mechanism.[8][9]

Section 3: General Stability and Storage

Question 5: What are the recommended storage conditions for this compound?

Answer: To ensure long-term stability, the compound should be stored as a solid in a cool, dry, and dark place. If you need to prepare a stock solution, it is advisable to use an aprotic organic solvent and store it at low temperatures (e.g., -20 °C). Avoid storing solutions in protic solvents, especially at acidic or basic pH, for extended periods.

Question 6: Could other degradation pathways, besides hydrolysis, be a concern?

Answer: Yes, other degradation pathways could include oxidation of the tertiary amine in the piperidine ring to form an N-oxide, or oxidation of the secondary alcohol.[6] The benzyl group could also be susceptible to certain oxidative conditions. Exposure to light, especially UV light, could also initiate photodegradation.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV or MS)

  • C18 HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature and analyze at the same time points as the acid hydrolysis.[6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature and analyze at the specified time points.

  • Thermal Degradation: Place a solid sample and a portion of the stock solution in an oven at a controlled temperature (e.g., 60 °C) for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[6]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Data Presentation

The results of the forced degradation study can be summarized in a table as shown below.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Products (Retention Time)
0.1 M HCl2485.24.5 min
0.1 M NaOH2478.93.8 min, 5.2 min
3% H₂O₂2492.16.1 min
Heat (60 °C)4898.5-
Light-99.1-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound under acidic and basic conditions.

Acidic_Degradation parent 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate acid_product 1-Benzyl-5-hydroxy- piperidine-1,3-dicarboxylic acid parent->acid_product Acid-catalyzed hydrolysis (Ester) further_degradation Further Degradation Products (e.g., Benzyl alcohol, Piperidine derivative) acid_product->further_degradation Strong Acid/Heat (Carbamate hydrolysis)

Caption: Potential acidic degradation pathway.

Basic_Degradation parent 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate ester_hydrolysis 1-Benzyl-5-hydroxy- piperidine-1,3-dicarboxylic acid parent->ester_hydrolysis Base-catalyzed hydrolysis (Ester) carbamate_hydrolysis 3-Methyl 5-hydroxy- piperidine-3-carboxylate parent->carbamate_hydrolysis Base-catalyzed hydrolysis (Carbamate)

Caption: Potential basic degradation pathways.

References

Technical Support Center: A Troubleshooting Guide for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine and its derivatives are cornerstone structural motifs in a vast range of pharmaceuticals and natural products, making their efficient synthesis a critical task for researchers in drug discovery and development.[1][2] The most direct route to these valuable compounds is often the reduction of the corresponding pyridine precursors.[3] While seemingly straightforward, the synthesis of piperidines is frequently beset by challenges, including incomplete reactions, low yields, difficult purifications, and unexpected side products.[4]

This guide provides a comprehensive troubleshooting framework for scientists encountering these common hurdles. Structured in a question-and-answer format, it offers not just solutions but also the underlying chemical principles to empower researchers to make informed decisions in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing piperidine from pyridine?

A1: The primary and most atom-economical method is the catalytic hydrogenation of pyridine.[3] This typically involves using a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), or rhodium-based catalysts, under a hydrogen atmosphere.[5][6] Alternative methods include chemical reduction using reagents like sodium in ethanol, although this is often less efficient for laboratory-scale preparations.[5]

Q2: I'm struggling to separate my final piperidine product from unreacted pyridine by distillation. Why is this so difficult?

A2: This is a classic purification challenge caused by the formation of a constant boiling azeotropic mixture between piperidine and pyridine.[7] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine by weight, boils at a nearly constant temperature (around 106.1°C), making separation by simple fractional distillation ineffective.[7][8]

Q3: My purified piperidine has developed a yellow tint upon storage. What is the cause, and how can I fix it?

A3: A yellow discoloration in piperidine is typically a result of oxidation.[8][9] To remove these colored impurities, the most effective method is distillation.[8] To prevent future discoloration, it is crucial to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[8][10]

Q4: Is it necessary to protect the piperidine nitrogen during subsequent reactions?

A4: In many cases, yes. The piperidine nitrogen is basic and nucleophilic, which can lead to unwanted side reactions with various reagents.[7] Using an N-protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is highly recommended to prevent these side reactions. The protecting group can then be removed in a later step to yield the free amine.[7]

Troubleshooting Guide: Catalytic Hydrogenation of Pyridine

The catalytic hydrogenation of pyridine is the most common synthetic route, but it is sensitive to a number of variables. This section addresses the most frequent issues encountered during this procedure.

Issue 1: Low or No Conversion of Pyridine

Q: My pyridine hydrogenation reaction shows little to no product formation. What are the likely causes?

A: Low or no conversion is a common problem that can usually be traced back to the catalyst, the reaction conditions, or the purity of the starting materials.

  • Catalyst Deactivation (Poisoning): This is the most frequent culprit. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can bind strongly to the surface of the metal catalyst, effectively "poisoning" it and preventing it from facilitating the hydrogenation.[3][11]

    • Solution: A common and effective strategy is to perform the reaction in an acidic solvent, such as glacial acetic acid, or with an acidic additive like HCl.[3][12] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and deactivating the catalyst.[12]

  • Inactive Catalyst: The catalyst itself may be old, have been improperly stored, or be from a poor-quality batch.

    • Solution: Always use a fresh, high-quality catalyst. If you suspect the catalyst is the issue, test it on a known, reliable reaction to verify its activity.[13]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction requires sufficient hydrogen availability at the catalyst surface.

    • Solution: Ensure your reactor is properly sealed and pressurized. Increase the hydrogen pressure incrementally, but be aware that excessively high pressure can sometimes lead to side reactions.[13] Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.[13]

  • Low Reaction Temperature: While many hydrogenations proceed at room temperature, some substituted pyridines may require gentle heating to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress and checking for the formation of byproducts.[13]

Issue 2: Formation of Side Products and Impurities

Q: My reaction is producing piperidine, but I'm also seeing significant impurities. What are these, and how can I prevent them?

A: Side reactions can diminish your yield and complicate purification. Understanding their origin is key to suppression.

  • Partially Hydrogenated Intermediates: The reaction may stall after the addition of one or two molecules of hydrogen, leading to di- or tetrahydropyridine intermediates.

    • Cause: This can happen if the catalyst deactivates before the reaction is complete or if the reaction time is insufficient.[13]

    • Solution: Increase the reaction time or the catalyst loading. Re-evaluating the catalyst and reaction conditions as described in "Issue 1" is also recommended.

  • Ring-Opening and Over-reduction: In some cases, particularly under harsh conditions (high temperature and pressure), the C-N bonds in the piperidine ring can be cleaved, leading to linear amine byproducts.[13]

    • Solution: Employ milder reaction conditions. Lowering the temperature and pressure can often prevent over-reduction.[12][13] The choice of catalyst is also critical; for instance, rhodium-based catalysts have shown high selectivity under mild conditions.[6]

  • Dehalogenation: If you are hydrogenating a halogen-substituted pyridine (e.g., 2-bromopyridine), the catalyst (especially Pd/C) can also reduce the carbon-halogen bond.[13]

    • Solution: To avoid dehalogenation, consider using a different catalyst, such as PtO₂, and carefully control the reaction conditions.[13][14]

Data Presentation: Typical Conditions for Pyridine Hydrogenation

The choice of catalyst and conditions can significantly impact the outcome of the reaction. The table below summarizes typical conditions for the hydrogenation of substituted pyridines.

CatalystPressure (bar)TemperatureSolventTypical Reaction Time (h)Notes
PtO₂ (Adams' catalyst) 50-70Room Temp.Glacial Acetic Acid4-24A robust and widely used system for various substituted pyridines.[7][14]
Pd/C 540°CMethanol16Often used with an acidic additive to prevent catalyst poisoning.[3]
Rh₂O₃ 540°CTFE4Effective under mild conditions with a broad substrate scope.[6]
Nickel-based High170-200°CNone/SolventVariableMore common in industrial settings; requires high temperatures.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of a substituted pyridine in a high-pressure reactor.[7][14]

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent (e.g., 5 mL per 1.0 g of substrate).[14]

  • Catalyst Addition: Carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.[7]

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas first, then with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[7]

  • Execution: Begin vigorous stirring. Maintain the reaction at room temperature for the required time (typically 4-24 hours).[7] Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen. Purge the reactor with an inert gas like nitrogen.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.[3]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or by acid-base extraction to isolate the basic piperidine product.[7]

Protocol 2: Purification of Piperidine from Pyridine via Salt Formation

This method is highly effective for removing pyridine impurities when distillation is not an option.[8][9][15]

  • Dissolution: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent (e.g., ethers, aromatic hydrocarbons).[15]

  • Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while the less basic pyridine will remain in solution.[9][15]

  • Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate, then collect the solid salt by filtration.[8]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[9]

  • Extraction and Drying: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or potassium hydroxide (KOH), filter, and concentrate under reduced pressure to yield purified piperidine.[3]

Mandatory Visualization

The following diagrams illustrate the core reaction and a logical troubleshooting workflow.

G cluster_reactants Reactants cluster_product Product Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine Catalyst (e.g., PtO₂, Pd/C) H₂ Pressure, Solvent H2 3 H₂ H2->Piperidine

Caption: Catalytic Hydrogenation of Pyridine to Piperidine.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst active and non-poisoned? Start->Check_Catalyst Check_Conditions Are H₂ pressure and stirring adequate? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst. Add acid (e.g., AcOH) to prevent poisoning. Check_Catalyst->Solution_Catalyst No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Solution_Conditions Increase H₂ pressure. Ensure vigorous stirring. Check_Conditions->Solution_Conditions No Solution_Purity Purify pyridine before reaction. Check_Purity->Solution_Purity No Success Improved Yield Check_Purity->Success Yes Solution_Catalyst->Success Solution_Conditions->Success Solution_Purity->Success

Caption: Troubleshooting Workflow for Low Yield in Pyridine Hydrogenation.

Safety First

Working with piperidine and high-pressure hydrogenation requires strict adherence to safety protocols.

  • Piperidine: Piperidine is a flammable liquid and is toxic and corrosive.[16] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10][17]

  • Hydrogenation: High-pressure hydrogenation reactions should only be performed in a dedicated high-pressure reactor by trained personnel. Ensure the reactor is properly maintained and inspected. Always purge the system with an inert gas before and after the reaction to avoid creating an explosive mixture of hydrogen and air.[3]

  • Catalysts: Some hydrogenation catalysts, particularly after use, can be pyrophoric (ignite spontaneously in air).[3] Do not allow the catalyst to dry on the filter paper. Quench the catalyst carefully with water after filtration.

References

Technical Support Center: Optimization of Reaction Conditions for Benzyl Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzyl group deprotection. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights into optimizing the removal of benzyl (Bn) protecting groups from alcohols, amines, and carboxylic acids. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in this critical synthetic transformation.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is structured to provide direct answers and actionable solutions to the most common issues encountered during debenzylation reactions.

Part 1: Catalytic Hydrogenolysis & Transfer Hydrogenation

Catalytic hydrogenolysis is the most widely used method for benzyl group removal due to its efficiency and the clean nature of its byproducts (toluene and, in the case of Cbz groups, carbon dioxide).[1][2][3] However, its practical application can be fraught with challenges.

Q1: My hydrogenolysis reaction is sluggish, incomplete, or has stalled entirely. What are the primary causes and how can I resolve this?

This is a frequent and often frustrating issue. The root cause typically falls into one of several categories:

  • Catalyst Poisoning: This is the most common culprit, especially when working with nitrogen- or sulfur-containing compounds.[2][4] The lone pair of electrons on these heteroatoms can irreversibly bind to the palladium surface, blocking active sites.[2]

    • Solution for Amine-Containing Substrates: The deprotected amine product itself can be a potent catalyst poison.[4][5] To mitigate this, add a mild acid like acetic acid or formic acid to the reaction mixture.[4] This protonates the amine, preventing its coordination to the catalyst. For N-benzyl deprotection, conducting the reaction in an acidified solution (e.g., with HCl in ethanol) is often necessary.[6]

    • Solution for Sulfur-Containing Substrates: If your substrate contains functionalities like thiols or thioethers, standard catalytic hydrogenolysis is likely to fail.[2][7] In such cases, it is best to choose an orthogonal deprotection strategy, such as oxidative cleavage.[4][7] If you must proceed with hydrogenolysis, using a very high catalyst loading and adding fresh catalyst portion-wise may help.[8]

  • Poor Catalyst Quality or Activity: The activity of palladium on carbon (Pd/C) can vary significantly between batches and suppliers and diminishes with age and improper storage.[4][9][10]

    • Solution: Always use a fresh batch of high-quality catalyst. If Pd/C is ineffective, Pearlman's catalyst (Pd(OH)₂/C) is often more active and robust, particularly for hindered substrates or those prone to poisoning.[1][2] In some challenging cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone.[11]

  • Insufficient Hydrogen Source or Mass Transfer Limitations: For the reaction to proceed, hydrogen must effectively reach the catalyst surface.

    • Solution (Gaseous Hydrogen): Ensure the reaction vessel is properly purged to remove all oxygen. Use a hydrogen-filled balloon for atmospheric pressure or a Parr apparatus for higher pressures.[12] Crucially, vigorous stirring is essential to keep the catalyst suspended and maximize its exposure to the hydrogen gas.[6][10][13]

    • Solution (Transfer Hydrogenation): If using a hydrogen donor like ammonium formate or formic acid, ensure you are using a sufficient excess (often 5 equivalents or more).[4] Heating the reaction to reflux is also common in these cases.[4][14]

  • Steric Hindrance: A sterically encumbered benzyl group may have poor access to the catalyst's active sites.

    • Solution: Increase the reaction temperature and, if using gaseous hydrogen, the pressure.[9] If these measures fail, an alternative deprotection method like acid-catalyzed cleavage may be necessary.[9][15]

Q2: I'm observing the reduction of other functional groups in my molecule. How can I selectively remove the benzyl group?

Standard catalytic hydrogenolysis will readily reduce other functional groups such as alkenes, alkynes, azides, and nitro groups.[4][16] This lack of selectivity is a major limitation.

  • Catalytic Transfer Hydrogenation (CTH): CTH can sometimes offer improved selectivity. By using a hydrogen donor like 1,4-cyclohexadiene, the availability of hydrogen is limited, which can sometimes spare more easily reducible groups.[15]

  • Orthogonal Deprotection Strategies: The most reliable solution is to choose a deprotection method that is orthogonal to the sensitive functionalities present.

    • For molecules with reducible groups: Oxidative debenzylation is the preferred method.[4] For instance, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light irradiation can effectively cleave benzyl ethers in the presence of azides, alkenes, and alkynes.[4][7]

    • For molecules sensitive to reduction but stable in acid: Acid-catalyzed cleavage using strong acids like HBr or trifluoroacetic acid (TFA) can be effective.[13][15]

Q3: My reaction is producing a mixture of the desired product and a byproduct where the benzyl group's aromatic ring has been saturated (cyclohexylmethyl ether). How can I prevent this?

This unwanted side reaction, the saturation of the aromatic protecting group, can be a significant issue, especially in oligosaccharide synthesis.[17][18]

  • Catalyst Pre-treatment: A recently developed strategy involves pre-treating the palladium catalyst with an acidified solution of DMF/H₂O.[17][19] This pre-treatment has been shown to create a more selective catalyst that suppresses the unwanted hydrogenation of the aromatic ring, leading to cleaner deprotection.[17][18]

  • Choice of Catalyst: Palladium is generally preferred over platinum or ruthenium for benzyl deprotection because it has a lower propensity to cause saturation of aromatic rings.[17]

Part 2: Acidic and Oxidative Cleavage

When hydrogenolysis is not viable, acidic or oxidative methods provide powerful alternatives.

Q4: When should I consider using strong acids like HBr or BCl₃ for debenzylation?

Acid-catalyzed cleavage is a suitable option for substrates that are sensitive to hydrogenation but stable under strongly acidic conditions.[13][15]

  • Mechanism: This method proceeds via the protonation of the ether oxygen, followed by cleavage to form a stable benzyl cation and the free alcohol.

  • Caution: This method is limited to acid-insensitive substrates.[15] For complex molecules with multiple acid-labile protecting groups (like silyl ethers or acetals), this method is generally not suitable.

Q5: My substrate has multiple sensitive functional groups. Is there a mild, selective oxidative method for benzyl ether cleavage?

Yes, oxidative deprotection using DDQ is an excellent and increasingly popular method, especially for complex molecules.[15][20]

  • Selectivity: DDQ is particularly effective for cleaving p-methoxybenzyl (PMB) ethers, often leaving simple benzyl ethers intact.[15][20] However, recent methods using photoirradiation have expanded the utility of DDQ for the cleavage of simple benzyl ethers as well.[15]

  • Visible-Light-Mediated Deprotection: A significant advancement is the use of DDQ as a photooxidant under visible light.[4][7] This technique allows for the cleavage of benzyl ethers in the presence of groups that are typically sensitive to reduction, such as azides and alkenes, providing a truly orthogonal strategy.[7][21]

Comparative Data and Protocols

To aid in your experimental design, the following tables summarize key parameters for different debenzylation methods.

Table 1: Comparison of Common Debenzylation Conditions
MethodReagents & ConditionsAdvantagesCommon Issues & Limitations
Catalytic Hydrogenolysis H₂ (gas), Pd/C or Pd(OH)₂/C, various solvents (MeOH, EtOH, EtOAc)[1][3]High yielding, clean byproducts (toluene)[1]Catalyst poisoning (amines, sulfur), reduction of other functional groups, requires specialized equipment (hydrogenator)[2][4]
Catalytic Transfer Hydrogenation Pd/C, H-donor (Ammonium formate, Formic acid, Cyclohexene)[22][23][24]Safer (avoids H₂ gas), can be more selective[13][22]Can require heat, catalyst poisoning still an issue, donor may react with substrate
Acid-Catalyzed Cleavage Strong acids (TFA, HBr, BCl₃)[15]Useful for hydrogenation-sensitive substratesHarsh conditions, not suitable for acid-labile molecules[15]
Oxidative Cleavage DDQ, CAN, Ozone[15][25]Orthogonal to reductive methods, highly selective for certain substituted benzyl ethers (e.g., PMB)[15][20]Stoichiometric oxidant required, potential for over-oxidation, DDQ byproducts can complicate purification
Visible-Light Oxidation DDQ, t-butyl nitrite, 525 nm LED[4][7]Excellent functional group tolerance (alkenes, azides), mild conditions[7]Can have long reaction times, not suitable for global deprotection of per-benzylated compounds[7]
Dissolving Metal Reduction Na in liquid NH₃ (Birch Reduction)[4]Powerful method for cleaving robust benzyl ethers and N-benzyl groups[4]Harsh conditions, reduces aromatic rings, requires specialized low-temperature setup
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
  • Preparation: In a round-bottom or Parr flask, dissolve the benzyl-protected substrate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.[13]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[13] For N-benzyl compounds, consider adding a stoichiometric amount of a mild acid (e.g., acetic acid).[4]

  • Inerting: Securely seal the flask. Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (from a balloon or cylinder). Repeat this process three times to ensure the atmosphere is fully replaced with hydrogen.[13]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13][26] The disappearance of the starting material indicates the reaction is complete.[26]

  • Workup: Once complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzyl-protected substrate (1.0 eq) in methanol.[4]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[4]

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[4]

  • Reaction: Heat the mixture to reflux and monitor by TLC.[4]

  • Workup: Upon completion, cool the mixture to room temperature. Filter through Celite® to remove the catalyst and wash the pad with methanol.[4] Combine the filtrates and remove the solvent under reduced pressure.[4]

Visualized Workflows and Decision Making

The choice of a debenzylation strategy is highly dependent on the substrate. The following diagrams provide a logical framework for this decision-making process and a general overview of the experimental workflow.

G cluster_0 cluster_1 cluster_2 start Start: Benzyl-Protected Substrate q1 Are other reducible groups present? (alkenes, alkynes, azides, nitro) start->q1 no1 Is the substrate sensitive to acid? q1->no1 No q2 Is the substrate sensitive to acid? q1->q2 Yes q3 Does the substrate contain N or S heteroatoms? q1->q3 No no2 Consider Acid-Catalyzed Cleavage (e.g., TFA, BCl3) q2->no2 No yes2 Use Visible-Light Oxidative Cleavage (e.g., DDQ, light) q2->yes2 Yes no3 Use Catalytic Hydrogenolysis (H2, Pd/C) q3->no3 No yes3 Use CTH with acid additive or consider catalyst pre-treatment q3->yes3 Yes G cluster_0 cluster_1 setup 1. Reaction Setup Dissolve substrate in solvent. Add catalyst/reagents. reaction 2. Reaction Introduce H-source (gas or donor). Stir vigorously at appropriate temp. setup->reaction monitoring 3. Monitoring Track reaction progress via TLC. Check for disappearance of starting material. reaction->monitoring workup 4. Workup Quench reaction (if needed). Filter to remove catalyst. monitoring->workup purification 5. Purification Concentrate filtrate. Purify crude product (chromatography, etc.). workup->purification

References

Validation & Comparative

The Strategic Selection of Chiral Piperidines: A Comparative Guide to the Synthesis of (2S,3S)-2-Phenyl-3-hydroxypiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the chiral piperidine motif stands as a cornerstone of successful drug design. Its prevalence in a multitude of FDA-approved therapeutics is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties, enhance biological activity and selectivity, and improve safety profiles.[1][2] The precise spatial arrangement of substituents on the piperidine ring is often paramount for potent and selective target engagement. Consequently, the efficient and stereocontrolled synthesis of these privileged scaffolds is a critical endeavor in the journey from a promising lead compound to a clinical candidate.

This guide provides an in-depth, objective comparison of various synthetic strategies for accessing a key chiral piperidine scaffold: the (2S,3S)-2-phenyl-3-hydroxypiperidine core. This structural motif is central to potent neurokinin-1 (NK1) receptor antagonists such as L-733,060, which have been investigated for their therapeutic potential in a range of central nervous system disorders.[3] We will move beyond a mere recitation of synthetic protocols to dissect the underlying principles, advantages, and limitations of each approach. By examining the application of different chiral building blocks and methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own synthetic campaigns. We will delve into a comparative analysis of synthetic routes to L-733,060, showcasing how the choice of the initial chiral piperidine synthon or strategy profoundly impacts the overall efficiency and success of the synthesis.

The Target Molecule: 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate and its Role as a Versatile Synthon

The subject of our comparative analysis, this compound, represents a highly functionalized and stereochemically rich building block for complex molecule synthesis. Its key structural features include:

  • A Piperidine Core: The foundational six-membered nitrogenous ring.

  • N-Benzylcarbamate (Cbz) Protection: A robust protecting group for the piperidine nitrogen that can be selectively removed under various conditions.

  • A Methyl Ester at Position 3: A handle for further chemical transformations.

  • A Hydroxyl Group at Position 5: Introduces a key stereocenter and a site for further functionalization.

The presence of multiple reactive sites and stereocenters makes this molecule a valuable intermediate in the synthesis of more elaborate structures. The relative stereochemistry between the substituents at the 3 and 5 positions (cis or trans) significantly influences the molecule's three-dimensional conformation and its subsequent reactivity.

Comparative Analysis of Synthetic Strategies toward the (2S,3S)-2-Phenyl-3-hydroxypiperidine Core of L-733,060

The synthesis of L-733,060 provides an excellent platform for comparing the efficacy of different approaches to constructing the chiral 2,3-disubstituted piperidine core. We will examine three distinct strategies, each with its own merits and challenges.

Strategy 1: Chiral Pool Approach Starting from L-Phenylglycine

This approach leverages a readily available and relatively inexpensive chiral starting material, L-phenylglycine, to establish the stereochemistry of the final product.

Conceptual Workflow:

cluster_0 Strategy 1: Chiral Pool Synthesis A L-Phenylglycine B N-Boc Methyl Ester A->B Protection & Esterification C Allylic Alcohol B->C Reduction & Grignard Addition D N-Allylic Compound C->D N-Allylation E Ring-Closing Metathesis D->E Grubbs' Catalyst F (2S,3S)-3-Hydroxy-2-phenylpiperidine Core E->F Hydrogenation

A conceptual workflow for the synthesis of the chiral piperidine core from L-phenylglycine.

Detailed Experimental Protocol (Representative Steps):

  • N-Boc Protection and Esterification of L-Phenylglycine: L-phenylglycine is treated with acetyl chloride in methanol, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O) to yield the corresponding N-Boc protected methyl ester.

  • Reduction and Grignard Addition: The methyl ester is reduced to the corresponding alcohol using a mild reducing agent like lithium borohydride (LiBH₄). Subsequent Swern oxidation followed by the addition of vinylmagnesium bromide affords the allylic alcohol with good diastereoselectivity.

  • N-Allylation and Ring-Closing Metathesis: The nitrogen of the protected amino alcohol is allylated using allyl bromide and a base such as sodium hydride (NaH). The resulting diene undergoes ring-closing metathesis using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the tetrahydropyridine ring.

  • Hydrogenation: The double bond in the tetrahydropyridine ring is reduced by catalytic hydrogenation to furnish the desired (2S,3S)-3-hydroxy-2-phenylpiperidine core.

Performance Metrics:

MetricValueReference
Overall YieldNot explicitly stated, but involves multiple steps
Diastereoselectivity (Grignard Addition)9:1
Key ReagentsLiBH₄, Swern oxidation reagents, vinylmagnesium bromide, Grubbs' catalyst

Expertise & Experience Insights: The chiral pool approach is attractive due to the low cost of the starting material. However, the synthetic sequence can be lengthy, and achieving high diastereoselectivity in the Grignard addition step is crucial for the overall efficiency. The use of expensive ruthenium-based metathesis catalysts can also be a drawback for large-scale synthesis.

Strategy 2: Asymmetric Hydrogenation of a Pyridinium Salt

This strategy introduces chirality through a catalytic asymmetric hydrogenation of a prochiral pyridinium salt precursor.

Conceptual Workflow:

cluster_1 Strategy 2: Asymmetric Hydrogenation G 2-Aryl-3-phthalimidopyridinium Salt H Chiral Piperidine Derivative G->H Ir/SegPhos Catalyst, H₂

A conceptual workflow for the asymmetric hydrogenation of a pyridinium salt.

Detailed Experimental Protocol (Representative Steps):

  • Synthesis of the Pyridinium Salt: A suitably substituted 2-aryl-3-aminopyridine is reacted with phthalic anhydride to form the corresponding phthalimide. This is then quaternized to form the pyridinium salt.

  • Asymmetric Hydrogenation: The pyridinium salt is hydrogenated under a hydrogen atmosphere using a chiral iridium catalyst, such as one derived from the SegPhos ligand. This reaction proceeds with high enantioselectivity and diastereoselectivity to yield the desired chiral piperidine derivative.

Performance Metrics:

MetricValueReference
Enantiomeric Excess (ee)High[4]
Diastereomeric Ratio (dr)High[4]
Key ReagentsChiral Iridium Catalyst (e.g., Ir/SegPhos)[4]

Expertise & Experience Insights: Asymmetric catalysis offers a more elegant and potentially shorter route to the chiral piperidine core. The success of this approach hinges on the selection of the appropriate chiral catalyst and reaction conditions to achieve high levels of stereocontrol. While catalyst costs can be a consideration, the high efficiency and selectivity often justify their use.

Strategy 3: Chemoenzymatic Dearomatization of Pyridine

This cutting-edge approach combines chemical synthesis with biocatalysis to achieve a highly stereoselective transformation.

Conceptual Workflow:

cluster_2 Strategy 3: Chemoenzymatic Dearomatization I Substituted Pyridine J Tetrahydropyridine I->J Chemical Reduction K Chiral Piperidine J->K Amine Oxidase/Ene-Imine Reductase Cascade

A conceptual workflow for the chemoenzymatic dearomatization of pyridine.

Detailed Experimental Protocol (Representative Steps):

  • Partial Reduction of Pyridine: A substituted pyridine is partially reduced to the corresponding tetrahydropyridine using chemical methods.

  • Enzymatic Cascade Reaction: The tetrahydropyridine is then subjected to a one-pot enzymatic cascade involving an amine oxidase and an ene-imine reductase. This enzymatic transformation proceeds with high stereoselectivity to afford the desired chiral piperidine.[5]

Performance Metrics:

MetricValueReference
Overall YieldGood to Excellent[5]
Enantiomeric Excess (ee)≥94%[5]
Key ReagentsAmine Oxidase, Ene-Imine Reductase[5]

Expertise & Experience Insights: The chemoenzymatic approach represents a powerful and sustainable method for accessing chiral piperidines. The high selectivity of enzymatic reactions often leads to products with exceptional enantiopurity. While the initial development and optimization of such biocatalytic processes can be resource-intensive, they offer significant advantages in terms of environmental impact and stereocontrol.

Concluding Remarks for the Synthetic Strategist

The synthesis of the (2S,3S)-2-phenyl-3-hydroxypiperidine core of L-733,060 serves as an illuminating case study in the strategic selection of chiral building blocks and synthetic methodologies. While a versatile synthon like This compound offers a wealth of opportunities for constructing complex molecular architectures, the optimal synthetic route is ultimately dictated by a confluence of factors including the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical challenges posed by the target molecule.

The chiral pool approach, while seemingly straightforward, can be encumbered by lengthy synthetic sequences. In contrast, asymmetric catalysis and chemoenzymatic methods provide more direct and highly stereoselective pathways, albeit with potential considerations regarding catalyst cost and process development. The modern drug discovery professional must weigh these factors carefully, leveraging a deep understanding of synthetic organic chemistry and a forward-thinking approach to innovation to navigate the intricate path from concept to clinic. The continuous evolution of synthetic methodologies promises to further empower chemists in their quest to create the next generation of life-saving medicines.

References

A Senior Application Scientist's Guide to the Synthetic Landscape of Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: January 2026

The hydroxypiperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its prevalence stems from the favorable physicochemical properties it imparts to molecules, including improved aqueous solubility, the ability to form key hydrogen bonds with biological targets, and a three-dimensional structure that can be fine-tuned to optimize pharmacological activity. Consequently, the development of efficient and stereoselective synthetic routes to this privileged scaffold is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the principal synthetic strategies for accessing hydroxypiperidines. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a critical evaluation of their respective strengths and limitations. Our focus is on providing actionable insights that will empower researchers to make informed decisions when selecting a synthetic route for their specific target molecule.

Catalytic Hydrogenation of Hydroxypyridines: The Direct Approach

The most conceptually straightforward route to hydroxypiperidines is the direct hydrogenation of readily available hydroxypyridine precursors. This method is atom-economical and can be cost-effective for large-scale synthesis. However, the aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often requiring high pressures and temperatures.

Mechanistic Rationale

The hydrogenation of hydroxypyridines typically proceeds via a heterogeneous or homogeneous catalytic cycle. With heterogeneous catalysts like platinum or palladium on carbon, the pyridine adsorbs to the catalyst surface, followed by the sequential addition of hydrogen atoms to the aromatic ring. A key consideration is the tautomeric equilibrium of hydroxypyridines. For instance, 4-hydroxypyridine exists in equilibrium with its pyridone tautomer. It has been proposed that in the presence of an acid anhydride, the enol form is stabilized as an ester, which is the species that undergoes hydrogenation. Subsequent hydrolysis then yields the desired hydroxypiperidine.

Homogeneous catalysts, such as those based on rhodium, ruthenium, or iridium, operate through a series of oxidative addition, migratory insertion, and reductive elimination steps in the coordination sphere of the metal center.

G cluster_0 Catalytic Hydrogenation Workflow Start Hydroxypyridine Step1 Addition of Catalyst (e.g., PtO2) and Solvent (e.g., Acetic Anhydride) Start->Step1 Reactants Step2 Hydrogenation (H2 pressure) Step1->Step2 Reaction Setup Step3 Hydrolysis Step2->Step3 Intermediate End Hydroxypiperidine Step3->End Final Product

Caption: Workflow for Catalytic Hydrogenation.

Experimental Protocol: Hydrogenation of 3-Hydroxypyridine

Materials:

  • 3-Hydroxypyridine

  • Acetic Anhydride

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr shaker)

Procedure:

  • In a high-pressure reactor, admix 10 parts of 3-hydroxypyridine with 100 parts of acetic anhydride at room temperature.

  • To the resulting solution, add 500 mg of PtO₂ powder.

  • Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to a pressure of one atmosphere.

  • Shake the mixture at 40°C until the absorption of hydrogen ceases.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Hydrolyze the resulting residue to yield 3-hydroxypiperidine.

Evaluation
Advantages Disadvantages
Direct and atom-economical.Often requires harsh conditions (high pressure/temperature).
Utilizes readily available starting materials.Catalyst can be expensive (e.g., rhodium, iridium).
Scalable for industrial production.Catalyst poisoning by the nitrogen atom can be an issue.
Limited control over stereoselectivity in substituted systems.

Asymmetric Hydrogenation of Pyridinium Salts: The Stereoselective Frontier

To address the challenge of stereoselectivity, the asymmetric hydrogenation of pyridinium salts has emerged as a powerful strategy. By activating the pyridine ring as a pyridinium salt, the substrate becomes more susceptible to reduction under milder conditions, and the use of chiral catalysts enables excellent control over the stereochemical outcome.

Mechanistic Rationale

The activation of a pyridine with an alkylating agent (e.g., benzyl bromide) forms a pyridinium salt. This transformation reduces the aromaticity of the ring and enhances its electrophilicity, facilitating hydrogenation. In the presence of a chiral iridium or rhodium catalyst, the hydrogenation proceeds with high enantioselectivity. The chiral ligands coordinated to the metal create a chiral environment that directs the addition of hydrogen to one face of the substrate, leading to the formation of a single enantiomer of the hydroxypiperidine.

G cluster_1 Asymmetric Hydrogenation Workflow Start Hydroxypyridine Step1 Formation of Pyridinium Salt Start->Step1 Activation Step2 Asymmetric Hydrogenation with Chiral Catalyst (e.g., Ir-complex) and H2 Step1->Step2 Key Reaction Step3 Deprotection (if necessary) Step2->Step3 Intermediate End Chiral Hydroxypiperidine Step3->End Final Product

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 5-Hydroxypicolinate Pyridinium Salt

Materials:

  • 5-Hydroxypicolinate pyridinium salt

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral ligand (e.g., a chiral phosphine-phosphoramidite ligand)

  • I₂

  • Solvent (e.g., dichloromethane)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a vial with the 5-hydroxypicolinate pyridinium salt, [Ir(COD)Cl]₂, the chiral ligand, and I₂.

  • Add the solvent (e.g., dichloromethane) to the vial.

  • Place the vial in a high-pressure reactor and seal the vessel.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 30°C) for a designated time (e.g., 24 hours).

  • After the reaction, carefully release the pressure and purge the reactor with an inert gas.

  • The product can be purified by column chromatography on silica gel.

Evaluation
Advantages Disadvantages
Excellent enantioselectivity (often >95% ee).Requires the preparation of the pyridinium salt.
High yields under relatively mild conditions.Chiral ligands and iridium catalysts can be expensive.
Broad substrate scope.May require a deprotection step to obtain the final product.
Access to highly functionalized, stereodefined piperidines.

Aza-Prins Cyclization: A Convergent Approach to 4-Hydroxypiperidines

The aza-Prins cyclization is a powerful and convergent method for the synthesis of 4-hydroxypiperidines. This reaction involves the condensation of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization.

Mechanistic Rationale

The reaction is typically initiated by a Brønsted or Lewis acid, which catalyzes the formation of an N-acyliminium ion from the homoallylic amine and the aldehyde. This is followed by a 6-endo-trig cyclization, where the alkene attacks the iminium ion to form a piperidine ring and a tertiary carbocation at the 4-position. Trapping of this carbocation by water yields the 4-hydroxypiperidine. The stereochemical outcome of the reaction is often controlled by the formation of a chair-like transition state, leading to a high degree of diastereoselectivity.

G cluster_2 Aza-Prins Cyclization Workflow Start1 Homoallylic Amine Step1 Formation of Iminium Ion (Acid-catalyzed) Start1->Step1 Start2 Aldehyde Start2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Key Step Step3 Nucleophilic Trapping (H2O) Step2->Step3 Carbocation Intermediate End 4-Hydroxypiperidine Step3->End Final Product

Caption: Workflow for Aza-Prins Cyclization.

Experimental Protocol: Diastereoselective Synthesis of a cis-4-Hydroxypiperidine

Materials:

  • gem-Disubstituted homoallylic amine

  • Ethyl glyoxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the homoallylic amine in dichloromethane at 0°C, add trifluoroacetic acid.

  • Add ethyl glyoxylate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Evaluation
Advantages Disadvantages
High diastereoselectivity, often yielding a single isomer.Primarily limited to the synthesis of 4-hydroxypiperidines.
Convergent and efficient.Can generate complex mixtures if the carbocation is not trapped efficiently.
Can create quaternary stereocenters.Requires specific homoallylic amine precursors.
Mild reaction conditions.

Ring-Closing Metathesis (RCM): A Versatile Ring-Formation Strategy

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and it provides a powerful entry to hydroxypiperidine precursors. While not a direct route to the final product, RCM allows for the construction of the piperidine ring from acyclic diene precursors, which can then be further functionalized.

Mechanistic Rationale

The RCM reaction is catalyzed by ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' catalysts). The catalyst reacts with one of the terminal alkenes of the diene precursor to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release an olefin byproduct (e.g., ethylene) and form a new metal alkylidene. This new alkylidene then reacts with the second alkene intramolecularly to form another metallacyclobutane, which upon retro [2+2] cycloaddition, yields the cyclic alkene and regenerates the catalyst. The resulting unsaturated piperidine can then be hydroxylated or reduced and hydroxylated to give the desired hydroxypiperidine.

G cluster_3 RCM-based Synthesis Workflow Start Acyclic Diene Precursor Step1 Ring-Closing Metathesis (e.g., Grubbs' Catalyst) Start->Step1 Substrate Step2 Formation of Unsaturated Piperidine Step1->Step2 Cyclization Step3 Hydroxylation/Reduction Step2->Step3 Functionalization End Hydroxypiperidine Step3->End Final Product

Caption: Workflow for RCM-based Synthesis.

Experimental Protocol: Synthesis of a Dihydropyridinone via RCM

Materials:

  • Nitrogen-containing diene precursor

  • Grubbs' second-generation catalyst

  • Toluene

Procedure:

  • Dissolve the nitrogen-containing diene precursor in toluene.

  • Add Grubbs' second-generation catalyst to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the dihydropyridinone. This intermediate can then be reduced to the corresponding hydroxypiperidine.

Evaluation
Advantages Disadvantages
High functional group tolerance.Multi-step process to reach the final hydroxypiperidine.
Access to a wide range of substituted piperidines.Ruthenium catalysts can be expensive.
Mild reaction conditions.Requires the synthesis of the diene precursor.
Commercially available and highly active catalysts.Potential for E/Z isomer formation in the cyclic product.

Comparative Summary of Synthetic Routes

Parameter Catalytic Hydrogenation Asymmetric Hydrogenation Aza-Prins Cyclization Ring-Closing Metathesis
Key Transformation Reduction of pyridine ringStereoselective reduction of pyridinium saltIntramolecular cyclization of iminium ionIntramolecular olefin metathesis
Stereocontrol Generally poorExcellentExcellent (diastereoselectivity)Dependent on subsequent steps
Typical Yield Variable, can be highHigh (>90%)Good to excellentGood to excellent
Reaction Conditions Often harsh (high P, T)Mild to moderateMildMild
Substrate Scope Broad for simple pyridinesBroad for pyridinium saltsSpecific for homoallylic aminesBroad for dienes
Scalability ExcellentGoodGoodGood
Key Advantage Directness, atom economyHigh stereoselectivityHigh diastereoselectivity, convergencyHigh functional group tolerance
Key Disadvantage Lack of stereocontrolCost of chiral ligandsLimited to 4-hydroxypiperidinesMulti-step nature

Conclusion

The synthesis of hydroxypiperidines can be achieved through a variety of elegant and powerful chemical transformations. The choice of the optimal synthetic route is a strategic decision that depends on several factors, including the desired stereochemistry, the substitution pattern of the target molecule, the scale of the synthesis, and cost considerations.

For the preparation of simple, achiral hydroxypiperidines on a large scale, catalytic hydrogenation of hydroxypyridines remains a viable and economical option. When precise control over stereochemistry is paramount, asymmetric hydrogenation of pyridinium salts offers unparalleled enantioselectivity and is the method of choice for accessing chiral hydroxypiperidines. The aza-Prins cyclization provides a highly efficient and diastereoselective route to 4-hydroxypiperidines, particularly those bearing complex substitution patterns. Finally, Ring-Closing Metathesis offers a versatile and flexible approach for constructing the piperidine ring, with the advantage of high functional group tolerance, albeit at the cost of additional synthetic steps.

By understanding the mechanistic nuances and practical considerations of each of these synthetic strategies, researchers can navigate the complex landscape of hydroxypiperidine synthesis and efficiently access the molecules that will drive the next generation of pharmaceutical innovation.

A Comparative Guide to the Biological Efficacy of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation.[1] This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[2][3] The biological activity of piperidine derivatives is intricately linked to the nature and stereochemistry of the substituents adorning the ring.

This guide focuses on a specific, yet potentially versatile, member of this class: 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate . While direct experimental data on the biological efficacy of this exact molecule is not extensively available in the reviewed literature, this document will provide a comprehensive comparison based on structurally related compounds. We will delve into its synthesis, predicted biological potential, and the experimental protocols required to elucidate its therapeutic promise. By examining the biological activities of its analogs, we can construct a scientifically grounded hypothesis regarding the potential of this target molecule.

Synthesis of this compound: A Plausible Pathway

The synthesis of highly substituted piperidines is a well-trodden path in organic chemistry. Based on established methodologies for similar structures, a plausible synthetic route to this compound can be envisioned.[4][5]

One potential approach involves the modification of a pyridine precursor. This could begin with a suitably substituted pyridine, such as 3-methyl-5-hydroxypyridine. The hydroxyl group would likely require protection, followed by quaternization of the pyridine nitrogen with a benzyl halide. Subsequent catalytic hydrogenation would reduce the aromatic pyridine ring to the saturated piperidine core. The dicarboxylate functionalities could then be introduced through a series of reactions, followed by deprotection of the hydroxyl group to yield the final product.[4]

An alternative strategy could involve the multi-component reaction of an amine, an aldehyde, and a β-ketoester, a method known for its efficiency in generating densely functionalized piperidine scaffolds.[6]

Synthesis_Pathway Start 3-methyl-5-hydroxypyridine Protected Protected 3-methyl-5-hydroxypyridine Start->Protected Protection Pyridinium Pyridinium Salt Protected->Pyridinium Quaternization (Benzyl Halide) Piperidine_Core Substituted Piperidine Pyridinium->Piperidine_Core Catalytic Hydrogenation Final_Product 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Piperidine_Core->Final_Product Carboxylation & Deprotection

Caption: A potential synthetic pathway to the target compound.

Comparative Biological Efficacy: Insights from Analogs

In the absence of direct experimental data for this compound, we turn to its structural relatives to infer its potential biological activities. The piperidine scaffold is a known pharmacophore for various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of piperidine derivatives. For instance, a series of novel piperidine derivatives were synthesized and showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7] Another study on sulfonyl piperidine carboxamide derivatives also reported moderate to good activity against a range of microorganisms.[8] The presence of the benzyl group and the dicarboxylate functionality in our target molecule suggests it may possess antimicrobial properties worth investigating.

Table 1: Antimicrobial Activity of Structurally Related Piperidine Derivatives

Compound/Derivative ClassTest Organism(s)Activity MetricResultReference
Piperidine derivativesS. aureus, E. coliZone of InhibitionActive[7]
Sulfonyl piperidine carboxamidesGram (+/-) bacteria, FungiMICModerate to good[8]
Halogenobenzene substituted piperidinesS. aureus, B. subtilis, E. coliMIC32-512 µg/mL[8]
Anticancer Activity

The 1-benzylpiperidine moiety is a recognized scaffold in the design of anticancer agents.[9] For example, a series of 3,5-bis(benzylidene)piperidin-4-ones displayed selective toxicity for malignant cells.[6] The cytotoxic potential of piperidine derivatives has been evaluated against various cancer cell lines, including lung, breast, and colon cancer lines, with some compounds showing significant inhibitory activity.[10][11] The structural features of this compound, particularly the benzyl group, warrant an investigation into its cytotoxic effects.

Table 2: Anticancer Activity of Structurally Related Piperidine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity MetricResult (IC50/CC50)Reference
N-benzyl-piperidinyl acylhydrazonesHepG2 (liver), A549 (lung)IC5058.40 µM (HepG2)[9]
3,5-bis(benzylidene)piperidin-4-onesCa9-22, HSC-2, HSC-4 (oral)CC50Submicromolar for some analogs[6]
1-(substitutedbenzoyl)-piperidine derivativesHUH7 (liver), HCT116 (colon), MCF7 (breast)GI50Micromolar concentrations[12]
6-(4-aminopiperidin-1-yl)-substituted pyrimidinedionesSW480 (colorectal), MCF-7 (breast)IC5015.70 µM (SW480) for lead compound[5]
Neuroprotective Effects

Piperidine derivatives have shown promise as neuroprotective agents, often through their antioxidant and anti-inflammatory properties.[13] For instance, piperine, a naturally occurring piperidine alkaloid, has demonstrated neuroprotective effects in models of Parkinson's disease.[13] The hydroxyl group on the piperidine ring of our target molecule could contribute to its antioxidant potential, making it a candidate for neuroprotection studies. Furthermore, N-benzylpiperidine hybrids have been investigated as multi-target drugs for Alzheimer's disease, showing antioxidant, cholinergic, and neuroprotective properties.[14]

Table 3: Neuroprotective Activity of Structurally Related Piperidine Derivatives

Compound/Derivative ClassModel SystemKey FindingsReference
PiperineMPTP-induced Parkinson's mouse modelAttenuated motor deficits, protected dopaminergic neurons[13]
N-benzylpiperidine-cinnamic acid hybridsIn vitro modelsAntioxidant, neuroprotective against mitochondrial oxidative stress[14]
1,3-dimethylbenzimidazolinone derivativesH2O2-induced oxidative damage in PC12 cellsNeuroprotective effect[9]

Experimental Protocols for Biological Evaluation

To ascertain the biological efficacy of this compound, a series of standardized in vitro assays should be performed.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of an agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.[7]

Antimicrobial_Assay A Prepare microbial inoculum B Inoculate agar plate A->B C Apply compound-impregnated disks B->C D Incubate plates C->D E Measure zone of inhibition D->E

Caption: Workflow for the agar disk diffusion assay.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[15]

MTT_Assay A Seed cancer cells in 96-well plate B Treat with test compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E

Caption: Workflow for the MTT cytotoxicity assay.

Neuroprotective Activity: In Vitro Oxidative Stress Model

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a defined period.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine).

  • Cell Viability Assessment: After the insult, assess cell viability using the MTT assay or a similar method.

  • Data Analysis: Compare the viability of cells pre-treated with the test compound to that of untreated cells to determine the neuroprotective effect.[15]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound will be highly dependent on its stereochemistry and the interplay of its functional groups. The hydroxyl group at the 5-position could be a key determinant of its activity, potentially participating in hydrogen bonding with biological targets and influencing the molecule's solubility.[5] The benzyl group at the 1-position provides a lipophilic region that can engage in hydrophobic interactions. The methyl carboxylate at the 3-position further modulates the electronic and steric properties of the molecule.

Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. Elucidating its stereochemistry will be crucial, as different stereoisomers are likely to exhibit distinct biological profiles. Further derivatization of the core structure, such as modification of the benzyl group or the ester functionality, could lead to the discovery of more potent and selective therapeutic agents.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is currently limited in the accessible scientific literature, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule with possible antimicrobial, anticancer, and neuroprotective properties. The synthetic pathways are well-established, and the protocols for its biological evaluation are robust and readily implementable. This guide provides a framework for the systematic investigation of this promising piperidine derivative, paving the way for future research that could unlock its therapeutic potential.

References

A Comparative Guide to Protecting Groups for the Piperidine Nitrogen: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its secondary amine nitrogen, a key site for molecular elaboration, is also a source of reactivity that often needs to be temporarily masked during multi-step synthetic sequences. The judicious choice of a nitrogen protecting group is therefore a cornerstone of a successful synthetic strategy, directly impacting reaction yields, chemoselectivity, and the overall efficiency of the synthetic route. This guide provides an in-depth, objective comparison of the most commonly employed protecting groups for the piperidine nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in making informed decisions for their specific synthetic challenges.

The Strategic Importance of Orthogonality

In complex syntheses, it is often necessary to deprotect one functional group while leaving others intact. This concept of "orthogonal protection" is a central tenet of modern organic synthesis.[2] The Boc, Cbz, and Fmoc groups are prime examples of an orthogonal set, as their cleavage conditions are mutually exclusive, allowing for the selective unmasking of different amine functionalities within the same molecule.[2][3]

  • Boc: Acid-labile

  • Fmoc: Base-labile[2][4]

  • Cbz: Removable by hydrogenolysis[2][5]

This orthogonality provides chemists with the flexibility to execute complex synthetic transformations with a high degree of control.

Orthogonal_Deprotection Molecule Multi-protected Piperidine (N-Boc, N-Fmoc, O-Cbz) Boc_Deprotection Acid Treatment (e.g., TFA, HCl) Molecule->Boc_Deprotection Selective Deprotection 1 Fmoc_Deprotection Base Treatment (e.g., Piperidine) Molecule->Fmoc_Deprotection Selective Deprotection 2 Cbz_Deprotection Hydrogenolysis (H₂, Pd/C) Molecule->Cbz_Deprotection Selective Deprotection 3 Product1 Piperidine with Free Amine 1 Boc_Deprotection->Product1 Product2 Piperidine with Free Amine 2 Fmoc_Deprotection->Product2 Product3 Piperidine with Free Amine 3 Cbz_Deprotection->Product3

Caption: Orthogonal deprotection strategy for a multi-functionalized piperidine derivative.

Comparative Analysis of Protecting Groups

The ideal protecting group should be introduced in high yield under mild conditions, be robust enough to withstand a range of subsequent reactions, and be cleaved selectively without affecting other functional groups.[3] The following table summarizes the key characteristics of Boc, Cbz, and Fmoc groups for the protection of piperidine nitrogen.

Characteristictert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz/Z)9-Fluorenylmethoxycarbonyl (Fmoc)
Structure
Molecular Weight 101.12 g/mol 135.13 g/mol 223.24 g/mol
Introduction Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[6]Benzyl chloroformate (Cbz-Cl)[7]9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu[4]
Stability Stable to base, hydrogenolysis, and nucleophiles.[5]Stable to acidic and basic conditions.[5][8]Stable to acidic conditions and hydrogenolysis.[4][5]
Lability Strong acids (TFA, HCl).[2][9]Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH).[2][10][11]Secondary amines (e.g., 20% piperidine in DMF).[2][12][13]
Key Advantages Broad stability, easy introduction.High stability to many reagents.Mild deprotection conditions.
Key Disadvantages Strong acid required for cleavage may not be suitable for acid-sensitive substrates.Hydrogenolysis is not compatible with reducible functional groups (e.g., alkenes, alkynes, some aromatic systems).[14] Catalyst poisoning can be an issue.The fluorenyl group is large, which can be a steric hindrance. The dibenzofulvene byproduct must be thoroughly removed.[12]

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of piperidine with Boc, Cbz, and Fmoc groups. These protocols are based on established procedures and may require optimization for specific substrates.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and predictable reactivity.

Boc_Protection_Deprotection Piperidine Piperidine Boc_Anhydride (Boc)₂O, Base (e.g., TEA, NaOH) Piperidine->Boc_Anhydride Protection Boc_Piperidine N-Boc-Piperidine Boc_Anhydride->Boc_Piperidine Acid Strong Acid (e.g., TFA, HCl) Boc_Piperidine->Acid Deprotection Deprotected_Piperidine Piperidine Acid->Deprotected_Piperidine

Caption: General workflow for the Boc protection and deprotection of piperidine.

Protocol 1: N-Boc Protection of Piperidine [6]

  • Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water).

  • Procedure:

    • Dissolve piperidine (1.0 eq) in the chosen solvent.

    • Add a base (1.2 eq), such as triethylamine for organic solvents or sodium hydroxide for aqueous systems.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, perform an aqueous work-up. If using an organic solvent, wash with water and brine. If in a biphasic system, separate the layers and extract the aqueous layer with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.

Protocol 2: N-Boc Deprotection of Piperidine [9]

  • Materials: N-Boc-piperidine, Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane, Dichloromethane (DCM) (if using TFA).

  • Procedure:

    • Dissolve the N-Boc-piperidine in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) or a solution of 4M HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 1-4 hours. The reaction evolves CO₂ and isobutene gas, so ensure adequate ventilation.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • The resulting piperidinium salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to obtain the free piperidine.

Carboxybenzyl (Cbz/Z) Group

The Cbz group is a stalwart in peptide chemistry and general organic synthesis, valued for its stability under a wide range of conditions.

Cbz_Protection_Deprotection Piperidine Piperidine Cbz_Cl Cbz-Cl, Base (e.g., Na₂CO₃) Piperidine->Cbz_Cl Protection Cbz_Piperidine N-Cbz-Piperidine Cbz_Cl->Cbz_Piperidine Hydrogenolysis H₂, Pd/C Cbz_Piperidine->Hydrogenolysis Deprotection Deprotected_Piperidine Piperidine Hydrogenolysis->Deprotected_Piperidine

Caption: General workflow for the Cbz protection and deprotection of piperidine.

Protocol 3: N-Cbz Protection of Piperidine (Schotten-Baumann Conditions) [7]

  • Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Water, Diethyl ether.

  • Procedure:

    • Dissolve piperidine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool in an ice bath.

    • While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz-piperidine.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis [10]

  • Materials: N-Cbz-piperidine, Palladium on carbon (Pd/C, 5-10% w/w), Solvent (e.g., Methanol, Ethanol, Ethyl acetate), Hydrogen source (H₂ gas balloon or Parr hydrogenator).

  • Procedure:

    • Dissolve the N-Cbz-piperidine in a suitable solvent in a flask equipped with a magnetic stir bar.

    • Carefully add the Pd/C catalyst.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure).

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions.[15]

Fmoc_Protection_Deprotection Piperidine Piperidine Fmoc_Cl Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) Piperidine->Fmoc_Cl Protection Fmoc_Piperidine N-Fmoc-Piperidine Fmoc_Cl->Fmoc_Piperidine Base 20% Piperidine in DMF Fmoc_Piperidine->Base Deprotection Deprotected_Piperidine Piperidine Base->Deprotected_Piperidine

Caption: General workflow for the Fmoc protection and deprotection of piperidine.

Protocol 5: N-Fmoc Protection of Piperidine [16]

  • Materials: Piperidine, 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve piperidine (1.0 eq) and Fmoc-OSu (1.05 eq) in a mixture of THF and saturated aqueous NaHCO₃ solution.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

    • Extract the mixture with diethyl ether to remove impurities.

    • Acidify the aqueous layer to pH 1 with 1 M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Fmoc-piperidine.

Protocol 6: N-Fmoc Deprotection [12][17]

  • Materials: N-Fmoc-piperidine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • Dissolve the N-Fmoc-piperidine in the 20% piperidine/DMF solution.

    • Stir the mixture at room temperature. The deprotection is typically very rapid, often complete within minutes.[16]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent.

    • Thorough washing of the organic layer is necessary to remove piperidine and the dibenzofulvene-piperidine adduct.[12]

Conclusion

The selection of a protecting group for the piperidine nitrogen is a critical decision that profoundly influences the outcome of a synthetic campaign. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and disadvantages related to their stability and cleavage conditions. A thorough understanding of their orthogonal nature and the specific requirements of the synthetic route is paramount for success. By carefully considering the factors outlined in this guide and utilizing the provided protocols as a starting point, researchers can devise more efficient and robust strategies for the synthesis of complex molecules containing the vital piperidine scaffold.

References

Bridging the Divide: A Senior Scientist’s Guide to In Vitro vs. In Vivo Activity of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged structure."[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in drug design, featured in a multitude of FDA-approved therapeutics.[3][4] Its prevalence stems from its unique structural and physicochemical properties: the piperidine scaffold can enhance metabolic stability, improve pharmacokinetic profiles (ADME), and increase druggability, often with reduced toxicity.[5] Its conformational flexibility allows it to interact with a wide array of biological targets, making it a versatile starting point for developing novel drugs against cancer, CNS disorders, and infectious diseases.[3][5]

However, the journey from a promising in vitro "hit" to a successful in vivo candidate is fraught with challenges. Potent activity in a petri dish does not always translate to efficacy in a complex living organism.[6] This guide provides an in-depth comparison of the in vitro and in vivo activity of piperidine-based compounds, offering field-proven insights, detailed experimental protocols, and a clear-eyed view of the factors that govern this critical transition in drug development.

The In Vitro Landscape: Quantifying Potency in Controlled Systems

Initial drug discovery efforts rely heavily on in vitro assays to screen compound libraries and identify molecules with desired biological activity. These assays are typically cell-based or biochemical, providing a quantitative measure of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).[1] For piperidine-based compounds, these assays often target pathways crucial for cancer cell survival and proliferation, such as PI3K/Akt, NF-κB, and STAT-3.[7]

Quantitative Anticancer Activity Data

The table below summarizes the in vitro cytotoxic activity of several noteworthy piperidine derivatives against a panel of human cancer cell lines. This data illustrates the potent, low-micromolar activity that can be achieved with this scaffold in controlled cellular environments.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a PC3Prostate0.81[1][7]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Piperine Tongue CarcinomaOral21.2[8]

The In Vivo Challenge: Navigating the Complexity of a Living System

While in vitro data is essential for initial screening, it represents a highly simplified biological system. The transition to in vivo models introduces a cascade of complex variables that can dramatically alter a compound's efficacy. The primary challenge lies in translating a compound's cellular potency to systemic therapeutic effect, a gap governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[6]

Key Factors Influencing In Vivo Activity:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The piperidine ring itself is relatively stable, but its substituents heavily influence ADME properties.[5] A compound must be absorbed into the bloodstream, distribute to the target tissue (e.g., a tumor), evade rapid metabolism by the liver, and be cleared from the body at an appropriate rate. Poor bioavailability or rapid metabolic breakdown can render a highly potent in vitro compound completely inactive in vivo.

  • Target Engagement: It is not enough for a drug to reach the target tissue; it must also engage its molecular target in sufficient quantity and for a sufficient duration to elicit a biological response. This can be influenced by factors like protein binding in the plasma and local concentrations at the site of action.

  • Toxicity: A compound may show excellent efficacy but be too toxic for therapeutic use. Off-target effects, which may not be apparent in specific in vitro assays, can become dose-limiting toxicities in animal models.

  • The Tumor Microenvironment (TME): For anticancer agents, the TME presents physical and biological barriers not present in cell culture, including poor vascularization, hypoxia, and immunosuppressive cells, which can all limit drug efficacy.

The following diagram illustrates the typical workflow, highlighting the critical transition from in vitro screening to in vivo validation.

G cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Validation Compound_Library Piperidine Compound Library In_Vitro_Screening High-Throughput In Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) Compound_Library->In_Vitro_Screening Hit_Identification Hit Identification (Potency & Selectivity) In_Vitro_Screening->Hit_Identification Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_Identification->Lead_Opt Go_NoGo Go/No-Go Decision Lead_Opt->Go_NoGo In_Vivo_Models In Vivo Efficacy Models (e.g., Xenograft, Orthotopic) Go_NoGo->In_Vivo_Models Favorable Profile PK_PD_Analysis PK/PD Analysis (Dose-Response) In_Vivo_Models->PK_PD_Analysis Candidate_Selection Candidate Selection for Clinical Development PK_PD_Analysis->Candidate_Selection G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Piperidine-Based Inhibitor Inhibitor->PI3K inhibits

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary potency.[1] Unintended interactions with off-target proteins can lead to adverse effects or reveal new therapeutic opportunities (polypharmacology).[1][2][3] This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel compound, 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate . We will explore the scientific rationale behind selectivity profiling, compare methodologies for assessing off-target interactions, and provide detailed, actionable protocols for researchers in drug development. This document is designed to serve as a practical guide, blending established principles of safety pharmacology with advanced assay technologies.

Introduction: The Imperative of Selectivity

The journey of a small molecule from a preliminary "hit" to a clinical candidate is fraught with challenges, a primary one being the optimization of its selectivity profile.[3] A highly potent compound is of little therapeutic value if it interacts with numerous other biological targets, leading to a cascade of undesirable side effects.[2][3] Therefore, early and thorough assessment of a compound's specificity is a cornerstone of preclinical safety evaluation and a regulatory expectation.[4][5][6]

1.1. Profile of the Subject Compound: this compound

  • Structure and Properties: The subject of this guide is a piperidine derivative featuring a benzyl carbamate protecting group, a methyl ester, and a hydroxyl group.[7] These functional groups confer a degree of hydrophilicity and provide multiple points for potential biological interactions.[7] The piperidine scaffold itself is a common motif in neurologically active agents, suggesting a potential focus for cross-reactivity studies on targets within the central nervous system (CNS).[8]

  • Hypothetical Primary Target: For the purpose of this guide, we will hypothesize that this compound has been identified as a potent and selective inhibitor of a hypothetical enzyme, "Kinase X," which is implicated in a specific oncology pathway. The primary goal of the cross-reactivity studies will be to determine its specificity for Kinase X relative to a broad panel of other kinases and other major target classes.

1.2. The Logic of Cross-Reactivity Screening

The core objective is to identify any undesirable pharmacodynamic properties of a substance that may be relevant to its human safety.[5][9] This is achieved by screening the compound against a panel of targets that are known to be implicated in adverse drug reactions. This process helps to:

  • De-risk Drug Candidates: Early identification of off-target interactions can prevent costly failures in later stages of development.[10]

  • Elucidate Mechanisms of Toxicity: If adverse effects are observed in toxicology studies, a cross-reactivity profile can help pinpoint the molecular mechanism.[5][9]

  • Discover New Therapeutic Uses: Uncovering unexpected off-target activities can sometimes lead to drug repurposing.[1]

Designing the Cross-Reactivity Study: A Multi-Tiered Approach

A rational approach to selectivity profiling involves a tiered strategy, beginning with broad, high-throughput screens and progressing to more focused, physiologically relevant assays for any identified "hits."

2.1. Comparator Compounds

To contextualize the selectivity of our lead compound, it is essential to include relevant comparators in all assays.

Compound NameRationale for Inclusion
Compound A (Staurosporine) A well-known, potent, but highly non-selective kinase inhibitor. Will serve as a positive control for off-target kinase activity.
Compound B (Approved Kinase X Inhibitor) An existing, clinically approved drug targeting Kinase X. Will serve as a benchmark for selectivity and potency.
Compound C (Structural Analogue) A close structural analogue of the lead compound lacking the 5-hydroxyl group. This will help determine the role of this functional group in binding and selectivity.

2.2. The Screening Panel: Casting a Wide Net

The selection of the off-target panel should be guided by regulatory guidelines and known areas of safety concern.[4][5] The International Council for Harmonisation (ICH) S7A guidelines recommend assessing effects on the cardiovascular, central nervous, and respiratory systems.[4][5]

A typical broad panel screen, often outsourced to a specialized contract research organization (CRO), would include:

  • Kinase Panel: A comprehensive panel of several hundred kinases to assess selectivity within the target family.[1][11]

  • Receptor Panel: A panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

  • Enzyme and Transporter Panel: A selection of other common off-targets like phosphodiesterases (PDEs), and key drug transporters.

  • hERG Channel Assay: A specific assay to assess the risk of QT interval prolongation, a major cardiovascular liability.[6]

Below is a diagram illustrating the overall workflow for this comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Secondary & Functional Assays cluster_3 Phase 4: Risk Assessment Lead_Compound Lead Compound: 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Broad_Panel Broad Off-Target Panel Screen (e.g., 44-200+ Targets) Biochemical Binding/Enzyme Assays Lead_Compound->Broad_Panel Comparators Comparator Compounds (A, B, C) Comparators->Broad_Panel Data_Analysis Data Analysis Calculate % Inhibition @ 10µM Identify 'Hits' (>50% Inhibition) Broad_Panel->Data_Analysis Raw Data Dose_Response Dose-Response Assays (IC50 / Ki Determination) For Confirmed Hits Data_Analysis->Dose_Response Primary 'Hits' Risk_Assessment Selectivity Profile & Risk Assessment Compare On-Target vs. Off-Target Potency Guide further development Data_Analysis->Risk_Assessment No Significant Hits Functional_Assay Cell-Based Functional Assays (e.g., Agonist/Antagonist Mode) For Receptor Hits Dose_Response->Functional_Assay Potent Hits Dose_Response->Risk_Assessment Potency Data Functional_Assay->Risk_Assessment Functional Data

Caption: Workflow for Cross-Reactivity Profiling.

Methodologies and Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The choice between a biochemical and a cellular assay format is critical; biochemical assays measure direct target engagement, while cellular assays provide a more physiologically relevant context.[1]

3.1. Primary Screen: Broad Panel Radioligand Binding and Enzyme Assays

The initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any potential interactions.

Protocol: General Radioligand Binding Assay

  • Preparation: A membrane preparation from cells expressing the receptor of interest is incubated with a specific radioligand.

  • Competition: The incubation is performed in the presence and absence of the test compound (this compound or comparators) at a final concentration of 10 µM.

  • Incubation: The mixture is incubated at a specified temperature for a set time to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand. The filter traps the membranes with the bound radioligand.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Calculation: The percent inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a non-specific binding control.

3.2. Secondary Assays: Dose-Response and Functional Confirmation

Any target where inhibition exceeds a predefined threshold (typically >50%) in the primary screen is flagged for follow-up analysis.

Protocol: IC50 Determination for Kinase Hits

  • Assay Principle: This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP.

  • Initiation: Add the serially diluted test compound to the wells and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a proprietary ATP detection reagent (e.g., ADP-Glo™, Promega) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram illustrates the concept of on-target versus off-target activity, which these assays aim to quantify.

G cluster_0 Biological System Compound Test Compound Target_On On-Target (Kinase X) Compound->Target_On High Affinity (Therapeutic Effect) Target_Off1 Off-Target 1 (e.g., Kinase Y) Compound->Target_Off1 Low Affinity (Potential Side Effect) Target_Off2 Off-Target 2 (e.g., GPCR Z) Compound->Target_Off2 Negligible Affinity Target_Off3 ...

Caption: On-Target vs. Off-Target Interactions.

Data Presentation and Interpretation

Clear presentation of quantitative data is paramount for easy comparison and decision-making.

Table 1: Hypothetical Primary Screening Results (% Inhibition at 10 µM)

TargetClassThis compoundCmpd A (Staurosporine)Cmpd B (Benchmark)Cmpd C (Analogue)
Kinase X Kinase (On-Target) 98% 99%97%75%
Kinase YKinase (Off-Target)65% 95%15%62%
Kinase ZKinase (Off-Target)12%92%8%11%
5-HT2A ReceptorGPCR58% 25%5%10%
hERG ChannelIon Channel8%45%3%7%

Data are hypothetical and for illustrative purposes only.

From this primary data, "Kinase Y" and the "5-HT2A Receptor" are flagged as hits for our lead compound and would proceed to IC50 determination.

Table 2: Hypothetical IC50 Values for Confirmed Hits

TargetThis compound IC50 (nM)Cmpd B (Benchmark) IC50 (nM)Selectivity Window (vs. Kinase X)
Kinase X (On-Target) 15 12-
Kinase Y (Off-Target)850>10,00057-fold
5-HT2A Receptor (Off-Target)1,200>10,00080-fold

Data are hypothetical and for illustrative purposes only.

Interpretation: The lead compound shows a 57-fold selectivity for its primary target, Kinase X, over the next most potent off-target, Kinase Y. This represents a promising initial selectivity profile, although further investigation into the functional consequences of 5-HT2A receptor binding would be warranted, especially given the piperidine core's prevalence in CNS-active drugs.[8] The comparison with Compound B, the benchmark, provides a clear context for what is considered an acceptable selectivity window in the field.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound. The multi-tiered strategy, from broad panel screening to functional secondary assays, provides a comprehensive dataset to inform decision-making in the drug development process.[12] The hypothetical data suggest that the compound possesses a favorable selectivity profile, though the identified off-target interactions with Kinase Y and the 5-HT2A receptor must be carefully considered.

The next logical steps would involve cell-based functional assays to determine if the binding to the 5-HT2A receptor results in agonist or antagonist activity.[1] Furthermore, these off-target potencies should be compared against the expected therapeutic plasma concentrations to calculate a safety margin and assess the clinical risk.[12] By embracing this thorough, data-driven approach to selectivity profiling, researchers can build a robust safety and efficacy case for novel chemical entities, ultimately increasing the probability of successful clinical translation.

References

A Comparative Guide to Benchmarking the Purity of Synthesized 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for benchmarking the purity of synthesized 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, a key building block in the development of novel therapeutics. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

Introduction: The Significance of Purity for Piperidine Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] this compound, with its multiple functional groups and chiral center, presents a versatile platform for the synthesis of complex molecular architectures.[2] However, the very reactivity that makes it a valuable intermediate also presents challenges in controlling its purity. Impurities, which can arise from starting materials, byproducts, or degradation products, can have a profound impact on the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Therefore, a rigorous analytical strategy to characterize and quantify these impurities is not merely a quality control measure but a critical step in the drug development process.

This guide will compare the purity profile of a hypothetically synthesized batch of this compound against a commercially available, high-purity standard. We will explore a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to achieve a comprehensive purity assessment.

Synthetic Pathway and Potential Impurities

A plausible synthetic route to this compound commences with the catalytic hydrogenation of a substituted pyridine precursor.[2][4] This is followed by N-benzylation to protect the piperidine nitrogen.

Potential Impurities:

Based on this synthetic strategy, several classes of impurities can be anticipated:

  • Process-Related Impurities:

    • Incomplete Hydrogenation: Residual pyridine starting material or partially hydrogenated intermediates.

    • Byproducts of Hydrogenation: Over-reduction products or products of side reactions under hydrogenation conditions.[5][6]

    • Byproducts of N-benzylation: Di-benzylated piperidine or unreacted piperidine starting material.[7]

    • Reagents and Catalysts: Trace amounts of the hydrogenation catalyst (e.g., Palladium or Platinum) and residual reagents.

  • Degradation Products: The ester functionalities are susceptible to hydrolysis, leading to the corresponding carboxylic acids.

Understanding these potential impurities is crucial for developing analytical methods with the appropriate specificity and sensitivity for their detection and quantification.

Orthogonal Analytical Approaches for Purity Benchmarking

A cornerstone of robust analytical science is the use of orthogonal methods—techniques that measure the same attribute through different physical or chemical principles. This approach provides a higher degree of confidence in the final purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for quantifying the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[8][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable for separating the main component from its potential impurities.

Objective: To separate and quantify this compound and its potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm (for the benzyl group) Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation:

  • Synthesized Sample: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Commercial Standard: Prepare a solution of the commercial standard at the same concentration.

Data Analysis: The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase effectively retains the relatively non-polar this compound and allows for separation based on hydrophobicity.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a highly organic mobile phase is necessary to elute both polar (e.g., hydrolyzed impurities) and non-polar (e.g., di-benzylated byproduct) compounds within a reasonable timeframe.

  • Trifluoroacetic Acid (TFA): The addition of an ion-pairing agent like TFA improves peak shape for the basic piperidine nitrogen.

  • UV Detection at 254 nm: The benzyl group provides a strong chromophore, allowing for sensitive detection at this wavelength.

Chiral HPLC: Resolving Enantiomeric Purity

The presence of a chiral center at the 5-position of the piperidine ring necessitates an assessment of enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak IA or IB)

Mobile Phase (Isocratic):

  • A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 25 °C

Data Analysis: The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): These columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.

  • Normal Phase Conditions: Polysaccharide-based CSPs often provide better chiral resolution under normal phase conditions (non-polar mobile phase).

  • Basic Modifier: The addition of an amine modifier is often necessary to prevent peak tailing of basic analytes on silica-based CSPs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized compound and the identification of impurities.

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic protons7.2-7.4Multiplet
Benzylic CH₂5.0-5.2Singlet
H at C-5 (with OH)3.8-4.2Multiplet
OCH₃3.6-3.7Singlet
Piperidine CH₂1.5-3.5Complex multiplets
OH proton1.5-2.5Broad singlet
Carbon Type Expected Chemical Shift (ppm)
Carbonyl carbons170-175
Aromatic carbons125-140
Carbon bearing the hydroxyl group65-75
Benzylic carbon~67
Methoxy carbon~52
Piperidine carbons25-60

Impurity Identification by NMR: By comparing the NMR spectrum of the synthesized sample with that of the commercial standard, the presence of impurities can be detected. For example:

  • Residual Pyridine: Characteristic aromatic signals in the 7.5-8.5 ppm region.

  • Di-benzylated Impurity: A second set of benzylic and aromatic signals.

  • Hydrolyzed Impurity: Absence of the methyl ester signal (~3.7 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).

For a more accurate purity determination without the need for a reference standard of the analyte, quantitative NMR (qNMR) can be employed.[5][10][11] This technique relies on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal. By adding a certified internal standard of known purity and concentration, the absolute purity of the synthesized compound can be determined.

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can help in the structural elucidation of unknown impurities.

For this compound (Molecular Weight: ~293.31 g/mol ), the following fragmentation patterns are expected in an electrospray ionization (ESI) source:[2]

  • [M+H]⁺: ~294.13

  • Loss of the benzyl group: A significant fragment corresponding to the loss of C₇H₇ (91 Da).

  • Loss of the methoxy group: A fragment corresponding to the loss of CH₃O (31 Da).

  • Fragmentation of the piperidine ring.

By coupling HPLC with mass spectrometry (LC-MS), the molecular weights of impurities separated by HPLC can be determined, aiding in their identification.

Comparative Data Summary

The following table presents a hypothetical comparison of the purity data for a synthesized batch of this compound versus a commercial standard.

Parameter Synthesized Batch Commercial Standard Method
Purity (Area %) 98.5%>99.5%RP-HPLC
Enantiomeric Excess (e.e.) 99.0%>99.8%Chiral HPLC
Major Impurity 1 (Identity) Unreacted Pyridine PrecursorNot DetectedLC-MS
Major Impurity 1 (Level) 0.8%-RP-HPLC
Major Impurity 2 (Identity) Di-benzylated byproductNot DetectedLC-MS
Major Impurity 2 (Level) 0.5%-RP-HPLC
Residual Solvents Complies with ICH Q3CComplies with ICH Q3CGC-HS
Heavy Metals Complies with USP <232>Complies with USP <232>ICP-MS

Adherence to Regulatory Guidelines: ICH Q3A and Q2(R1)

The entire process of purity benchmarking must be conducted within the framework of established regulatory guidelines.

  • ICH Q3A(R2) Impurities in New Drug Substances: This guideline provides thresholds for the reporting, identification, and qualification of impurities.[2][3][12] For a new drug substance, any impurity present at a level greater than 0.10% should be identified. The acceptance criteria for impurities should be based on data from batches used in safety and clinical studies.

  • ICH Q2(R1) Validation of Analytical Procedures: All analytical methods used for purity determination must be validated to ensure they are accurate, precise, specific, and robust.[13] This includes validating parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Visualization of the Purity Benchmarking Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

Caption: Workflow for Purity Benchmarking.

Conclusion

The rigorous benchmarking of the purity of synthesized this compound is a critical, multi-faceted process. It requires a deep understanding of the synthetic route and potential impurities, coupled with the strategic application of orthogonal analytical techniques. By adhering to the principles of scientific integrity and regulatory guidelines such as those from the ICH, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to Confirming Absolute Configuration in Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. This is particularly true for chiral molecules, which exist as non-superimposable mirror images called enantiomers.[1][2] These enantiomers can exhibit remarkably different pharmacological and toxicological profiles.[2][3] The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast number of approved drugs.[4] Consequently, the ability to unequivocally determine the absolute configuration of chiral centers within piperidine derivatives is a critical step in the development of safe and effective pharmaceuticals.[4]

This guide provides an in-depth comparison of the primary analytical techniques employed to establish the absolute configuration of chiral piperidine derivatives. Drawing from extensive field experience, this document will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical assignment.

The Indispensable Role of Stereochemistry in Piperidine-Based Drugs

The introduction of a chiral center into a piperidine ring can significantly influence a molecule's physicochemical properties, biological activity, selectivity, pharmacokinetic profile, and even its potential for cardiac toxicity.[4] The distinct spatial arrangement of substituents on the piperidine ring dictates how the molecule interacts with its biological target, often a protein or enzyme with its own inherent chirality. Therefore, the unambiguous assignment of the absolute configuration, designated as R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules, is a non-negotiable aspect of drug development.[5][6][7]

A Comparative Overview of Key Analytical Techniques

The determination of absolute configuration has evolved from classical methods to a suite of sophisticated spectroscopic and crystallographic techniques. The choice of method is often dictated by the nature of the sample, the availability of instrumentation, and the stage of the drug development process. Here, we compare the most powerful and widely adopted techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniqueSample RequirementsThroughputCostKey AdvantageKey Limitation
Vibrational Circular Dichroism (VCD) Solution (mg)ModerateHighApplicable to a wide range of molecules, including those without a UV chromophore.[8]Requires theoretical calculations for interpretation.[9]
Electronic Circular Dichroism (ECD) Solution (µg to mg)HighModerateHigh sensitivity, suitable for molecules with chromophores.[10][11]Limited to molecules with a UV-Vis absorbing chromophore.
X-ray Crystallography Single crystalLowHighProvides a direct and unambiguous determination of the 3D structure.[5][12][13]Requires a suitable single crystal, which can be challenging to obtain.[13][14]
Nuclear Magnetic Resonance (NMR) Solution (mg)HighModerate to HighProvides detailed structural information in solution.Indirect method, often requires chiral derivatizing or solvating agents.[1][15]

Vibrational Circular Dichroism (VCD): A Powerful Tool for Chiral Molecules in Solution

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9][16] This technique is particularly valuable as it probes the vibrational transitions of the molecule, providing a rich fingerprint of its three-dimensional structure.[9] A key strength of VCD is its applicability to a broad range of molecules, even those lacking a traditional UV chromophore.[8]

The VCD Workflow: From Sample to Stereochemical Assignment

The determination of absolute configuration using VCD is a multi-step process that combines experimental measurement with quantum chemical calculations.

VCD_Workflow cluster_experimental Experimental Measurement cluster_computational Computational Modeling cluster_analysis Data Analysis & Assignment exp_sample Prepare Sample Solution exp_measure Acquire VCD & IR Spectra exp_sample->exp_measure ana_compare Compare Experimental & Calculated Spectra exp_measure->ana_compare Experimental Data comp_conf Conformational Search comp_calc DFT Calculations (IR & VCD) comp_conf->comp_calc comp_calc->ana_compare Calculated Spectra ana_assign Assign Absolute Configuration ana_compare->ana_assign

Caption: Workflow for determining absolute configuration using VCD.

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure piperidine derivative (typically 1-10 mg) in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄) to achieve a concentration of approximately 0.01-0.1 M.

  • Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with a VCD module.[16]

  • Data Acquisition: Collect both the infrared (IR) and VCD spectra of the sample and the pure solvent. The number of scans should be optimized to achieve a good signal-to-noise ratio, often in the range of 5000 scans.[17]

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final IR and VCD spectra of the analyte.

The causality behind choosing a deuterated solvent is to minimize solvent interference in the mid-IR region where the vibrational modes of the piperidine derivative are observed.

Electronic Circular Dichroism (ECD): A Sensitive Probe for Chromophoric Systems

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[10] This technique is highly sensitive and particularly well-suited for chiral molecules that possess a chromophore, a part of the molecule that absorbs UV-Vis light.[10][11]

The ECD Workflow: A Parallel Path to VCD

The workflow for ECD is analogous to that of VCD, involving a combination of experimental measurement and theoretical calculation.

ECD_Workflow cluster_experimental Experimental Measurement cluster_computational Computational Modeling cluster_analysis Data Analysis & Assignment exp_sample Prepare Sample Solution exp_measure Acquire ECD & UV-Vis Spectra exp_sample->exp_measure ana_compare Compare Experimental & Calculated Spectra exp_measure->ana_compare Experimental Data comp_conf Conformational Search comp_calc TD-DFT Calculations (UV-Vis & ECD) comp_conf->comp_calc comp_calc->ana_compare Calculated Spectra ana_assign Assign Absolute Configuration ana_compare->ana_assign

Caption: Workflow for determining absolute configuration using ECD.

Experimental Protocol: ECD Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the piperidine derivative (typically in the micromolar to millimolar concentration range) in a transparent solvent such as methanol or acetonitrile.

  • Instrumentation: Use a dedicated CD spectrometer.

  • Data Acquisition: Record the ECD and UV-Vis spectra over the appropriate wavelength range.

  • Data Processing: The instrument software typically performs the necessary baseline corrections.

The choice of a transparent solvent is critical to avoid interference with the absorption of the analyte.

X-ray Crystallography: The Gold Standard for Unambiguous Structural Elucidation

Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][12][13] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice.[18]

The Crystallographic Workflow: From Crystal to Structure

The process of determining a crystal structure is a meticulous one, requiring a high-quality single crystal.

Xray_Workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_refinement Structure Solution & Refinement cryst_screen Screening for Crystallization Conditions cryst_grow Growth of a Single Crystal cryst_screen->cryst_grow diff_mount Mounting the Crystal cryst_grow->diff_mount diff_collect X-ray Diffraction Data Collection diff_mount->diff_collect refine_solve Solving the Phase Problem diff_collect->refine_solve refine_model Building & Refining the Molecular Model refine_solve->refine_model refine_assign Determining Absolute Configuration (Flack Parameter) refine_model->refine_assign

Caption: Workflow for determining absolute configuration using X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystallization: The most critical and often challenging step is to grow a single crystal of the piperidine derivative of suitable size and quality. This typically involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the electron density map of the molecule, from which the atomic positions are determined. The absolute configuration is typically determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.[18]

The necessity of a single crystal is the primary bottleneck of this technique, as many compounds are difficult to crystallize.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Stereochemical Analysis in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[1] While NMR itself is not inherently sensitive to chirality, the use of chiral auxiliary agents can enable the differentiation of enantiomers.[1][15]

NMR-Based Approaches for Stereochemical Assignment

There are two main strategies for determining enantiomeric purity and, in some cases, assigning absolute configuration using NMR:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent to form diastereomers, which have different physical properties and can be distinguished by NMR.[15]

  • Chiral Solvating Agents (CSAs): The enantiomers form transient diastereomeric complexes with a chiral solvent or additive, leading to different chemical shifts in the NMR spectrum.[1][15]

Experimental Protocol: NMR with Chiral Auxiliaries
  • Selection of Chiral Auxiliary: Choose a suitable CDA or CSA that is known to interact effectively with the functional groups present in the piperidine derivative.

  • Sample Preparation: For CDAs, react the analyte with the agent to form the diastereomers. For CSAs, simply mix the analyte with the chiral agent in an NMR tube.

  • NMR Data Acquisition: Acquire high-resolution 1H or other relevant multinuclear NMR spectra.[1]

  • Data Analysis: Compare the spectra of the diastereomeric species. The differences in chemical shifts can be used to determine the enantiomeric ratio. The assignment of absolute configuration often requires comparison to known standards or computational modeling.

The key to a successful NMR-based stereochemical analysis lies in the selection of an appropriate chiral auxiliary that provides sufficient separation of the signals for the two enantiomers.

Conclusion: An Integrated Approach to Stereochemical Confirmation

The determination of the absolute configuration of chiral piperidine derivatives is a critical undertaking in drug development. No single technique is universally applicable, and the choice of method depends on a variety of factors. A prudent strategy often involves the use of multiple techniques to provide orthogonal and confirmatory data. For instance, the high-throughput nature of ECD can be used for initial screening, while VCD can be applied to a broader range of compounds. Ultimately, when a single crystal is obtainable, X-ray crystallography provides the most definitive answer. By understanding the principles, workflows, and limitations of each of these powerful analytical tools, researchers can confidently and accurately assign the stereochemistry of their piperidine-containing drug candidates, paving the way for the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Hydroxypiperidine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on conducting and evaluating comparative molecular docking studies of hydroxypiperidine ligands. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a field-proven framework for understanding the nuances of these powerful computational techniques. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage in silico methods to accelerate their discovery pipelines. We will delve into the causality behind experimental choices, ensuring that every step is not just followed, but understood.

The hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and potential for diverse functionalization make it a valuable starting point for designing potent and selective ligands. Molecular docking has emerged as an indispensable tool for predicting the binding modes and affinities of these ligands with their target proteins, thereby guiding lead optimization and rational drug design.[1][2]

This guide will provide a comprehensive overview of a robust molecular docking workflow, a comparative analysis of hydroxypiperidine ligands against key therapeutic targets, and the critical steps for validating your in silico results.

The Strategic Framework of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The primary objective is to identify the most likely binding pose of a ligand within the active site of a protein and to estimate the strength of the interaction, typically expressed as a scoring function value or binding energy.

A well-executed docking study follows a logical progression, from target selection and preparation to ligand setup, docking simulation, and results analysis. The trustworthiness of the results hinges on a self-validating system, where each step is carefully considered and, where possible, benchmarked against experimental data.

Visualizing the Docking Workflow

The following diagram outlines the key stages of a typical molecular docking workflow. Understanding this process is fundamental to designing and troubleshooting your own studies.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation Phase cluster_analysis Analysis Phase target_selection Target Selection & Retrieval (PDB) protein_prep Protein Preparation (Add Hydrogens, Assign Charges) target_selection->protein_prep grid_generation Grid Box Generation (Define Binding Site) protein_prep->grid_generation ligand_prep Ligand Preparation (Generate 3D Conformation, Assign Charges) docking_simulation Docking Simulation (Conformational Sampling) ligand_prep->docking_simulation grid_generation->docking_simulation protocol_validation Protocol Validation (Redocking, RMSD Calculation) docking_simulation->protocol_validation scoring Scoring & Ranking (Binding Energy, Ki) docking_simulation->scoring pose_analysis Pose Analysis & Visualization protocol_validation->pose_analysis comparative_analysis Comparative Analysis pose_analysis->comparative_analysis scoring->comparative_analysis

Caption: A generalized workflow for molecular docking studies.

A Robust, Step-by-Step Docking Protocol

This section details a generalized yet scientifically rigorous protocol for performing molecular docking studies. The causality behind each step is explained to provide a deeper understanding of the process.

I. Target Protein Preparation

  • Selection and Retrieval: The initial and most critical step is the selection of a high-quality 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for these structures. For this guide, we will consider three therapeutically relevant targets for hydroxypiperidine ligands: Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), and viral Neuraminidase.

    • Causality: The resolution and quality of the crystal structure directly impact the accuracy of the docking results. A structure with a co-crystallized ligand is highly desirable as it provides a reference for the binding site and allows for protocol validation.

  • Protein Clean-up: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed unless they are known to play a crucial role in ligand binding.

    • Causality: Extraneous molecules can interfere with the docking algorithm and produce artifacts.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign partial charges to each atom using a force field (e.g., CHARMM, AMBER).[4]

    • Causality: Correct protonation states of amino acid residues (especially ionizable ones like Asp, Glu, His) are critical for accurately modeling electrostatic interactions and hydrogen bonds, which are key drivers of ligand binding.

II. Ligand Preparation

  • 3D Structure Generation: If the ligand structures are in 2D format, they must be converted to 3D. This can be done using software like Open Babel.

  • Energy Minimization and Charge Assignment: The 3D structures of the hydroxypiperidine ligands should be energy-minimized to obtain a low-energy conformation. Assign partial charges using a suitable method like Gasteiger charges.

    • Causality: Starting with a low-energy conformation of the ligand helps the docking algorithm to explore the conformational space more efficiently.

III. Docking Simulation

  • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The size and center of the grid box are crucial parameters.

    • Causality: The grid box defines the search space for the docking algorithm. A box that is too small may exclude important binding interactions, while a box that is too large will unnecessarily increase the computational cost and may lead to non-specific binding predictions.

  • Choosing a Docking Program: Several well-validated docking programs are available, each with its own search algorithm and scoring function.[3][5]

    • AutoDock Vina: A widely used open-source program known for its speed and accuracy.[3]

    • GOLD (Genetic Optimization for Ligand Docking): A commercial program that uses a genetic algorithm to explore ligand conformations.[5]

    • Glide (Schrödinger): A commercial software known for its high accuracy and use in industrial drug discovery.[3][5]

    • Causality: The choice of software can influence the results. It is good practice to use multiple docking programs to cross-validate the findings.

  • Running the Docking: Execute the docking simulation. The program will generate a set of possible binding poses for each ligand, ranked by their docking scores.

IV. Protocol Validation: The Cornerstone of Trustworthy Results

Before proceeding to analyze the docking results of your novel ligands, it is imperative to validate the chosen docking protocol. This is a self-validating step that ensures the methodology can reliably reproduce known binding modes.[6][7]

  • Redocking: If a co-crystallized ligand is present in the PDB structure, extract it and dock it back into the protein's active site using your defined protocol.[7][8]

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose.[6][8]

    • A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å. [6][7][9]

    • Causality: A low RMSD value indicates that the docking protocol can accurately predict the experimentally observed binding mode, thus instilling confidence in the predictions for novel ligands.

Comparative Docking Analysis of Hydroxypiperidine Ligands

To illustrate the application of this workflow, we will now present a comparative analysis of hydroxypiperidine ligands against three key therapeutic targets. The data presented in the following tables are representative of what can be obtained from molecular docking studies and are synthesized from findings in the referenced literature.

Target 1: Acetylcholinesterase (AChE) - A Key Target in Alzheimer's Disease

AChE is a critical enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.[10][11] Several hydroxypiperidine-containing compounds have been investigated as AChE inhibitors.[12][13]

LigandDocking Score (kcal/mol)Estimated Ki (nM)Key Interacting ResiduesReference
Donepezil (Reference)-8.75150Trp285, Tyr340, Phe294[10][12]
Hydroxypyridinone-piperidine conjugate-7.9350Trp85, Tyr123, Tyr336, Phe337[12]
N-(2-(piperidin-1-yl)ethyl)benzamide derivative-8.2220Tyr121, Trp279[13]

Analysis: The docking scores indicate that the hydroxypiperidine derivatives exhibit strong binding affinities for AChE, comparable to the reference drug Donepezil. The estimated inhibition constants (Ki) provide a quantitative measure of their potential potency.[14] The key interacting residues highlight the specific amino acids in the active site that are crucial for binding, often involving hydrophobic interactions and hydrogen bonds.[12][13]

Target 2: Beta-secretase 1 (BACE1) - Another Alzheimer's Disease Target

BACE1 is an enzyme involved in the production of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.[15] Inhibition of BACE1 is a promising therapeutic approach.

LigandDocking Score (kcal/mol)Estimated Ki (µM)Key Interacting ResiduesReference
Verubecestat (Reference)-9.50.05Asp32, Asp228, Gln73, Tyr71[16]
Hydroxypiperidine-based inhibitor 1-8.80.25Asp32, Thr72, Gly230[17]
Hydroxypiperidine-based inhibitor 2-8.50.40Asp228, Tyr198, Phe108[17]

Analysis: The hydroxypiperidine-based inhibitors show promising docking scores against BACE1. The interactions with the catalytic dyad (Asp32 and Asp228) are particularly important for inhibitory activity.[16]

Target 3: Viral Neuraminidase - An Anti-influenza Target

Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for viral replication.[18][19][20] Inhibitors of neuraminidase, such as Oseltamivir, are effective antiviral drugs.

LigandDocking Score (kcal/mol)Estimated Ki (µM)Key Interacting ResiduesReference
Oseltamivir (Reference)-8.11.2Arg118, Asp151, Arg152, Arg292[18][21]
Hydroxypiperidine-based inhibitor 3-7.53.5Glu119, Asp151, Arg224[22]
Hydroxypiperidine-based inhibitor 4-7.25.1Arg152, Trp178, Glu276[22]

Analysis: While the docking scores of the hydroxypiperidine-based inhibitors are slightly lower than the reference, they still indicate a good potential for binding to the active site of viral neuraminidase. The interactions with key arginine and aspartate residues are critical for binding.[21]

Logical Relationships in Comparative Analysis

comparative_analysis_logic cluster_input Input Data cluster_evaluation Evaluation & Comparison cluster_output Conclusion docking_scores Docking Scores (Binding Energy) rank_ligands Rank Ligands by Score docking_scores->rank_ligands binding_poses Binding Poses (Ligand Conformation) analyze_interactions Analyze Key Interactions binding_poses->analyze_interactions ligand_interactions Ligand-Protein Interactions (H-bonds, Hydrophobic) ligand_interactions->analyze_interactions compare_to_reference Compare to Reference Compound rank_ligands->compare_to_reference identify_potent_ligands Identify Potent Ligands compare_to_reference->identify_potent_ligands sar_insights Generate Structure-Activity Relationship (SAR) Insights analyze_interactions->sar_insights guide_optimization Guide Further Optimization identify_potent_ligands->guide_optimization sar_insights->guide_optimization

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate. As a substituted piperidine, this compound requires careful handling based on the potential hazards associated with its core structure and functional groups. This document is intended for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection, adhering to the highest standards of laboratory practice and regulatory compliance.

The protocols outlined herein are synthesized from established chemical safety principles and regulatory guidelines. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the procedures are based on the known properties of its structural components: a piperidine ring, a benzyl carbamate group, a methyl ester, and a hydroxyl group.[1] It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[2]

Part 1: Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is fundamental to its safe management. The molecule's reactivity is dictated by its distinct functional groups.[1]

Property Predicted Value / Characteristic Basis / Implication for Disposal
Molecular Formula C₁₅H₁₉NO₅[1][3]Provides identity for proper labeling.
Molecular Weight ~293.31 g/mol [1][3]Relevant for inventory and waste manifests.
Physical State Likely a solid at room temperature.[1]Affects handling procedures; solids pose a lower risk of vapor inhalation but can create hazardous dust.
Solubility Sparingly soluble in water; soluble in organic solvents.[1]Informs spill cleanup procedures and prohibits drain disposal.[4][5]
Core Structure PiperidinePiperidine and its derivatives can be toxic, corrosive, and flammable.[4][6][7] This compound should be treated as hazardous chemical waste.
Functional Groups Benzyl carbamate, Methyl ester, Hydroxyl group[1]These groups introduce multiple reactive sites.[1] Avoid mixing with strong acids, bases, or oxidizing agents to prevent uncontrolled reactions.

The core piperidine structure is a key consideration. Piperidine itself is a flammable, corrosive liquid that is toxic if swallowed or in contact with skin.[8][9] While the substituents on this specific molecule will alter its properties, it is prudent to treat it with a similar level of caution. Therefore, all waste containing this compound, including contaminated labware and PPE, must be classified and disposed of as hazardous waste.

Structural Analysis and Key Functional Groups

The diagram below illustrates the structure of this compound, highlighting the functional groups that inform its handling and disposal requirements.

Caption: Key functional groups influencing reactivity and hazard classification.

Part 2: Mandatory Safety and Handling Protocols

Strict adherence to safety protocols is non-negotiable when handling and preparing this compound for disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.[2] Similar piperidine derivatives are known to cause skin and eye irritation.

  • Gloves: Double-gloving with chemical-resistant nitrile gloves is required to provide a robust barrier against skin absorption.[2]

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect from potential splashes.[2][10]

  • Lab Coat: A dedicated, clean lab coat must be worn to prevent contamination of personal clothing.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][11]

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[12]

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all ignition sources.[4][13]

  • Containment: For solid spills, use dry cleanup procedures to avoid generating dust.[12] Gently cover the spill with an inert absorbent material like sand or vermiculite.[4] Do not use combustible materials like paper towels for the initial cleanup of the bulk material.

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[12][14]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[12]

  • Reporting: Report the incident to your institution's EHS department.

Part 3: Step-by-Step Disposal Workflow

The disposal of this compound must follow a systematic process governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[15] Under no circumstances should this chemical or its solutions be poured down the drain or disposed of in regular trash. [2][4][16]

Disposal Workflow Diagram

The following diagram outlines the compliant disposal pathway from the point of generation to final removal by a certified waste handler.

DisposalWorkflow cluster_lab Laboratory Operations (Point of Generation) cluster_storage On-Site Waste Management cluster_disposal Final Disposition Gen Step 1: Generation of Waste (Unused chemical, contaminated labware, spill cleanup debris) PPE Step 2: Don Appropriate PPE (Double gloves, goggles, lab coat) Gen->PPE Seg Step 3: Waste Segregation (Collect in a dedicated, compatible container. Do not mix with other waste streams.) PPE->Seg Cont Step 4: Containerization & Labeling (Sealable, compatible container. Label with 'Hazardous Waste', full chemical name, and hazard pictograms.) Seg->Cont SAA Step 5: Accumulation (Store sealed container in a designated Satellite Accumulation Area (SAA).) Cont->SAA Inspect Step 6: Inspection & Documentation (Weekly inspections, maintain logs per institutional & EPA guidelines.) SAA->Inspect Pickup Step 7: Arrange Professional Disposal (Contact EHS to schedule pickup by a licensed hazardous waste contractor.) Inspect->Pickup Incinerate Step 8: Final Treatment (High-temperature incineration is the recommended disposal method.) Pickup->Incinerate

Caption: Procedural workflow for the safe disposal of chemical waste.

Step-by-Step Instructions

1. Waste Characterization and Segregation:

  • All materials contaminated with this compound are to be considered hazardous waste. This includes residual solid, solutions, contaminated vials, pipette tips, gloves, and spill cleanup materials.

  • This waste must be segregated at the point of generation.[15] A dedicated waste container should be used exclusively for this compound and its associated contaminated materials to prevent inadvertent and dangerous chemical reactions.[2]

2. Container Selection:

  • Choose a waste container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is appropriate.[2]

  • The container must be in good condition, free from leaks or damage.[15]

3. Labeling:

  • Proper labeling is a critical safety and compliance requirement.[16][17] The label must be affixed to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[17]
    • The full, unabbreviated chemical name: "this compound" . Do not use formulas or abbreviations.[2]
    • A clear description of the contents (e.g., "Solid Waste" or "in Methanol").
    • Appropriate hazard pictograms (e.g., irritant, toxic, depending on the final waste characterization by EHS).[17]

4. Accumulation and Storage:

  • Keep the hazardous waste container securely sealed at all times, except when adding waste.[2][16]

  • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[16][17]

  • The SAA should be a secondary containment tray to capture any potential leaks. Ensure the storage area is away from incompatible materials.[2]

5. Final Disposal:

  • Once the container is full or has reached the institutional time limit for accumulation (e.g., 6-12 months), contact your EHS department to arrange for pickup.[15][16]

  • The final disposal must be carried out by a licensed hazardous waste disposal contractor.[2] The most appropriate method for this type of organic compound is high-temperature incineration at a permitted facility.

References

Personal protective equipment for handling 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound. As a substituted piperidine derivative, this compound requires careful handling based on its known hazards and the toxicological profile of structurally related chemicals.[1][2] The following procedures are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of experimental work.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is the foundation of safe laboratory practice.[3][4] While a comprehensive Safety Data Sheet (SDS) for this specific research chemical is not universally available, hazard classifications from suppliers and data from analogous structures provide a strong basis for a rigorous risk assessment.

The compound this compound is identified by the following:

  • CAS Number: 1095010-45-9[5][6][7]

  • Molecular Formula: C₁₅H₁₉NO₅[5][6]

  • Molecular Weight: 293.31 g/mol [5][8]

Based on available data, the compound presents the following hazards:

Hazard Statement Classification Implication for Handling
H315 Causes skin irritationDirect skin contact must be avoided through proper glove selection and body protection.[6]
H319 Causes serious eye irritationRobust eye protection is mandatory to prevent contact with splashes or airborne particles.[6]
H335 May cause respiratory irritationAll handling of the solid or solutions must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.[6]

The piperidine core of this molecule warrants caution.[2] The parent compound, piperidine, is known to be toxic, corrosive, and flammable, and is well-absorbed through the skin.[9][10][11][12] While the substitutions on this derivative alter its physical and chemical properties, the underlying potential for biological activity and irritation necessitates a conservative approach to safety.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical control measure dictated by the compound's specific hazards.[13][14] The minimum required PPE for handling this compound is detailed below.

Primary Engineering Control: The Chemical Fume Hood

Due to the H335 respiratory irritation hazard, the primary line of defense is an engineering control.[13] All procedures involving the weighing, transfer, or reaction of this compound must be conducted within a certified chemical fume hood.[15]

Mandatory PPE Ensemble
Protection Type Specification Causality and Rationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles for larger quantities (>5g) or splash-prone operations.[16][17]The H319 hazard ("Causes serious eye irritation") necessitates a full seal around the eyes, which standard safety glasses do not provide. Goggles protect against splashes and airborne particulate matter.[14]
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Nitrile gloves offer broad protection for incidental contact.[16][17] Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. Immediately replace gloves if contamination is suspected.
Body Protection Cotton laboratory coat, fully buttoned with sleeves rolled down.A lab coat protects personal clothing and skin from spills and contamination.[14][18]
Foot Protection Closed-toe, closed-heel shoes constructed of a non-porous material.This is a minimum standard for any laboratory environment to protect feet from spills and dropped objects.[14][18]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow minimizes the risk of exposure and contamination.[19] The following protocol outlines the essential steps for safely handling the compound from receipt to storage.

Step 1: Preparation and Pre-Handling Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.[3]

  • Don PPE: Put on all required PPE before approaching the chemical storage location.

Step 2: Aliquoting and Handling the Solid Compound
  • Transport: Keep the chemical in its original, sealed container during transport to the laboratory.[20]

  • Weighing: Conduct all weighing inside the fume hood. To minimize the generation of airborne dust, dispense the solid slowly and close to the surface of the weigh boat.

  • Transfer: Use a clean spatula to transfer the solid into the reaction vessel or solvent.

  • Cleanup: Promptly clean any residual solid from the spatula and weighing area using a cloth lightly dampened with a suitable solvent (e.g., ethanol), treating the cloth as contaminated waste.

Step 3: Storage of Unused Chemical
  • Container Integrity: Ensure the container cap is tightly sealed.

  • Labeling: The container must be clearly labeled with the full chemical name and any associated hazards.[3][20]

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][20][21]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Assemble Materials in Hood prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Transport Chemical to Hood prep4->handle1 handle2 Weigh and Transfer Solid handle1->handle2 handle3 Clean Work Area and Tools handle2->handle3 post1 Tightly Seal Container handle3->post1 post2 Store in Designated Cool, Dry Area post1->post2 post3 Doff PPE and Wash Hands post2->post3

Caption: Safe handling workflow for this compound.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[22]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][23]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][22]

  • Small Spill (<1g): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Carefully sweep the material into a designated hazardous waste container. Clean the area with a suitable solvent and dispose of all cleanup materials as hazardous waste.

  • Large Spill (>1g): Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

Proper disposal is a legal and ethical requirement to protect the environment and public health.

  • Waste Identification: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:

    • Unused or unwanted chemical.

    • Empty containers (which retain residue).[24]

    • Contaminated consumables (e.g., gloves, weigh boats, paper towels, absorbent pads).

  • Segregation and Collection: Do not mix this waste with other waste streams.[10] Collect all hazardous waste in a dedicated, chemically resistant container with a secure, vapor-tight lid.[21]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.

  • Final Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[9][25] Never dispose of this chemical or its containers in the regular trash or down the drain.[24][26]

Waste Disposal Workflow

G start Waste Generation (Chemical, Contaminated PPE, Empty Containers) segregate Segregate as Hazardous Chemical Waste start->segregate container Place in Labeled, Sealed Waste Container segregate->container store Store in Satellite Accumulation Area container->store end Arrange for Pickup by Institutional EHS store->end

Caption: Disposal workflow for waste contaminated with the target compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.